1-Octylpyridinium bromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-octylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPCMOUFKLBCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883861 | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2534-66-9 | |
| Record name | Octylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
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| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
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| Record name | 1-octylpyridinium bromide | |
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Foundational & Exploratory
1-Octylpyridinium bromide CAS number 2534-66-9
An In-Depth Technical Guide to 1-Octylpyridinium Bromide (CAS: 2534-66-9)
Abstract
This compound ([C8Py]Br), CAS Number 2534-66-9, is a quaternary ammonium salt that has garnered significant interest within the scientific community.[1][2][3] Classified as a surface-active ionic liquid, its unique amphiphilic structure, comprising a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its diverse applications.[1] This guide provides a comprehensive technical overview of [C8Py]Br, delving into its fundamental physicochemical properties, established synthesis protocols, mechanisms of action, and key applications in fields ranging from materials science to microbiology and drug delivery. By synthesizing peer-reviewed data and established methodologies, this document serves as a foundational resource for professionals seeking to leverage the unique characteristics of this versatile compound in their research and development endeavors.
Core Physicochemical & Structural Characteristics
This compound is a salt with a melting point typically below 100 °C, classifying it as an ionic liquid.[1] Its molecular structure is the primary determinant of its function. The molecule consists of a positively charged pyridinium cation, where the nitrogen atom is substituted with an eight-carbon alkyl (octyl) chain, and a negatively charged bromide anion.[1][2] This arrangement confers an amphiphilic nature, which is central to its surfactant properties and its ability to self-assemble into nanostructures like micelles.[1]
The combination of a large organic cation and an inorganic anion results in properties characteristic of ionic liquids, including low volatility, high thermal stability, and the capacity to dissolve a wide array of compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2534-66-9 | [3][4][5] |
| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |
| Molecular Weight | 272.22 g/mol | [2][3][4] |
| Appearance | White to light yellow/brown solid or liquid | [1][2][5] |
| Melting Point | 28-30 °C | [2][5] |
| Decomposition Temp. | ~236 °C | |
| Solubility | Soluble in polar solvents like DMSO | [1] |
| IUPAC Name | 1-octylpyridin-1-ium bromide | [3] |
Synthesis and Derivatization Pathways
The synthesis of this compound is a well-established process, valued for its efficiency and reliability. The primary methods involve direct quaternization and subsequent anion exchange for derivatization.
Primary Synthesis: N-Alkylation (Quaternization)
The most common and direct route for preparing [C8Py]Br is the quaternization of pyridine with 1-bromooctane.[1][2] This is a classic Sɴ2 reaction where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic primary carbon of the alkyl halide.
Caption: General workflow for the quaternization synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical literature.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Addition of Alkyl Halide: Slowly add 1-bromooctane (1.0-1.1 eq) to the pyridine solution at room temperature with continuous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature depends on the solvent) and maintain for 24-48 hours. The progress of the reaction is often indicated by the formation of a separate, denser liquid layer or a precipitate, which is the ionic liquid product.
-
Isolation: After cooling the mixture to room temperature, the upper solvent layer is decanted. The crude product (the dense ionic liquid layer) is isolated.
-
Purification: The crude product is washed multiple times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: The purified product is dried under high vacuum to remove residual volatile solvents, yielding the final this compound.
Derivatization via Anion Metathesis
[C8Py]Br serves as an excellent precursor for synthesizing a broad range of 1-octylpyridinium-based ionic liquids with different anions.[1] This is achieved through an anion metathesis (ion exchange) reaction. The choice of anion is critical as it significantly influences the physicochemical properties (e.g., melting point, viscosity, water miscibility) of the resulting ionic liquid.[1][8]
Causality: The reaction is driven by the precipitation of an insoluble salt (e.g., NaBr, LiBr), which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the new, desired ionic liquid.
Caption: Workflow for anion metathesis to synthesize derivative ionic liquids from [C8Py]Br.
Core Applications and Scientific Insights
The unique properties of this compound make it a valuable tool in various scientific and industrial domains.
Antimicrobial Activity
Pyridinium-based ionic liquids with sufficiently long alkyl chains, such as the octyl group in [C8Py]Br, exhibit significant antimicrobial properties.[9][10]
Mechanism of Action: The primary target of [C8Py]Br is the bacterial cell membrane.[1]
-
Insertion: Its amphiphilic structure allows it to readily insert into the lipid bilayer of the cell membrane.
-
Electrostatic Interaction: The positively charged pyridinium head interacts with negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).[1]
-
Hydrophobic Interaction: The nonpolar octyl tail embeds itself within the hydrophobic core of the membrane.
-
Disruption: This insertion process disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11]
Studies have demonstrated that the antimicrobial efficacy of N-alkylpyridinium and imidazolium bromides increases with the length of the alkyl chain, with hexyl and octyl chains showing significant activity against a range of microbes.[9][10]
Table 2: Reported Antimicrobial Spectrum
| Microbial Group | Representative Species | Activity | Source(s) |
| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Active | [9][10] |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes | Active | [1][9][10] |
| Yeast | Saccharomyces cerevisiae | Active | [9][10] |
This antimicrobial potential has led to investigations of [C8Py]Br and its derivatives as disinfectants and antimicrobial agents, particularly against multidrug-resistant pathogens.[12][]
Drug Delivery and Surfactant Systems
As a cationic surfactant, [C8Py]Br can self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][14] This behavior is crucial for drug delivery applications.
Expert Insight: Micelles formed by [C8Py]Br possess a hydrophobic core and a hydrophilic shell. This structure is ideal for encapsulating poorly water-soluble (hydrophobic) drug molecules within the core, thereby increasing their apparent solubility and bioavailability in aqueous environments.[1] The inherent tunability of ionic liquids means that derivatives of [C8Py]Br can be designed to optimize drug loading, release kinetics, and biological compatibility.[1][15]
Industrial and Chemical Synthesis Applications
The properties of [C8Py]Br as an ionic liquid make it a "green" alternative to volatile organic compounds (VOCs) in certain industrial processes.[9][16]
-
Extractive Distillation: [C8Py]Br has been investigated as an entrainer for the extractive distillation of benzene from mixtures with close boiling points (azeotropes). Its low volatility and thermal stability are advantageous, allowing for efficient separation and recycling of the ionic liquid.[1][17]
-
Catalysis: Like other quaternary ammonium compounds, it can function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2][16]
Toxicology and Safety Profile
While ionic liquids are often termed "green solvents" due to their low volatility, their biological toxicity cannot be overlooked. For pyridinium and imidazolium-based ionic liquids, a general trend has been established: toxicity increases with the length of the alkyl side chain.[9][10]
Mechanism of Toxicity: The mechanism of cytotoxicity often mirrors the antimicrobial mechanism—disruption of cellular membranes. Studies on structurally similar ionic liquids, like 1-methyl-3-octylimidazolium bromide ([C8mim]Br), have shown that they can induce oxidative stress, mitochondrial membrane disruption, and apoptosis (programmed cell death) in human cell lines.[18][19]
Safety and Handling: Based on available safety data sheets, this compound should be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Researchers must consult the latest Safety Data Sheet (SDS) from their supplier and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Conclusion and Future Outlook
This compound is a multifunctional compound whose value lies in the convergence of its properties as an ionic liquid, a surfactant, and an antimicrobial agent. Its straightforward synthesis and the ease with which its anion can be modified make it a versatile platform for creating tailored materials.
Future research is directed towards designing next-generation derivatives that enhance specific properties—be it antimicrobial potency, drug encapsulation efficiency, or catalytic activity—while simultaneously improving their biocompatibility and reducing their environmental footprint, aligning with the core principles of green chemistry.[1] For professionals in drug development and materials science, [C8Py]Br remains a compound of significant interest with untapped potential.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. N-octylpyridinium bromide | 2534-66-9 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations - UNT Digital Library [digital.library.unt.edu]
- 9. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Otilonium bromide boosts antimicrobial activities of colistin against Gram-negative pathogens and their persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ppaspk.org [ppaspk.org]
- 15. rsc.org [rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium bromide on the antioxidant defense system of freshwater planarian, Dugesia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Applications of 1-Octylpyridinium Bromide
This guide provides a comprehensive technical overview of 1-octylpyridinium bromide, a versatile ionic liquid with significant potential in research and drug development. We will delve into its core molecular structure, explore its physicochemical properties, detail its synthesis and characterization, and discuss its current and emerging applications, particularly within the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's scientific foundation and practical utility.
Introduction: The Significance of this compound
This compound (OPyBr) is a quaternary ammonium salt that belongs to the class of compounds known as ionic liquids (ILs).[1] Ionic liquids are salts with melting points below 100 °C, and they exhibit a unique set of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.[1][2] OPyBr, with the chemical formula C₁₃H₂₂BrN, consists of a positively charged 1-octylpyridinium cation and a bromide anion.[1] Its structure, featuring a polar pyridinium head and a nonpolar octyl tail, gives it an amphiphilic nature, making it a surface-active agent or surfactant.[1] This dual character is the cornerstone of its utility in various applications, from micelle formation in drug delivery systems to its role as a precursor in the synthesis of other functionalized ionic liquids.[1]
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its chemical behavior and functionality. The key components are the pyridinium cation, where a linear eight-carbon alkyl chain (octyl group) is attached to the nitrogen atom of the pyridine ring, and the bromide anion which acts as the counter-ion.[1]
Structural Features
The 1-octylpyridinium cation possesses a distinct charge distribution. The positive charge is formally located on the nitrogen atom, but it is delocalized across the aromatic pyridinium ring. The long, nonpolar octyl chain imparts hydrophobicity to one end of the cation, while the pyridinium head is hydrophilic. This amphiphilic nature is a defining characteristic of OPyBr.
Molecular Structure of this compound
Caption: 2D representation of the ionic interaction between the 1-octylpyridinium cation and the bromide anion.
Physicochemical Data
The macroscopic properties of this compound are a direct consequence of its molecular structure. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |
| Molecular Weight | 272.22 g/mol | [1][3][4][5] |
| CAS Number | 2534-66-9 | [1][3][4][5] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 28-30 °C | [5] |
| Solubility | Soluble in polar solvents like DMSO | [1] |
| Topological Polar Surface Area | 3.9 Ų | [3] |
These properties highlight OPyBr's nature as a room-temperature ionic liquid (or one with a low melting point) and its suitability for applications requiring solubility in polar media.
Synthesis and Characterization
The synthesis of this compound is typically a straightforward process, making it a readily accessible compound for research and development.
Synthetic Pathway: Quaternization of Pyridine
The most common and direct method for preparing this compound is through the quaternization of pyridine with 1-bromooctane.[1][5] This is a classic S_N2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromooctane.[1] This results in the formation of a new carbon-nitrogen bond, yielding the 1-octylpyridinium cation with the displaced bromide as the counter-ion.[1]
Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol for Synthesis
This protocol provides a detailed methodology for the synthesis of this compound, adapted from established procedures.
Materials:
-
Pyridine
-
1-Bromooctane
-
Toluene (or Acetonitrile)
-
Diethyl ether
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask, dissolve pyridine in toluene.
-
Add 1-bromooctane to the solution in a dropwise manner while stirring.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 24 hours under an inert atmosphere.[6]
-
After the reaction is complete, a dense liquid layer of the product will separate.
-
Allow the mixture to cool to room temperature, then decant the upper toluene layer.[6]
-
Wash the dense product layer with diethyl ether to remove any unreacted starting materials.[6]
-
For further purification, dissolve the crude product in a minimal amount of acetonitrile and then precipitate the pure this compound by adding diethyl ether.[6]
-
Collect the solid product by filtration.
-
Dry the purified product under vacuum to remove any residual solvent.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms in the pyridinium ring and the octyl chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C-H bonds of the alkyl chain and the aromatic C=C and C=N bonds of the pyridinium ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the cation and to confirm the overall molecular formula.[7]
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various scientific domains, with particularly promising applications in the pharmaceutical field.
Drug Delivery Systems and Micelle Formation
The amphiphilic nature of OPyBr allows it to self-assemble into micelles in aqueous solutions.[1] These nanostructures have a hydrophobic core, formed by the octyl tails, and a hydrophilic shell, composed of the pyridinium heads. This architecture makes them excellent candidates for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[1][8] The ability to form such drug delivery systems is a key area of research for improving the efficacy of hydrophobic active pharmaceutical ingredients (APIs).[8]
Antimicrobial Activity
Pyridinium-based ionic liquids, including OPyBr, have demonstrated significant antimicrobial properties against a range of microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus.[9][10][11][12] The mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.[1] The positively charged pyridinium head interacts with the negatively charged components of the cell membrane, while the hydrophobic octyl tail penetrates the lipid bilayer, leading to membrane destabilization and cell death.[1] This makes OPyBr and its derivatives interesting candidates for the development of new antimicrobial agents.
Mechanism of Antimicrobial Action
Caption: The proposed mechanism of action for the antimicrobial activity of this compound.
Precursor for Task-Specific Ionic Liquids
This compound serves as a versatile starting material for the synthesis of a wide array of other ionic liquids.[1] Through a process called anion metathesis, the bromide anion can be exchanged for other anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[1] This allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid, such as its viscosity, melting point, and solubility, to suit specific applications in synthesis, catalysis, or electrochemistry.[1][2]
Toxicology and Environmental Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, their potential toxicity is a critical consideration.[10] Studies have shown that the toxicity of pyridinium-based ionic liquids is often related to the length of the alkyl chain on the cation.[10][11] An increase in the alkyl chain length, as in the case of the octyl group in OPyBr, can lead to increased toxicity to microorganisms.[10][11] Therefore, a thorough evaluation of the ecotoxicity and biodegradability of OPyBr and its derivatives is essential before their widespread industrial application.[9][13]
Conclusion and Future Perspectives
This compound is a multifaceted ionic liquid with a well-defined molecular structure that dictates its valuable physicochemical properties. Its straightforward synthesis and amphiphilic nature have positioned it as a compound of significant interest in diverse fields, most notably in drug delivery and as an antimicrobial agent. The ability to use OPyBr as a scaffold for creating new task-specific ionic liquids further expands its potential applications. Future research will likely focus on the development of OPyBr derivatives with enhanced efficacy and reduced toxicity, as well as on a deeper understanding of their interactions with biological systems to unlock their full therapeutic and industrial potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Editorial: Properties and Applications of Ionic Liquids in Energy and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. mdpi.com [mdpi.com]
- 9. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 10. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A-to-Z Guide to the Synthesis of 1-Octylpyridinium Bromide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 1-octylpyridinium bromide, a prominent pyridinium-based ionic liquid. The document details the underlying principles of the Menshutkin reaction, the primary synthetic route, and offers a validated, step-by-step experimental protocol suitable for researchers in chemistry and drug development. Furthermore, it covers essential analytical techniques for product verification, including NMR and FTIR spectroscopy, alongside critical safety and handling procedures. This guide is designed to equip scientists with the necessary expertise to confidently and safely produce and validate this compound in a laboratory setting.
Introduction to this compound
The Significance of Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and the ability to dissolve a diverse range of compounds.[1] These characteristics make them highly attractive as "green" solvents and versatile components in various applications, from chemical synthesis and catalysis to materials science and pharmaceuticals.
Properties and Applications of this compound
This compound (C₁₃H₂₂BrN) is a quaternary ammonium salt consisting of a pyridinium cation, functionalized with an eight-carbon alkyl (octyl) chain, and a bromide anion.[1] This amphiphilic structure, featuring a polar pyridinium head and a nonpolar octyl tail, imparts surfactant properties, allowing it to reduce surface tension.[1] Its applications are varied, including use as a phase transfer catalyst, a co-catalyst in wastewater treatment, and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.[1][2] It has also been explored for its role in stabilizing biological samples for metagenomic analysis.[1]
Synthesis Overview: The Menshutkin Reaction
The most direct and widely used method for synthesizing this compound is the N-alkylation of pyridine with 1-bromooctane.[1][2] This classic transformation is known as the Menshutkin reaction, which converts a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide.[3]
Principles of Synthesis
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[1][4][5] The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic primary carbon atom of 1-bromooctane, which is directly bonded to the electronegative bromine atom. This single, concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4][5] The transition state involves a trigonal bipyramidal geometry at the carbon center under attack.
Influence of Key Reaction Parameters
-
Solvent: The Menshutkin reaction is sensitive to solvent polarity. While it can be performed neat (without solvent), polar aprotic solvents like acetonitrile can accelerate the reaction by stabilizing the charged transition state.[3] However, for simplicity and to avoid extensive solvent removal, a solvent-free approach is often preferred.
-
Temperature: Like most S N 2 reactions, the rate increases with temperature. Heating the reaction mixture, typically under reflux, provides the necessary activation energy to overcome the reaction barrier in a reasonable timeframe.
-
Stoichiometry: The reaction is typically run with a slight excess of the alkylating agent (1-bromooctane) to ensure the complete conversion of pyridine. However, a near 1:1 molar ratio is also effective and simplifies purification by minimizing unreacted starting material.
-
Purity of Reagents: The use of high-purity pyridine and 1-bromooctane is crucial. Impurities, particularly water, can interfere with the reaction and complicate the purification of the final ionic liquid product.
Experimental Protocol
This section provides a detailed, self-validating methodology for the synthesis and purification of this compound.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Pyridine | C₅H₅N | 79.10 | 7.91 g (8.07 mL) | 0.10 | 1.0 |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 19.31 g (17.24 mL) | 0.10 | 1.0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
| Equipment | |||||
| Round-bottom flask (100 mL) | |||||
| Reflux condenser | |||||
| Magnetic stirrer and stir bar | |||||
| Heating mantle | |||||
| Beakers and graduated cylinders | |||||
| Büchner funnel and filter flask | |||||
| Vacuum oven or desiccator |
Step-by-Step Synthesis Procedure
-
Reagent Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7.91 g (0.10 mol) of pyridine.
-
Alkylation: To the stirring pyridine, add 19.31 g (0.10 mol) of 1-bromooctane.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle. Maintain stirring and continue heating for 24-48 hours. The mixture will gradually become more viscous and may solidify upon cooling.
-
Cooling: After the reaction period, turn off the heat and allow the flask to cool to room temperature. The product should appear as a white to yellowish solid or a highly viscous oil.[1]
-
Purification (Precipitation & Washing): Add approximately 50 mL of diethyl ether to the flask. Using a spatula, break up the solid product. The ionic liquid product is insoluble in diethyl ether, while unreacted starting materials will dissolve.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with two additional 50 mL portions of diethyl ether to remove any remaining impurities.[6]
-
Drying: Transfer the purified white solid to a watch glass or petri dish and dry under vacuum at 40-50 °C for several hours to remove residual solvent. The final product should be a crystalline white solid.
Synthesis and Purification Workflow
Caption: Workflow diagram for the synthesis and purification of this compound.
Characterization and Quality Control
Validation of the synthesized product is a critical step to ensure purity and structural integrity.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Key expected signals include:
-
A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃) of the octyl chain.
-
A broad multiplet between 1.2-1.4 ppm for the internal methylene groups (-(CH₂)₅-) of the octyl chain.
-
A multiplet around 1.9-2.0 ppm for the methylene group adjacent to the pyridinium ring (-CH₂-CH₂-N⁺).
-
A triplet around 4.5-4.7 ppm for the methylene group directly attached to the pyridinium nitrogen (N⁺-CH₂-).
-
Distinct signals in the aromatic region (8.0-9.1 ppm) for the pyridinium ring protons, which are shifted downfield compared to neutral pyridine due to the positive charge on the nitrogen.[6][7][8]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure, showing characteristic peaks for the aliphatic octyl chain carbons and the aromatic pyridinium ring carbons.[6][9]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum helps confirm the presence of key functional groups. Look for:
-
C-H stretching vibrations from the octyl chain around 2850-2960 cm⁻¹.
-
Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridinium ring, typically observed in the 1450-1650 cm⁻¹ and 3000-3150 cm⁻¹ regions.[10][11][12] The absence of strong peaks characteristic of the starting materials confirms reaction completion.
-
Physical Characterization
-
Appearance: The purified product should be a white to off-white crystalline solid.[1] A yellow or brown color may indicate impurities.
-
Melting Point: this compound has a reported melting point between 28-30 °C.[2]
Safety, Handling, and Waste Disposal
Hazard Analysis of Reagents
-
Pyridine: Pyridine is a highly flammable liquid and vapor.[13][14] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[14][15] It is also a suspected carcinogen and may damage fertility or the unborn child. Handle only in a well-ventilated area, preferably a chemical fume hood.[13][16]
-
1-Bromooctane: This compound is a skin and eye irritant. Avoid inhalation and contact with skin and eyes.
-
This compound: As a quaternary ammonium salt, it should be handled with care. While less volatile than its precursors, it can cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE)
Always wear the following when handling these chemicals:
-
Nitrile gloves[17]
-
Safety goggles with side shields[14]
-
A flame-retardant lab coat
-
Work should be conducted inside a certified chemical fume hood.[16]
Waste Disposal
All chemical waste, including residual solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Collect all liquid and solid waste in appropriately labeled hazardous waste containers. Do not pour any chemicals down the drain.
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ResearchGate. (n.d.). FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... Retrieved from [Link]
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ACS Publications. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]
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ResearchGate. (n.d.). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of PILs. (a) Pyridinium-based PILs, (b) Imidazolium-based.... Retrieved from [Link]
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ResearchGate. (n.d.). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Retrieved from [Link]
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ACS Publications. (2020). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Journal of the American Chemical Society. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
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University of Notre Dame. (n.d.). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Retrieved from [Link]
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Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Angene. (n.d.). Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis. Retrieved from [Link]
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Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (n.d.). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of quaternary halide salts:. Retrieved from [Link]
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NIH. (n.d.). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0148273). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III.. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of 1,1′‐(((ethane‐1,2‐diylbis(oxy))bis(4,1‐phenylene))bis(methylene))‐bispyridinium and ‐bisquinolinium bromide derivatives. Retrieved from [Link]
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PubMed. (n.d.). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
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1-Octylpyridinium bromide ionic liquid classification
<An In-depth Technical Guide to 1-Octylpyridinium Bromide: Classification, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This compound ([C8Py]Br), a prominent member of the ionic liquid (IL) family, has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, stemming from its molecular architecture, render it a versatile compound with applications ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of this compound, delving into its classification, synthesis, and detailed characterization. Furthermore, it explores its burgeoning role in drug development, supported by field-proven insights and established experimental protocols.
Introduction: Situating this compound in the Landscape of Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state below 100°C.[1] Their defining characteristics include low volatility, high thermal stability, and the ability to dissolve a wide array of both organic and inorganic compounds.[1] this compound, with the chemical formula C₁₃H₂₂BrN, is a quaternary ammonium salt that exemplifies these properties.[1] Its structure comprises a pyridinium cation, where a nitrogen atom is substituted with an octyl group, and a bromide anion.[1] This amalgamation of a large organic cation and an inorganic anion is responsible for its low melting point and other hallmark features of ionic liquids.[1]
The amphiphilic nature of this compound, featuring a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its utility as a surfactant and its potential in forming micelles for drug delivery systems.[1] The tunability of its properties, achieved through modifications to the cation or anion, makes it a valuable precursor in the synthesis of a diverse range of functionalized ionic liquids.[1][2]
Synthesis and Physicochemical Characterization
The synthesis and thorough characterization of this compound are paramount to ensuring its purity and suitability for various applications.
Established Synthetic Pathways
The most common and direct method for preparing this compound is through the quaternization of pyridine with 1-bromooctane.[1][3] This nucleophilic substitution (SN2) reaction involves the nitrogen atom of the pyridine ring attacking the primary carbon of 1-bromooctane, forming a new carbon-nitrogen bond.[1]
A secondary, two-step pathway involves an anion metathesis reaction. The initially synthesized bromide salt serves as a precursor, allowing for the exchange of the bromide anion with other anions, thereby creating a variety of 1-octylpyridinium-based ionic liquids with tailored properties.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |
| Molecular Weight | 272.22 g/mol | [3][4] |
| CAS Number | 2534-66-9 | [3][4] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 28-30°C | [3] |
| Decomposition Temperature | 236°C | |
| Solubility | Soluble in polar solvents like DMSO | [1] |
Structural Elucidation and Purity Assessment: A Multi-technique Approach
A battery of analytical techniques is employed to confirm the structure and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a cornerstone for structural verification. The spectrum provides a unique fingerprint, with protons on the pyridinium ring appearing at higher ppm values (deshielded) compared to the protons of the octyl chain.[1]
-
Elemental Analysis: This technique provides quantitative data on the elemental composition (C, H, N, Br), which is vital for confirming the empirical formula and stoichiometric purity of the compound.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms. It can confirm the presence of the constituent elements and provide insights into the electronic environment of the bromide ion.[1]
Applications in Drug Development and Beyond
The unique properties of this compound have paved the way for its exploration in various applications, particularly in the pharmaceutical and biomedical fields.
Drug Delivery Systems and Micelle Formation
The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions.[1] These nanostructures can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[1] This is a critical factor in improving the therapeutic efficacy of many pharmaceutical compounds.
Antimicrobial Activity
This compound belongs to the class of quaternary ammonium compounds (QACs), which are known for their disinfectant and surfactant properties.[1] Its antimicrobial mechanism is attributed to its cationic, surface-active nature.[1] The positively charged pyridinium head interacts with the negatively charged components of bacterial cell membranes, while the hydrophobic octyl tail embeds within the lipid core, leading to membrane disruption and cell death.[1] Studies have shown that the antimicrobial efficacy of pyridinium-based ionic liquids is dependent on the length of the alkyl chain, with hexyl and octyl substitutions showing significant activity against a range of bacteria.[5]
dot
Caption: Workflow for the synthesis of this compound.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare a serial dilution of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria in broth without the ionic liquid) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Toxicity and Environmental Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity and environmental impact must be carefully assessed. [5][6]The toxicity of pyridinium-based ionic liquids has been shown to increase with the length of the alkyl side chain. [7]Therefore, while the octyl chain enhances antimicrobial activity, it also increases its potential toxicity to other organisms. [5][6]This underscores the importance of conducting thorough toxicological studies and considering the entire life cycle of the ionic liquid to ensure its responsible use. [5][6]
Conclusion and Future Perspectives
This compound stands out as a versatile ionic liquid with a growing number of applications, particularly in the pharmaceutical sciences. Its unique combination of properties, including its amphiphilicity and antimicrobial activity, makes it a promising candidate for the development of novel drug delivery systems and antimicrobial agents. Future research should focus on further elucidating its mechanisms of action, optimizing its structure for specific applications, and conducting comprehensive assessments of its long-term toxicity and environmental fate. The continued exploration of this compound and its derivatives holds significant potential for advancing various scientific and technological fields.
References
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MDPI. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Available from: [Link]
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National Center for Biotechnology Information. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Available from: [Link]
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Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Available from: [Link]
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Chemical Toxicity Database. RTECS NUMBER-TN5511700. Available from: [Link]
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ACS Publications. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Available from: [Link]
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Royal Society of Chemistry. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Available from: [Link]
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ResearchGate. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Available from: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Nature of N-Octylpyridinium Bromide. Available from: [Link]
-
ACS Publications. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium. Available from: [Link]
-
ResearchGate. Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations | Request PDF. Available from: [Link]
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National Center for Biotechnology Information. Ionic Liquids—A Review of Their Toxicity to Living Organisms. Available from: [Link]
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PubMed. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Available from: [Link]
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PubMed. Molecular Modeling of Cetylpyridinium Bromide, a Cationic Surfactant, in Solutions and Micelle. Available from: [Link]
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OSTI.GOV. Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations (Journal Article). Available from: [Link]
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National Center for Biotechnology Information. 1-Butylpyridinium bromide | C9H14BrN | CID 2734238. Available from: [Link]
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National Institutes of Health. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available from: [Link]
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Queen's University Belfast. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Available from: [Link]
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ResearchGate. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium bromide on the antioxidant defense system of freshwater planarian, Dugesia japonica. Available from: [Link]
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Scilit. Molecular Modeling of Cetylpyridinium Bromide, a Cationic Surfactant, in Solutions and Micelle. Available from: [Link]
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An In-depth Technical Guide to the Thermal Stability of 1-Octylpyridinium Bromide
Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them highly attractive for a wide range of applications.[1] 1-Octylpyridinium bromide, a member of the N-alkylpyridinium halide family, is synthesized via the quaternization of pyridine with 1-bromooctane.[1] Its amphiphilic nature, arising from the polar pyridinium head and the nonpolar octyl tail, imparts surfactant properties, making it a subject of interest in formulation science.[1]
The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications. For drug development, understanding the thermal decomposition profile is paramount for ensuring the stability of formulations during manufacturing, storage, and administration. This guide will focus on the primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Principles of Thermal Analysis
Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For ionic liquids, TGA and DSC are the most pertinent methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and to study phase behavior.[2]
Experimental Protocols
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. This is a standard heating rate for initial screening. Slower or faster rates can be used to investigate kinetic aspects of decomposition.[3]
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) , which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the temperature of the maximum rate of mass loss.[3]
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and any other phase transitions of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0°C).
-
Ramp up to a temperature above the expected melting point but well below the decomposition temperature (e.g., 150°C) at a heating rate of 10°C/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool down to the initial temperature at a rate of 10°C/min.
-
Heat again at 10°C/min to observe the melting transition on the second heating cycle, which minimizes the influence of the sample's thermal history.[2]
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is typically determined as the peak temperature of the endothermic melting transition.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for TGA and DSC analysis.
Interpreting Thermal Data: A Hypothetical Case for this compound
While specific data for this compound is unavailable, we can predict its thermal behavior based on trends observed for other N-alkylpyridinium bromides. The thermal stability of ionic liquids is influenced by factors such as the nature of the cation and anion, and the length of the alkyl chain on the cation.[4]
Expected TGA Profile: The TGA thermogram would likely show a single-step decomposition. The onset of decomposition for N-alkylpyridinium bromides generally occurs in the range of 200-300°C.
Expected DSC Profile: this compound is a solid at room temperature.[1] The DSC thermogram would show an endothermic peak corresponding to its melting point.
The following table presents representative thermal data for related N-alkylpyridinium bromides to provide a comparative context.
| Compound | Melting Point (Tm) | Onset Decomposition Temp (Tonset) | Peak Decomposition Temp (Tpeak) | Reference |
| 1-Ethylpyridinium Bromide | ~118°C (391 K) | Not Specified | Not Specified | [2] |
| 1-Propylpyridinium Bromide | ~70°C (343 K) | Not Specified | Not Specified | [2] |
| 1-Butyl-1-methylpyrrolidinium Bromide | Not Specified | ~283-294°C | ~283-294°C | [3] |
Note: The decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate.[3]
Postulated Thermal Decomposition Mechanism
The thermal decomposition of N-alkylpyridinium halides is generally believed to proceed via a dealkylation mechanism. For this compound, the most probable pathway is a nucleophilic attack of the bromide anion on the α-carbon of the octyl group, leading to the formation of pyridine and 1-bromooctane. This is an SN2-type reaction.
The following diagram illustrates this postulated decomposition pathway.
Caption: Postulated SN2 dealkylation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the thermal stability of this compound. By following the detailed protocols for TGA and DSC, and by understanding the principles of data interpretation and the likely decomposition mechanisms, researchers can confidently assess this critical property. While specific experimental data for this compound is currently limited in the public literature, the methodologies and comparative data presented herein offer a solid foundation for its characterization, enabling its informed application in research and development.
References
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
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Ferreira, A. R., & Simões, P. N. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules, 26(21), 6393. [Link]
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Masri, A., et al. (2017). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Molecules, 22(12), 2212. [Link]
-
Wang, J., et al. (2009). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. The Journal of Physical Chemistry A, 113(31), 8975–8981. [Link]
-
Xue, L., et al. (2016). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 9(12), 978. [Link]
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An In-depth Technical Guide to 1-Octylpyridinium Bromide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Octylpyridinium bromide (C₁₃H₂₂BrN), a versatile quaternary ammonium salt with significant applications across various scientific disciplines. We will delve into its fundamental physicochemical properties, explore established synthetic and purification methodologies, and discuss its multifaceted roles as an ionic liquid, surfactant, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential and practical utility.
Introduction: The Versatile Nature of this compound
This compound is a fascinating molecule that belongs to the class of pyridinium salts.[1] It consists of a positively charged pyridinium ring with an eight-carbon alkyl chain (octyl group) attached to the nitrogen atom, and a bromide anion as the counterion.[1][2] This unique amphiphilic structure, possessing both a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its diverse and valuable properties.[2] It is classified as an ionic liquid, a salt with a melting point below 100 °C, and exhibits characteristics such as low volatility and high thermal stability.[2] These attributes, combined with its surfactant capabilities, make it a compound of great interest in materials science, drug delivery, and chemical synthesis.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂BrN | [3][4][5] |
| Molecular Weight | 272.22 g/mol | [1][2][3][4][5] |
| CAS Number | 2534-66-9 | [1][2][3][4][5] |
| Appearance | White to yellowish or light yellow to brown solid | [1][2] |
| Melting Point | 28-30 °C | [6][7] |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO) | [2] |
| SMILES | CCCCCCCC[N+]1=CC=CC=C1.[Br-] | [3][4] |
| InChIKey | LNKPCMOUFKLBCM-UHFFFAOYSA-M | [2][4][8] |
Synthesis and Purification
The primary and most direct method for synthesizing this compound is through the quaternization of pyridine .[1][2] This well-established SN2 reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic primary carbon of 1-bromooctane.[2]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from literature procedures.[9]
Materials:
-
Pyridine
-
1-Bromooctane
-
Toluene (or another suitable solvent)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve pyridine in toluene.
-
Slowly add an equimolar amount of 1-bromooctane to the solution while stirring.
-
Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient duration (e.g., 24 hours) to ensure the completion of the reaction.
-
After cooling, the product may separate as a dense liquid or solid. Decant the solvent to isolate the crude product.
-
Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
For purification, dissolve the crude product in a minimal amount of a suitable solvent like hot acetonitrile.
-
Induce precipitation by adding a less polar solvent such as diethyl ether.
-
Collect the purified crystals by filtration and dry under vacuum.
Anion Metathesis: A Gateway to Diverse Ionic Liquids
This compound serves as a versatile precursor for the synthesis of other ionic liquids with different anions through a process called anion metathesis.[2] For instance, reacting it with a salt like sodium tetrafluoroborate (NaBF₄) in a suitable solvent will lead to the formation of 1-octylpyridinium tetrafluoroborate ([C₈Py][BF₄]) and the precipitation of sodium bromide (NaBr), which can be easily removed.[2] This allows for the fine-tuning of the ionic liquid's properties for specific applications.
Key Applications in Research and Development
The unique molecular architecture of this compound lends itself to a wide array of applications.
Ionic Liquid and Phase Transfer Catalyst
As an ionic liquid, this compound offers a "green" alternative to volatile organic solvents in chemical reactions.[10] Its low vapor pressure and high thermal stability are advantageous in many synthetic processes.[2][10] Furthermore, its amphiphilic nature enables it to act as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary.[10]
Surfactant and Micelle Formation
The presence of a polar head and a nonpolar tail gives this compound surfactant properties, allowing it to reduce the surface tension between two liquids or a liquid and a solid.[2] This characteristic is crucial for its ability to form micelles in solution.[2] Micelles are self-assembled nanostructures that can encapsulate hydrophobic molecules, such as poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[2] This makes this compound a promising excipient in drug delivery systems.[2]
Antimicrobial Activity
Quaternary ammonium compounds, including this compound, are known for their antimicrobial properties. The positively charged pyridinium head can interact with the negatively charged components of bacterial cell membranes, such as phospholipids.[2] The hydrophobic octyl tail then embeds itself into the lipid bilayer, disrupting the membrane integrity and leading to cell death.[2] This mechanism of action makes it a potential candidate for development as a disinfectant or antiseptic.
The following diagram illustrates the proposed mechanism of antimicrobial action.
Caption: Proposed mechanism of bacterial cell membrane disruption by this compound.
Other Research Applications
This compound is also utilized in more specialized research areas. For instance, it has been investigated as an entrainer in extractive distillation processes for the purification of chemical mixtures.[11] It also finds use in analytical methods, such as in the determination of other quaternary ammonium compounds in water samples.[7]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It may be toxic to the skin and eyes, and repeated or prolonged exposure can cause target organ damage.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential.[12][13][14]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves.[12][13][14][15]
-
Respiratory Protection: In case of insufficient ventilation or when handling as a dust, use an approved respirator.[12][13][14][15][16]
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[13][16]
-
Store in a cool, dry place in a tightly sealed container.[13][14]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[13][14] Remove contaminated clothing.[12][15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][13]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[12][13][14][15][16]
Conclusion
This compound is a compound of significant scientific and commercial interest due to its versatile properties. Its role as an ionic liquid, surfactant, and antimicrobial agent opens up a wide range of potential applications in drug development, materials science, and chemical synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling practices is essential for harnessing its full potential. Future research will likely continue to uncover new and innovative applications for this remarkable molecule.
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-octylpyridinium bromide, min 99%, 1 gram. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, December 12). Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis. Retrieved from [Link]
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ResearchGate. (2022, August). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
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Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
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National Institutes of Health. (n.d.). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. Retrieved from [Link]
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understanding the amphiphilic nature of 1-Octylpyridinium bromide
An In-Depth Technical Guide to the Amphiphilic Nature of 1-Octylpyridinium Bromide
Authored by a Senior Application Scientist
Foreword: Bridging Theory and Application
In the dynamic landscape of drug development and materials science, understanding the fundamental properties of excipients is paramount to innovation. This guide delves into the core principles governing the amphiphilic behavior of this compound (OP-Br), a versatile ionic liquid with significant potential in formulation science. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that not only outlines the characteristics of OP-Br but also elucidates the rationale behind the experimental methodologies used to characterize it. By bridging theoretical concepts with practical applications, this document aims to empower you to leverage the unique properties of this compound in your research and development endeavors.
The Molecular Architecture of Amphiphilicity: An Introduction to this compound
This compound is a quaternary ammonium salt that is classified as an ionic liquid, meaning it is a salt with a melting point below 100 °C.[1] Its chemical formula is C₁₃H₂₂BrN, and it possesses a molecular weight of 272.22 g/mol .[2][3] At its core, the profound utility of OP-Br stems from its amphiphilic nature. This duality is dictated by its molecular structure, which consists of two distinct moieties:
-
A Hydrophilic Pyridinium Head: The positively charged pyridinium ring provides the molecule with its water-soluble character. This cationic headgroup readily interacts with polar solvents like water through electrostatic and hydrogen bonding interactions.
-
A Hydrophobic Octyl Tail: The eight-carbon alkyl (octyl) chain is nonpolar and, consequently, water-insoluble. This lipophilic tail seeks to minimize its contact with aqueous environments and preferentially interacts with other nonpolar molecules or self-assembles to create a nonpolar microenvironment.
This inherent structural dichotomy drives the self-assembly of OP-Br molecules in aqueous solutions, leading to the formation of micelles and other aggregates. This behavior is fundamental to its applications in enhancing the solubility of poorly water-soluble drugs and its function as a surfactant.[1]
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the quaternization of pyridine with 1-bromooctane.[1][2] This is a classic Sɴ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromooctane. This process forms a new carbon-nitrogen bond, resulting in the 1-octylpyridinium cation with the bromide as the counter-ion.[1] For high purity, the reaction is typically conducted under anhydrous conditions to prevent unwanted side reactions.[1]
Physicochemical Characterization: Quantifying Amphiphilicity
To harness the full potential of this compound, a thorough understanding of its physicochemical properties is essential. The following table summarizes key parameters that define its behavior in solution.
| Property | Typical Value Range | Significance in Amphiphilic Behavior |
| Appearance | White to yellowish solid | Basic physical identification.[1] |
| Melting Point | 28-30 °C | Its low melting point classifies it as an ionic liquid.[2] |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) | The concentration at which micelles begin to form, a hallmark of amphiphiles. |
| Surface Tension at CMC | Significantly lower than pure water | Demonstrates its ability to act as a surfactant by reducing surface tension. |
| Aggregation Number (Nagg) | Varies | Indicates the average number of OP-Br molecules in a single micelle. |
Experimental Workflows for Characterization
The following sections detail the step-by-step methodologies for determining the critical physicochemical parameters of this compound.
2.1.1. Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
Rationale: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases almost linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[4][5] The breakpoint in the plot of conductivity versus concentration corresponds to the CMC.[6][7]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution at a constant temperature (e.g., 25 °C).[8][9]
-
Data Analysis: Plot the specific conductivity as a function of the this compound concentration.
-
CMC Determination: The CMC is determined from the intersection of the two linear portions of the plot.[7]
2.1.2. Surface Tension Measurement by Tensiometry
Rationale: Amphiphilic molecules like this compound migrate to the air-water interface, with the hydrophobic tails orienting away from the water. This disrupts the cohesive energy at the surface, thereby reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers, and any further addition of the surfactant leads to micelle formation in the bulk solution. Beyond the CMC, the surface tension remains relatively constant.
Experimental Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Instrument Calibration: Calibrate the tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with deionized water.
-
Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature.[10][11]
-
Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Identification: The CMC is identified as the concentration at which the surface tension reaches a plateau.
2.1.3. Micelle Characterization by Fluorescence Spectroscopy
Rationale: The formation of micelles creates a nonpolar microenvironment within their hydrophobic core. This change in polarity can be detected using fluorescent probes, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its surroundings. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is encapsulated within the hydrophobic core of a micelle, this ratio decreases significantly.
Experimental Protocol:
-
Probe Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., methanol).
-
Sample Preparation: To a series of this compound solutions of varying concentrations, add a small aliquot of the pyrene stock solution. The final pyrene concentration should be very low (e.g., 2 µM) to avoid excimer formation.[6]
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample (excitation wavelength ~334 nm).[6]
-
Data Analysis: Calculate the I₁/I₃ ratio for each sample.
-
CMC Determination: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
2.1.4. Aggregate Size Analysis by Dynamic Light Scattering (DLS)
Rationale: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[12][13] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations.[13] This technique can be used to determine the hydrodynamic radius of the micelles formed by this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC. The solution should be filtered to remove any dust or large aggregates.
-
DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Acquisition: The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the particles.
-
Size Calculation: The Stokes-Einstein equation is then used to calculate the hydrodynamic radius from the diffusion coefficient.[13]
Self-Assembly and Micellization
The amphiphilic nature of this compound drives its self-assembly into ordered structures in aqueous solutions. Above the critical micelle concentration (CMC), the individual surfactant molecules (monomers) aggregate to form micelles. In these structures, the hydrophobic octyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic pyridinium heads form a charged corona at the micelle-water interface.
Caption: A 2D representation of a spherical micelle formed by this compound in an aqueous solution.
The formation of micelles is a dynamic equilibrium process, and the size and shape of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.
Applications in Drug Delivery
The ability of this compound to form micelles with a hydrophobic core makes it a promising excipient for the formulation of poorly water-soluble drugs.[1] Many active pharmaceutical ingredients (APIs) exhibit low aqueous solubility, which can limit their bioavailability and therapeutic efficacy. By encapsulating these hydrophobic drug molecules within the core of the micelles, this compound can significantly enhance their apparent solubility in aqueous media.[14]
Caption: Visualization of hydrophobic drug molecules (green diamonds) encapsulated within the core of a micelle.
This encapsulation can also protect the drug from degradation and potentially facilitate its transport across biological membranes. The positively charged surface of the micelles may also promote interaction with negatively charged cell membranes, offering a potential mechanism for targeted drug delivery.
Conclusion and Future Perspectives
This compound stands out as a compound of significant interest due to its well-defined amphiphilic character. The ability to systematically characterize its physicochemical properties, such as the critical micelle concentration and aggregation behavior, provides a solid foundation for its application in various fields, most notably in the solubilization and delivery of therapeutic agents. Future research will likely focus on modifying the structure of this compound to fine-tune its properties for specific applications, including the development of stimuli-responsive drug delivery systems and its use in combination with other excipients to create novel formulation platforms. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug development and materials science.
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This compound | 2534-66-9 - Benchchem.
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Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium - American Chemical Society.
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Exploring the Chemical Nature of N-Octylpyridinium Bromide.
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Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations | Request PDF - ResearchGate.
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Ionic Liquids Provide Unique Opportunities for Oral Drug Delivery: Structure Optimization and In Vivo Evidence of Utility.
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2534-66-9 | N-octylpyridinium bromide | ChemScene.
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Aggregation behavior of a chiral long-chain ionic liquid in aqueous solution - PubMed.
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CAS 2534-66-9 this compound - BOC Sciences.
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Aggregation behavior of long-chain N-aryl imidazolium bromide in aqueous solution.
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Variation of the tension surface of the copolymer... | Download Scientific Diagram - ResearchGate.
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - NIH.
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Self‐Assembled Fluorescent Block Copolymer Micelles with Responsive Emission - NIH.
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Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - MDPI.
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Critical micelle concentration of alkylpyridinium chlo- rides and bromides at 25 °C - ResearchGate.
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH.
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How to Detect Early Aggregation with Dynamic Light Scattering - Patsnap Eureka.
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Aggregate size according to dynamic light scattering as function of... - ResearchGate.
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Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems - ResearchGate.
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.
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Fluorescent micelles based on hydrophobically modified cationic cellulose for sensing trace explosives in aqueous solutions - Journal of Materials Chemistry C (RSC Publishing).
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Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications.
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Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC - NIH.
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(PDF) Investigation on aggregation behavior of 1-octyl-3-methylimidazolium bromide in water and in CuO-water nanofluids by measuring electrical conductivity and surface tension - ResearchGate.
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Conductomery Properties of Mixed Reverse Micelles with Amphiphilic Ionic Liquids.
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Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
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(PDF) Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression - ResearchGate.
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Introduction to Dynamic Light Scattering (DLS) with Dr. Jeff Bodycomb - HORIBA Scientific Webinar - YouTube.
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Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method - MDPI.
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Exploring the role of ethylammonium bromide as an ionic liquid in amyloid aggregation modulation for ALS-linked hSOD1 E49K mutant - PubMed.
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Direct Correlation of Surface Tension and Surface Composition of Ionic Liquid Mixtures—A Combined Vacuum Pendant Drop and Angle-Resolved X-ray Photoelectron Spectroscopy Study - MDPI.
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Application of Ionic Liquids in Drug Delivery | springerprofessional.de.
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N-Octylpyridinium Bromide: A Solution for Industrial Water Treatment Challenges.
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Investigation of structural, optical and electrical conductivity of a new organic inorganic bromide: [C12H17N2]2ZnBr4 - RSC Publishing.
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Surface Tension and Density of Ionic Liquid n-Butylpyridinium Heptachlorodialuminate | Request PDF - ResearchGate.
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Effects of concentration and solvent composition on the electrical conductivity of sodium bromide in pure water and ethanol-wate - SciSpace.
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An In-Depth Technical Guide to the Health and Safety of 1-Octylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1-Octylpyridinium bromide, a quaternary ammonium salt with applications as an ionic liquid and surfactant. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a salt consisting of a pyridinium cation with an eight-carbon alkyl chain attached to the nitrogen atom, and a bromide anion. This amphiphilic structure, with a polar pyridinium head and a nonpolar octyl tail, dictates its properties and applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂BrN | ChemScene[2] |
| Molecular Weight | 272.22 g/mol | ChemScene[2] |
| CAS Number | 2534-66-9 | ChemScene[2] |
| Appearance | White to yellowish solid at room temperature. | Benchchem[1] |
| Melting Point | Classified as an ionic liquid, with a melting point below 100 °C. | Benchchem[1] |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO). | Benchchem[1] |
| Stability | Stable under normal conditions of handling and use. The product is chemically stable under standard ambient conditions (room temperature).[3] | Greenbook.net[4] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for safe handling and emergency preparedness.
GHS Classification:
Hazard Statements:
-
H302: Harmful if swallowed. [6] This indicates acute oral toxicity.
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Precautionary Statements:
A suite of precautionary statements provides guidance on prevention, response, storage, and disposal. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
Toxicological Profile
The toxicological profile of a substance is critical for understanding its potential health effects. While specific quantitative data for this compound is limited, information on similar compounds and general principles of toxicology provide valuable insights.
Acute Toxicity
-
Dermal: Data on the acute dermal toxicity of this compound is not available. However, due to its classification as a skin irritant, dermal absorption and potential systemic effects should be considered.
-
Inhalation: Classified as potentially causing respiratory irritation (H335). Acute inhalation toxicity studies on similar quaternary ammonium compounds, such as cetylpyridinium chloride, have shown respiratory difficulty and irritation.[11]
Skin and Eye Irritation
-
Skin Irritation: this compound is classified as causing skin irritation (H315). In vivo studies on N-butylpyridinium chloride, a related compound, have shown it to induce skin irritation.[12] The mechanism of irritation is likely related to the surfactant properties of the molecule, which can disrupt the lipid barrier of the skin.
-
Eye Irritation: The compound is classified as causing serious eye irritation (H319). Quaternary ammonium compounds, in general, can be severely irritating to the eyes.[13] The Draize test, a method for assessing eye irritation, involves applying the substance to the eye of a test animal and observing for redness, swelling, and other effects.[9][14] Given the H319 classification, direct contact with the eyes must be strictly avoided.
Sensitization
While not classified as a skin sensitizer, some related ionic liquids have shown the potential to induce weak to mild sensitization in animal studies.[12] Therefore, repeated or prolonged skin contact should be minimized to avoid the potential for developing allergic contact dermatitis.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Caption: Required Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when there is a potential for generating dust or aerosols.[7]
-
Eyewash Stations and Safety Showers: Easily accessible and fully functional eyewash stations and safety showers are critical in case of accidental exposure.
Storage Requirements
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Conditions to Avoid: Avoid moisture as the compound can be hygroscopic.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7] While specific reactivity data with common laboratory acids, bases, and metals is not detailed in the available literature, it is prudent to avoid storage with strong acids and bases due to the general reactivity of pyridinium compounds.
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures
Table 2: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | ChemScene[2], Fisher Scientific[14] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | ChemScene[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention. | ChemScene[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | ChemScene[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]
-
Unsuitable Extinguishing Media: A direct water jet may scatter the material.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[7][8][14]
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]
Accidental Release Measures
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
Caption: Step-by-step workflow for the safe cleanup of a this compound spill.
Detailed Spill Cleanup Protocol:
-
Ensure Safety: Immediately alert others in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protection: Before approaching the spill, don the appropriate PPE as outlined in Section 4.1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent for chemical spills. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Neutralization (for Quaternary Ammonium Compounds): While specific neutralization procedures for this compound are not well-documented, for quaternary ammonium compounds in general, specialized neutralizing agents are available.[16] However, for small laboratory spills, absorption is the primary recommended method.
-
Collection: Carefully scoop the absorbed material or the solid spill into a suitable, labeled container for hazardous waste. Use non-sparking tools if the material is in a flammable solvent.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning materials) as hazardous waste in accordance with local, state, and federal regulations.
Ecotoxicological Information
The environmental fate and effects of ionic liquids are an area of active research.
-
Biodegradability: Studies have shown that this compound can be classified as "readily biodegradable" by activated sludge microorganisms.[2] This suggests that it is less likely to persist in the environment compared to some other ionic liquids.
Disposal Considerations
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a laboratory chemical, unused this compound and waste materials contaminated with it should be treated as hazardous waste. While a specific RCRA (Resource Conservation and Recovery Act) waste code is not explicitly assigned, it may fall under codes for ignitable (if in a flammable solvent), corrosive (if it meets the pH criteria), or toxic wastes depending on its characteristics and any contaminants. It is the responsibility of the waste generator to make a hazardous waste determination.
-
Disposal Method: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[7] Do not dispose of it down the drain or in the regular trash. All disposal practices must be in accordance with federal, state, and local regulations.
Conclusion
This compound is a valuable research chemical with a defined set of health and safety hazards. By understanding its physicochemical properties, toxicological profile, and implementing the recommended handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound safely and responsibly. A commitment to a strong safety culture, including thorough risk assessments and adherence to established protocols, is the cornerstone of a secure and productive research environment.
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RTECS NUMBER-TN5511700-Chemical Toxicity Database. (n.d.). Retrieved from [Link]
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Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). (n.d.). IVAMI. Retrieved from [Link]
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RTECS NUMBER-UU2703000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]
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Anderson, B. E., Ryan, C. A., Siddiqi, S. M., Waidyanatha, S., & Smith, P. C. (2021). Evaluation of skin sensitization induced by four ionic liquids. Journal of Applied Toxicology, 42(3), 392–408. Retrieved from [Link]
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Final Report. (n.d.). Regulations.gov. Retrieved from [Link]
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Greenbook.net. (2006, July 19). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data. (n.d.). Retrieved from [Link]
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OECD. (2012, October 2). Test No. 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
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ECETOC. (n.d.). Eye Irritation: - Reference Chemicals. Retrieved from [Link]
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OECD. (2002, April 24). OECD Guideline for the Testing of Chemicals 404. Retrieved from [Link]
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The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress. (2018, May 1). PubMed. Retrieved from [Link]
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The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress. (n.d.). Matilda. Retrieved from [Link]
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Wilke, T., et al. (2004). Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms). Green Chemistry. Retrieved from [Link]
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How to neutralize quarterly ammonium compounds. (n.d.). Hydro Solutions. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
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Waste Code. (n.d.). EPA. Retrieved from [Link]
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The Hazardous Waste Search Table. (2021, November 11). NEMS NIH Environmental Management System. Retrieved from [Link]
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Draize test. (n.d.). Wikipedia. Retrieved from [Link]
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Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models. (2017, July 15). PubMed Central. Retrieved from [Link]
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Acute inhalation toxicity of cetylpyridinium chloride. (n.d.). PubMed. Retrieved from [Link]
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Acute Skin Irritation Test (Draize Method) Explained | Expharm Software. (2025, August 18). YouTube. Retrieved from [Link]
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Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. (n.d.). The American Cleaning Institute (ACI). Retrieved from [Link]
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Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. (n.d.). CISA. Retrieved from [Link]
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Acute toxicity and superficial damage to goldfish from the ionic liquid 1-methyl-3-octylimidazolium bromide. (n.d.). PubMed. Retrieved from [Link]
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Draize test. (n.d.). Taylor & Francis. Retrieved from [Link]
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N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. (2025, July 31). ResearchGate. Retrieved from [Link]
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Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. (2025, August 6). ResearchGate. Retrieved from [Link]
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Study of organic reactions in pyridinium-based ionic liquids. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]
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Impact of Degree of Hydrophilicity of Pyridinium Bromide Derivatives on HCl Pickling of X-60 Mild Steel: Experimental and Theoretical Evaluations. (n.d.). MDPI. Retrieved from [Link]
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Electrophiles and Acute Toxicity to Fish. (n.d.). PubMed. Retrieved from [Link]
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A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? (n.d.). PubMed. Retrieved from [Link]
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Relative reactivity. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]
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EC50 for the immobilisation of Daphnia magna by silver compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation on acute toxicity of tetrabuthylammonium bromide ionic liquid at histological structure of some organs in zebrafish (Danio rerio). (n.d.). CABI Digital Library. Retrieved from [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). NIH. Retrieved from [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 1-Octylpyridinium Bromide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 1-octylpyridinium bromide ([C₈Py][Br]), a prominent member of the pyridinium-based ionic liquids. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights. We delve into the core analytical techniques essential for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, provides detailed step-by-step protocols, and presents data in a clear, comparative format. The guide is grounded in authoritative references to ensure scientific integrity and provides a self-validating framework for the analysis of this versatile ionic liquid.
Introduction: The Significance of this compound
This compound is a quaternary ammonium salt, formally classified as an ionic liquid (IL), a class of salts with melting points below 100 °C.[1] Its molecular structure, comprising a positively charged N-octylpyridinium cation and a bromide anion, imparts a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of substances.[1][2] These characteristics have positioned pyridinium-based ILs as promising alternatives to volatile organic solvents in diverse fields such as organic synthesis, catalysis, electrochemistry, and materials science.[2][3]
The amphiphilic nature of this compound, with its charged pyridinium head and hydrophobic octyl tail, also allows it to function as a surfactant and gives it noteworthy antimicrobial properties, primarily by disrupting bacterial cell membranes.[1] Given its role as both a functional material and a precursor for creating more complex ionic liquids through anion exchange, a thorough and reliable analytical characterization is paramount.[1] This guide provides the foundational spectroscopic data and methodologies required to confirm the identity, structure, and purity of this compound, ensuring its effective and reproducible application in research and development.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound is the key to interpreting its spectroscopic data. The molecule can be deconstructed into three primary components, each with a distinct spectroscopic signature: the aromatic pyridinium ring, the aliphatic octyl chain, and the bromide counter-ion.
-
Pyridinium Ring: The aromatic protons are electron-deficient due to the positive charge on the nitrogen atom, causing them to resonate at high chemical shifts (downfield) in the ¹H NMR spectrum. The carbon atoms also experience this deshielding effect in the ¹³C NMR spectrum. The ring's conjugated π-system is responsible for strong absorption in the UV-Vis region, and its vibrational modes (C-C, C-N stretching) are prominent in the IR spectrum.[1][4]
-
Octyl Chain: This flexible alkyl chain provides a classic aliphatic signature. In NMR, it produces a series of signals in the upfield region, with predictable chemical shifts and splitting patterns based on proximity to the charged nitrogen. In IR spectroscopy, its C-H stretching and bending vibrations are readily identifiable.[1]
-
Bromide Anion: While not directly observable by NMR, IR, or UV-Vis, the bromide anion influences the electronic environment of the cation, which can subtly shift spectral peaks.[4] Its presence is most directly confirmed by mass spectrometry, either through its isotopic pattern if detected in negative ion mode or by identifying the correct mass for the corresponding cation in positive ion mode.
Caption: Molecular structure of this compound.
Synthesis and Sample Preparation
Synthesis Rationale
The most common and direct synthesis of this compound is the Menshutkin reaction, which involves the quaternization of pyridine with 1-bromooctane.[1][5] This Sₙ2 reaction is typically performed under reflux in a suitable solvent or neat. The choice of this method is based on its high atom economy and straightforward procedure. However, it necessitates careful purification to remove unreacted starting materials (pyridine and 1-bromooctane), which could interfere with spectroscopic analysis and functional applications. Purity is typically confirmed by NMR and elemental analysis.[1]
General Spectroscopic Sample Preparation
For optimal and reproducible results, the sample must be free of solvent and moisture, as water can significantly impact the properties of ionic liquids.
Protocol:
-
Place 1-2 g of the synthesized this compound in a round-bottom flask.
-
Attach the flask to a high-vacuum line (Schlenk line).
-
Heat the sample to 40-50 °C while under dynamic vacuum for at least 12 hours. This process removes residual solvent (e.g., ethyl acetate, ethanol from recrystallization) and absorbed water.
-
Store the dried, purified ionic liquid in a desiccator or glovebox under an inert atmosphere (N₂ or Ar) to prevent moisture reabsorption prior to analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Principles and Experimental Rationale
¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the ionic liquid and its residual solvent peak does not overlap with key analyte signals.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by two distinct regions: the downfield aromatic region for the pyridinium protons and the upfield aliphatic region for the octyl chain protons. The protons on the carbon alpha to the nitrogen (H-2, H-6) are the most deshielded due to the inductive effect of the positive charge.[1]
Table 1: Typical ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Multiplicity | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridinium H-2, H-6 | Doublet | ~9.0 - 9.2 |
| Pyridinium H-4 | Triplet | ~8.6 - 8.7 |
| Pyridinium H-3, H-5 | Triplet | ~8.1 - 8.2 |
| N-CH₂ (α) | Triplet | ~4.6 - 4.7 |
| N-CH₂-CH₂ (β) | Multiplet | ~1.8 - 1.9 |
| -(CH₂)₅- | Multiplet | ~1.2 - 1.3 |
| -CH₃ | Triplet | ~0.8 - 0.9 |
¹³C NMR Spectroscopy
Similar to the proton spectrum, the ¹³C NMR spectrum shows a clear separation between the aromatic carbons of the pyridinium ring and the aliphatic carbons of the octyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Pyridinium C-2, C-6 | ~145 |
| Pyridinium C-4 | ~144 |
| Pyridinium C-3, C-5 | ~128 |
| N-CH₂ (α) | ~60 |
| N-CH₂-CH₂ (β) | ~31 |
| -(CH₂)₅- | ~22 - 29 |
| -CH₃ | ~14 |
(Note: These are predicted values based on known data for similar structures and general chemical shift rules.)[6]
Experimental Protocol for NMR Analysis
-
Accurately weigh 10-15 mg of dried this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Process the data using appropriate software, referencing the spectrum to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Principles and Experimental Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of key functional groups. For this compound, it confirms the presence of both the aromatic ring and the aliphatic chain and can offer insights into cation-anion interactions.[4]
Data Analysis
The spectrum can be analyzed by identifying characteristic absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |
| ~2950, ~2850 | C-H Stretch | Aliphatic (Octyl) |
| ~1640 | C=N/C=C Stretch | Aromatic (Pyridinium Ring) |
| ~1480 | C-H Bend | Aliphatic (CH₂) |
| ~770 | C-H Bend | Aromatic (Out-of-plane) |
Experimental Protocol for FTIR Analysis (Thin Film)
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a single drop of the neat, dried this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Clean the ATR crystal thoroughly after analysis.
UV-Visible (UV-Vis) Spectroscopy
Principles and Experimental Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption is dominated by the π → π* transitions within the conjugated pyridinium ring. The position of the maximum absorbance (λₘₐₓ) is characteristic of the pyridinium chromophore.
Data Analysis
The spectrum of pyridinium-based ionic liquids typically shows a strong absorption band in the UV region.[7] For N-alkylpyridinium salts, this is expected around 255-260 nm.[7][8]
Table 4: Typical UV-Vis Absorption Data for this compound
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|
| Ethanol | ~258 | ~3000 - 5000 L mol⁻¹ cm⁻¹ |
Experimental Protocol for UV-Vis Analysis
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a UV-transparent solvent such as ethanol or acetonitrile.
-
Create a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for final measurement is ~0.1 mM.
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second cuvette with the sample solution.
-
Scan a wavelength range from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Principles and Experimental Rationale
Mass spectrometry is essential for confirming the molecular weight of the ionic liquid's cation. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that allows the intact cation to be transferred into the gas phase for mass analysis.
Data Analysis
In positive ion mode (+ESI), the spectrum will be dominated by the peak corresponding to the 1-octylpyridinium cation ([C₁₃H₂₂N]⁺). The molecular weight of the full salt is 272.22 g/mol .[9][10] The cation's mass is calculated by subtracting the mass of the bromide anion (~79/81 g/mol ).
Caption: General workflow for synthesis and characterization.
Table 5: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
|---|
| [M-Br]⁺ | [C₁₃H₂₂N]⁺ | 192.1747 | ~192.175 |
Additionally, fragmentation analysis (MS/MS) can provide further structural confirmation. A common fragmentation pathway for N-alkylpyridinium cations is the loss of the alkyl chain via cleavage of the C-N bond or through rearrangements.[11]
Experimental Protocol for ESI-MS Analysis
-
Prepare a dilute solution of the sample (~10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of the cation (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.
-
For high-resolution data, use a TOF (Time-of-Flight) or Orbitrap mass analyzer to confirm the elemental composition.
Summary of Spectroscopic Data
Table 6: Consolidated Spectroscopic Profile of this compound
| Technique | Key Feature | Observed Value/Range |
|---|---|---|
| ¹H NMR | Pyridinium Protons | δ 8.1 - 9.2 ppm |
| Aliphatic Protons | δ 0.8 - 4.7 ppm | |
| ¹³C NMR | Pyridinium Carbons | δ 128 - 145 ppm |
| Aliphatic Carbons | δ 14 - 60 ppm | |
| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950, 2850 cm⁻¹ | |
| Pyridinium Ring Stretch | ~1640 cm⁻¹ | |
| UV-Vis | λₘₐₓ (in Ethanol) | ~258 nm |
| MS (+ESI) | Cation [M-Br]⁺ | m/z ~192.175 |
Conclusion
The analytical characterization of this compound is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional moieties, UV-Vis spectroscopy verifies the electronic nature of the pyridinium core, and mass spectrometry confirms the molecular mass of the constituent cation. The data and protocols presented in this guide offer a robust, self-validating framework for researchers to confidently verify the identity, purity, and structure of this compound, thereby ensuring the reliability of downstream applications in science and industry.
References
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- 2. Editorial: Properties and Applications of Ionic Liquids in Energy and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
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- 7. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis of 1-Octylpyridinium Bromide: A Detailed Protocol for Researchers
Introduction: The Significance of 1-Octylpyridinium Bromide
This compound (C₁₃H₂₂BrN) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquids (ILs).[1][2] Its molecular structure, featuring a positively charged pyridinium head and a nonpolar octyl tail, imparts amphiphilic properties, making it a surface-active agent or surfactant.[1][2] This unique characteristic is central to its application in various research fields, including materials science, where it serves as a versatile precursor for synthesizing a wide range of functionalized ionic liquids with tunable properties.[1] Additionally, its potential as an antibacterial agent against multidrug-resistant pathogens is an active area of investigation.[3][]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Menshutkin reaction. We will delve into the mechanistic underpinnings of this synthesis, offer a detailed step-by-step procedure, and discuss critical considerations for purification and characterization to ensure a high-purity final product suitable for demanding research applications.
Underlying Chemical Principles: The Menshutkin Reaction
The synthesis of this compound is a classic example of the Menshutkin reaction, a fundamental process in organic chemistry that converts a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide.[5] In this specific synthesis, the tertiary amine is pyridine, and the alkyl halide is 1-bromooctane.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. This nucleophilic attack results in the formation of a new carbon-nitrogen bond, yielding the 1-octylpyridinium cation and the displacement of the bromide anion.[1] The efficiency of this quaternization reaction is influenced by factors such as temperature, reaction time, and the choice of solvent.[1][5] To achieve high purity and prevent unwanted side reactions, it is often beneficial to conduct the reaction under anhydrous conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound with a focus on achieving high purity (≥98%).
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier Example |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | ≥99.8%, anhydrous | Sigma-Aldrich |
| 1-Bromooctane | C₈H₁₇Br | 193.12 | 111-83-1 | ≥99% | TCI Chemicals |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Anhydrous, ≥99.8% | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | - | - | - | - |
| Reflux condenser | - | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - | - |
| Heating mantle | - | - | - | - | - |
| Buchner funnel and filter paper | - | - | - | - | - |
| Vacuum flask | - | - | - | - | - |
| Rotary evaporator | - | - | - | - | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (e.g., 2.63 g, 33.3 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Rationale: Using an inert atmosphere and anhydrous solvents minimizes potential side reactions involving atmospheric moisture.[1] Toluene is a suitable solvent for this reaction.
-
-
Addition of Alkyl Halide : To the stirred pyridine solution, add 1-bromooctane (e.g., 7.73 g, 40.0 mmol) dropwise at room temperature.
-
Rationale: A slight excess of the alkylating agent (1-bromooctane) can help drive the reaction to completion.
-
-
Reaction Execution : Attach a reflux condenser to the flask and heat the reaction mixture to 70°C.[6] Allow the reaction to proceed with vigorous stirring for 24 hours.[6]
-
Isolation of Crude Product : After 24 hours, cool the reaction mixture to room temperature. The product, this compound, will likely have separated as a dense oil or solid. Decant the supernatant toluene layer to remove unreacted starting materials.[6]
-
Rationale: The ionic product is generally insoluble in nonpolar solvents like toluene, facilitating its separation from the unreacted, less polar starting materials.
-
-
Purification by Washing : Wash the crude product with anhydrous ethyl acetate (2 x 30 mL).[1] During this process, the product may solidify. If it remains an oil, vigorous stirring or scratching with a glass rod can induce crystallization.
-
Rationale: Ethyl acetate is an effective solvent for removing residual pyridine and 1-bromooctane, while the desired ionic liquid has low solubility in it.[1]
-
-
Final Drying : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethyl acetate. Dry the purified this compound under high vacuum to remove any residual solvent.
-
Rationale: Thorough drying is crucial as ionic liquids can be hygroscopic. The final product should be a white to yellowish solid.[1]
-
Safety and Handling Precautions
-
Pyridine : Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1-Bromooctane : 1-Bromooctane is a combustible liquid that can cause skin and serious eye irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[7][8] Avoid contact with skin, eyes, and clothing.[9] Ensure all equipment is properly grounded to prevent static discharge.[9][10]
-
General Handling : All procedures should be conducted in a well-ventilated laboratory fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra should show characteristic peaks for the octyl chain and the pyridinium ring protons and carbons.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the 1-octylpyridinium cation.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of high-purity this compound. The principles of the Menshutkin reaction, coupled with careful purification steps, enable the production of a high-quality ionic liquid suitable for a variety of research and development applications. Adherence to the safety guidelines outlined is paramount for the safe execution of this synthesis.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
-
Loba Chemie. (2016). 1-BROMOOCTANE For Synthesis MSDS. Retrieved from [Link]
-
N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer | Request PDF. (2022). ResearchGate. Retrieved from [Link]
- Hafeez, S., Rasool, Z., Hafeez, S., Paracha, R. Z., Iqbal, M., Khan, D., & Adnan, F. (2024). Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli.
-
Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis. (2023). Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from [Link]
- Khan, S. A., Asiri, A. M., Marwani, H. M., & Rub, M. A. (2017). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 22(12), 2043.
- Arnett, E. M., & Reich, R. (1980). Electronic effects on the Menshutkin reaction. A complete kinetic and thermodynamic dissection of alkyl transfer to 3- and 4-substituted pyridines. Journal of the American Chemical Society, 102(18), 5892–5902.
- Synthesis and crystal structure of a new pyridinium bromide salt. (2017).
- A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. (2018). RSC Advances, 8(63), 36171–36184.
-
One Century of Physical Organic Chemistry: The Menshutkin Reaction | Request PDF. (2007). ResearchGate. Retrieved from [Link]
- Asan, A., Yildirim, S., & Koca, M. (2015). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 20(5), 8444–8458.
-
1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. (n.d.). ResearchGate. Retrieved from [Link]
-
2 H and 14 N Nmr of Cetylpyridinium Bromide Lyotropic and Thermotropic Liquid Crystals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Definitive Protocol for the Purification of 1-Octylpyridinium Bromide via Single-Solvent Recrystallization
An Application Guide by Gemini Scientific
Abstract
1-Octylpyridinium bromide ([C₈Py][Br]) is a prominent member of the pyridinium-based ionic liquids (ILs), a class of compounds valued for their low volatility, high thermal stability, and tunable physicochemical properties.[1][2] The purity of these materials is paramount, as even trace impurities such as starting materials, water, or halide contaminants can significantly alter their catalytic activity, electrochemical behavior, and overall performance in sensitive applications.[2][3] This application note provides a comprehensive, field-proven protocol for the purification of solid this compound using the fundamental technique of recrystallization. We delve into the theoretical underpinnings, a detailed step-by-step experimental workflow, troubleshooting, and safety considerations to empower researchers in obtaining high-purity [C₈Py][Br] for demanding scientific and developmental work.
The Foundational Principle: Recrystallization of Ionic Liquids
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The core principle is straightforward: a compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a low temperature.[4][5] When a saturated solution of an impure compound in a hot solvent is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. As the highly ordered crystal lattice forms, impurity molecules that do not fit into the lattice structure are excluded and remain dissolved in the surrounding solution (the "mother liquor").[1][5]
While many ionic liquids are liquid at room temperature, making traditional recrystallization challenging, this compound exists as a white to yellowish solid, making it an ideal candidate for this purification method.[1] Its melting point of 28-30 °C allows for a convenient temperature gradient to be established for effective purification.[6][7]
Solvent Selection: The Most Critical Decision
The success of any recrystallization hinges on the appropriate choice of solvent.[4][8] An ideal solvent system for this compound must satisfy several criteria:
-
Temperature Coefficient: It must dissolve the [C₈Py][Br] when hot but not when cold.[5][8] This is the most critical requirement.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to stay in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with the ionic liquid.[5][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][9]
For this compound, its amphiphilic nature—a polar pyridinium head and a nonpolar octyl tail—guides solvent choice.[1] While highly polar solvents may dissolve it too readily even at room temperature, and nonpolar solvents may not dissolve it at all, a solvent of intermediate polarity is often optimal. Literature suggests that a mixture of ethyl acetate and ethanol is effective.[1] However, for simplicity and to avoid the complexities of multi-solvent systems, this protocol will focus on a single-solvent system using Ethyl Acetate , a moderately polar solvent known to provide a good solubility gradient for many organic salts.
Protocol 2.1: Small-Scale Solvent Screening
Before committing a large batch of crude product, it is prudent to perform a small-scale test to confirm solvent suitability.
-
Place ~50 mg of crude this compound into a small test tube.
-
Add 0.5 mL of ethyl acetate at room temperature. Agitate the mixture. The solid should show minimal to no dissolution.[8]
-
Gently warm the test tube in a water bath. Add the solvent dropwise while heating and agitating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Successful Outcome: A significant formation of crystalline precipitate should be observed. This confirms that ethyl acetate is a suitable solvent.
The Master Protocol: Recrystallization of this compound
This protocol outlines the complete workflow for purifying crude this compound. The entire procedure should be performed in a chemical fume hood.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 50-60 mL of ethyl acetate on a hot plate to a gentle boil. Causality: Using a hot solvent is essential to dissolve the maximum amount of solute.[4]
-
Carefully and slowly add the hot ethyl acetate to the Erlenmeyer flask containing the crude solid while swirling. Add just enough hot solvent until the solid completely dissolves. Causality: Using the minimum amount of solvent is crucial for creating a saturated solution upon cooling, which maximizes the recovery yield.[10] An excess of solvent will result in some product remaining dissolved even when cold, leading to a lower yield.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate out of solution too quickly, trapping impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes. Causality: This further decreases the solubility of the [C₈Py][Br] in the solvent, driving the crystallization process to completion and maximizing the yield of the purified solid.[11]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper for vacuum filtration. Ensure the filter paper is moistened with a small amount of ice-cold ethyl acetate to create a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals twice with a small portion (e.g., 5-10 mL) of ice-cold ethyl acetate. Causality: Washing with fresh, cold solvent removes any residual mother liquor (containing the dissolved impurities) that may be adhering to the crystal surfaces.[5] Using cold solvent prevents the purified crystals from re-dissolving.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 40 °C). Causality: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent interference in subsequent applications. This compound is hygroscopic, so drying and storing under vacuum or in a desiccator is recommended.[12][13]
-
Data Presentation and Quality Assessment
| Parameter | Guideline Value | Rationale |
| Crude [C₈Py][Br] | 5.0 g | Starting amount for protocol. |
| Solvent | Ethyl Acetate | Provides good solubility differential. |
| Approx. Solvent Volume | 25-40 mL | Varies based on impurity level; use minimum required. |
| Dissolution Temp. | ~77 °C (Boiling Point) | Ensures maximum solute solubility. |
| Cooling Temp. | 0-4 °C (Ice Bath) | Minimizes solute solubility to maximize yield. |
| Typical Yield | 80-90% | Dependent on initial purity and technique. |
| Purity Check | Melting Point | A sharp melting range near the literature value (28-30 °C) indicates high purity. |
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| "Oiling Out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool even more slowly. Vigorous scratching of the inside of the flask with a glass rod can help induce crystallization. |
| Low Recovery/Yield | Too much solvent was used; the solution was not cooled sufficiently; premature crystallization during hot filtration (if performed). | Concentrate the mother liquor by gently boiling off some solvent and attempt a second crystallization. Ensure the solution is thoroughly chilled in an ice bath. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | This may require a pre-treatment step. Dissolve the crude solid in a minimal amount of hot solvent and add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal before proceeding with the cooling and crystallization steps.[11] |
Safety and Handling Precautions
-
Ethyl Acetate: This solvent is flammable. Do not use it near open flames. All heating should be performed using a hot plate.[11] Ensure work is conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when performing this procedure.[12][13]
References
-
König, A., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Retrieved from Academia.edu. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from UCLA. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center. [Link]
-
König, A., et al. (2005). Ultra purification of Ionic Liquids by Melt Crystallisation. ResearchGate. [Link]
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.
-
Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. [Link]
-
Royal Society of Chemistry. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from The Royal Society of Chemistry. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
PubChem - NIH. (n.d.). 1-Butylpyridinium bromide | C9H14BrN. Retrieved from PubChem. [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
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Application Note: 1-Octylpyridinium Bromide as a High-Efficiency Phase Transfer Catalyst in Biphasic Organic Synthesis
Abstract
Phase Transfer Catalysis (PTC) represents a powerful methodology in synthetic chemistry for facilitating reactions between reactants located in separate, immiscible phases. This application note provides a comprehensive technical guide on the use of 1-octylpyridinium bromide ([OPy]Br), a versatile pyridinium-based ionic liquid, as a phase transfer catalyst. We will delve into the fundamental principles of PTC, the specific mechanism of action for [OPy]Br, and provide detailed, field-tested protocols for its application in cornerstone organic transformations such as the Williamson ether synthesis and model oxidation reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage PTC for more efficient, scalable, and environmentally conscious synthesis.
The Principle of Phase Transfer Catalysis (PTC)
The Challenge of Heterogeneous Reactions
In many essential organic reactions, the reactants possess conflicting solubility profiles. A common scenario involves an inorganic nucleophile (e.g., sodium cyanide, sodium hydroxide), which is soluble in an aqueous phase but insoluble in the organic phase containing the substrate (e.g., an alkyl halide).[1] Without a mechanism to bring these species together, the reaction proceeds at an infinitesimally slow rate, limited to the small interfacial area between the two liquid phases.[1] Historically, this challenge was addressed by using polar aprotic solvents that could dissolve both species, but these solvents are often toxic, expensive, and difficult to remove and recycle.[2]
The PTC Solution
Phase Transfer Catalysis provides an elegant solution to this problem. A PTC agent is a substance that facilitates the migration of a reactant from one phase to another, where the reaction can then occur.[3] The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant anion from the aqueous phase. This new ion pair is sufficiently lipophilic to be extracted into the organic phase, where the "naked" anion becomes a highly potent reactant.[4] This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, elimination of hazardous solvents, and increased reaction rates and yields, aligning with the principles of green chemistry.[2][5]
This compound ([OPy]Br): A Catalyst Profile
This compound is a quaternary ammonium salt classified as an ionic liquid, meaning it has a melting point below 100 °C.[1][6] Its structure is uniquely suited for phase transfer catalysis due to its amphiphilic nature.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2534-66-9 | [7] |
| Molecular Formula | C₁₃H₂₂BrN | [7][8] |
| Molecular Weight | 272.22 g/mol | [7][8] |
| Appearance | White to yellowish solid or light yellow to brown liquid | [6][8] |
| Structure | CCCCCCCC[N+]1=CC=CC=C1.[Br-] | [7] |
Key Structural Features for Catalysis
The efficacy of [OPy]Br stems from its molecular architecture:
-
Hydrophilic Pyridinium Cation: The positively charged pyridinium head is ionic and has a strong affinity for the aqueous phase, where it can interact with and exchange its bromide anion for a reactant anion (e.g., phenoxide, RO⁻).[6]
-
Lipophilic Octyl Chain: The eight-carbon alkyl chain is nonpolar and provides the necessary organophilicity to shuttle the newly formed ion pair across the phase boundary and into the organic solvent where the substrate resides.[6][8]
This dual character allows [OPy]Br to effectively bridge the gap between two immiscible phases. The properties of such catalysts can be finely tuned by altering the length of the alkyl chain or by exchanging the anion, making them "designer catalysts".[6][9]
Mechanism of Action: The Starks Extraction Pathway
The catalytic cycle of [OPy]Br in a typical biphasic nucleophilic substitution reaction is best described by the Starks extraction mechanism.[4][10] This process involves the catalyst extracting the aqueous anion into the organic phase for reaction.
The cycle can be broken down into four key steps:
-
Anion Exchange: At the aqueous-organic interface, the catalyst cation ([OPy]⁺) exchanges its bromide anion (Br⁻) for the reactant anion (X⁻) from the aqueous phase.
-
Phase Transfer (Extraction): The newly formed, lipophilic ion pair, [OPy]⁺X⁻, dissolves in the organic phase.
-
Organic Phase Reaction: The poorly solvated and highly reactive "naked" anion X⁻ attacks the organic substrate (R-Y), forming the desired product (R-X) and displacing the leaving group (Y⁻).
-
Catalyst Regeneration: The catalyst cation [OPy]⁺ now pairs with the leaving group anion Y⁻. This new ion pair, [OPy]⁺Y⁻, migrates back to the interface to begin the cycle anew.
Figure 1: The catalytic cycle of this compound via the Starks extraction mechanism.
Application Protocols
The following protocols provide detailed methodologies for using [OPy]Br in common and impactful organic transformations.
Protocol 1: Williamson Ether Synthesis - Preparation of Butyl Phenyl Ether
The Williamson ether synthesis is a classic Sₙ2 reaction for preparing ethers from an organohalide and an alkoxide.[11][12] PTC is exceptionally well-suited for this transformation, as it allows the use of a solid or aqueous base to generate the alkoxide in situ, which is then transported into the organic phase to react with the alkyl halide. This protocol details the synthesis of butyl phenyl ether from phenol and 1-bromobutane.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
| Phenol | 94.11 | 2.82 g | 0.03 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 0.03 |
| 1-Bromobutane | 137.02 | 4.11 g (3.24 mL) | 0.03 |
| This compound | 272.22 | 0.272 g | 0.001 (3.3 mol%) |
| Toluene | - | 25 mL | - |
| Deionized Water | - | 20 mL | - |
Step-by-Step Methodology
-
Aqueous Phase Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.20 g of sodium hydroxide in 20 mL of deionized water.
-
Phenoxide Formation: Add 2.82 g of phenol to the NaOH solution. Stir for 10-15 minutes at room temperature until the phenol has completely dissolved to form sodium phenoxide.
-
Organic Phase and Catalyst Addition: To the aqueous solution, add 25 mL of toluene, followed by 4.11 g of 1-bromobutane and 0.272 g of this compound.
-
Reaction: Heat the biphasic mixture to 75-80 °C with vigorous stirring. The stirring must be sufficiently energetic to create a large surface area between the two phases. Maintain the reaction at this temperature for 4-5 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by sampling the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. The organic layer (top) will contain the product. Separate the layers.
-
Extraction: Wash the organic layer with 2 x 20 mL of 5% NaOH solution to remove any unreacted phenol, followed by 2 x 20 mL of deionized water to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure butyl phenyl ether.
Expected Results
Under these conditions, yields of >90% are typically achievable.[5] The purity can be confirmed by GC-MS and ¹H NMR spectroscopy. The use of a primary alkyl halide (1-bromobutane) is critical to favor the Sₙ2 pathway; secondary or tertiary halides would lead to significant E2 elimination byproducts.[12]
Protocol 2: Model Oxidative Desulfurization (ODS)
Pyridinium-based ionic liquids have proven effective as PTCs for the oxidation of sulfur-containing compounds in fuels, a critical process for producing ultra-low sulfur diesel.[13] This protocol describes a model reaction for the oxidation of dibenzothiophene (DBT), a common sulfur contaminant.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
| Dibenzothiophene (DBT) | 184.26 | 0.184 g | 0.001 |
| This compound | 272.22 | 0.054 g | 0.0002 (20 mol%) |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 0.136 g (0.12 mL of 30% wt) | 0.004 |
| n-Octane (as model fuel) | - | 10 mL | - |
Step-by-Step Methodology
-
Setup: In a 50 mL flask with a stir bar and condenser, dissolve 0.184 g of dibenzothiophene in 10 mL of n-octane to create the model fuel (organic phase).
-
Catalyst and Oxidant Addition: Add 0.054 g of this compound to the flask. Follow this with the addition of 0.12 mL of 30% hydrogen peroxide, which serves as both the aqueous phase and the oxidant.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring. The [OPy]Br facilitates the transfer of the active oxidizing species into the organic phase.
-
Monitoring and Duration: Allow the reaction to proceed for 60-90 minutes.[13] The conversion of DBT to its corresponding sulfone can be monitored by GC or HPLC.
-
Workup: Cool the reaction to room temperature. The product, dibenzothiophene sulfone, is significantly more polar than DBT and will have low solubility in n-octane. It can often be separated by filtration or by extraction with a polar solvent like acetonitrile.
-
Catalyst Recycling: The ionic liquid catalyst can often be recovered from the polar phase and reused for subsequent runs.[13]
Optimization and Troubleshooting
The success of a PTC reaction depends on a delicate balance of several parameters.
| Parameter | Effect on Reaction | Optimization Guidance |
| Agitation Rate | Crucial for maximizing interfacial surface area. A slow rate is a common cause of low yields. | Use a mechanical stirrer for larger volumes. Ensure a vortex is visible and the phases are well-emulsified during reaction. |
| Catalyst Loading | Typically 1-10 mol%. Higher loading can increase the rate but may complicate workup. | Start with 3-5 mol%. If the reaction is slow, increase to 10 mol%. Too much catalyst can sometimes lead to stable emulsions. |
| Temperature | Increases reaction rate according to Arrhenius kinetics. | For Sₙ2 reactions, 60-80 °C is a good starting point. Higher temperatures may promote side reactions like elimination. |
| Solvent | A nonpolar organic solvent like toluene or heptane is standard. | The choice of solvent can affect the catalyst's partitioning between phases. Highly polar solvents are generally avoided.[2] |
| Leaving Group | Can impact catalyst efficiency. | Highly polarizable anions like iodide (I⁻) or tosylate (TsO⁻) can form very strong ion pairs with the catalyst, effectively "poisoning" it by slowing its return to the aqueous phase. Bromides and mesylates are often preferred.[2] |
Conclusion
This compound is a robust, efficient, and versatile phase transfer catalyst with broad applicability in modern organic synthesis. Its unique amphiphilic structure enables the seamless transfer of reactive species between immiscible phases, unlocking reaction pathways that are otherwise slow or impractical. By following the detailed protocols and optimization guidelines presented in this note, researchers can effectively implement [OPy]Br to enhance reaction efficiency, improve yields, and adopt greener synthetic methodologies.
References
-
Croiset, E., et al. (2005). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
-
Oktavianus Cipta, Anita Alni et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Retrieved from [Link]
-
MDPI. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (2005). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations. Retrieved from [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
-
National Institutes of Health. (2013). On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.2: Preparing Ethers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Butylpyridinium bromide. PubChem. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. Retrieved from [Link]
-
RSC Publishing. (2011). Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions. Retrieved from [Link]
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MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Retrieved from [Link]
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ResearchGate. (2017). Oxidation desulfurization of fuel using pyridinium-based ionic liquids as phase-transfer catalysts. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-OCTYL BROMIDE. Retrieved from [Link]
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Application Note: Determination of Critical Micelle Concentration (CMC) using 1-Octylpyridinium Bromide
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 1-octylpyridinium bromide, a cationic surfactant, and its application in determining the critical micelle concentration (CMC). We delve into the foundational principles of micellization and detail three robust experimental protocols for CMC determination: conductivity, surface tension, and fluorescence spectroscopy. This document is designed to equip researchers with the theoretical knowledge and practical methodologies to accurately measure the CMC of this compound and similar surfactants, a critical parameter in drug formulation and development.
Introduction to this compound and Critical Micelle Concentration
1.1. The Nature of this compound
This compound (C₁₃H₂₂BrN) is a quaternary ammonium salt, classified as a cationic surfactant.[1][2] Its molecular structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. The positively charged pyridinium ring constitutes the hydrophilic head, while the long octyl hydrocarbon chain forms the hydrophobic tail.[1][3] This dual nature is the cornerstone of its surface-active properties and its ability to self-assemble in solution.[3]
| Property | Value |
| CAS Number | 2534-66-9[1][4] |
| Molecular Formula | C₁₃H₂₂BrN[2][4] |
| Molecular Weight | 272.22 g/mol [1][2] |
| Appearance | Light yellow to brown solid[1] |
1.2. The Concept of Critical Micelle Concentration (CMC)
When a surfactant like this compound is dissolved in an aqueous solution at low concentrations, the molecules exist as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[5]
Upon reaching a specific concentration, the interface becomes saturated with surfactant monomers. Any further increase in surfactant concentration forces the molecules to self-assemble into organized aggregates known as micelles .[5] This critical concentration is termed the Critical Micelle Concentration (CMC) .[5]
The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules aggregate in the core of the micelle to minimize their contact with water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This phenomenon leads to abrupt changes in several physicochemical properties of the solution, such as conductivity, surface tension, and light scattering, which can be harnessed to determine the CMC.[5][6]
Methodologies for CMC Determination
Several techniques can be employed to determine the CMC of a surfactant. Here, we detail three widely used and reliable methods: conductivity, surface tension, and fluorescence spectroscopy.
Conductivity Method
Principle: The conductivity method is particularly suitable for ionic surfactants like this compound.[5][7] The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration.
-
Below the CMC: The surfactant exists as individual ions (1-octylpyridinium⁺ and Br⁻), which are efficient charge carriers. In this region, the conductivity of the solution increases linearly with the surfactant concentration.[5]
-
At and Above the CMC: As micelles form, the individual surfactant ions are incorporated into these larger, slower-moving aggregates.[7] While the micelles are charged, their mobility is significantly lower than that of the free ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot.[5] The concentration at this inflection point corresponds to the CMC.[5]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of each prepared solution, ensuring the temperature is kept constant throughout the experiment.
-
Start with the most dilute solution and progress to the most concentrated to minimize carryover effects.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) against the surfactant concentration.
-
The plot will show two linear regions with different slopes.
-
Determine the intersection point of the two extrapolated linear portions. The concentration at this intersection is the CMC.
-
Sources
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Application Notes and Protocols for Antimicrobial Studies of 1-Octylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Octylpyridinium bromide is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs).[1] These compounds are characterized by a positively charged nitrogen atom, which is key to their biological activity. The structure of this compound, featuring a hydrophilic pyridinium head and a hydrophobic octyl tail, allows it to interact with and disrupt microbial membranes, making it an effective antiseptic and disinfectant.[1][2][3] This document provides a comprehensive guide to the application of this compound in antimicrobial research, detailing its mechanism of action and providing robust protocols for its evaluation. The methodologies described herein are grounded in international standards to ensure scientific integrity and reproducibility.
Mechanism of Antimicrobial Action
The primary mode of action for this compound and other QACs is the disruption of the microbial cell membrane.[2][3][4] This process can be broken down into several key steps:
-
Adsorption and Penetration: The positively charged pyridinium head of the molecule electrostatically interacts with negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids in Gram-positive bacteria.[1][3]
-
Membrane Disruption: Following adsorption, the hydrophobic octyl tail penetrates the lipid bilayer of the cell membrane.[1][3] This insertion disrupts the membrane's structural integrity, leading to increased permeability.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential cytoplasmic components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[2][4]
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also cause the denaturation of essential cellular proteins and enzymes, further contributing to their antimicrobial effect.[2]
The antimicrobial efficacy of alkylpyridinium salts is influenced by the length of the alkyl chain, with compounds having longer chains often exhibiting greater activity.[5][6]
Core Antimicrobial Evaluation Protocols
The following protocols are designed to provide a standardized framework for assessing the antimicrobial properties of this compound. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is recommended for ensuring the validity and comparability of results.[7][8][9][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[12] This protocol is based on the broth microdilution method as described in ISO 20776-1.[13][14]
Principle: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that inhibits growth.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest desired test concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells containing 100 µL of varying concentrations of the compound.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only) on each plate.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a spectrophotometer (at 600 nm) can aid in determining the endpoint.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]
Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), pipette 10 µL and spot-plate it onto a fresh TSA plate.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC would be the concentration that yields ≤ 50 colonies from a 10 µL spot).
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15][16]
Principle: A standardized bacterial suspension is exposed to various concentrations of this compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria.
Materials:
-
This compound
-
Test microorganism
-
Appropriate broth medium
-
Sterile saline
-
Agar plates
-
Incubator and shaking incubator
-
Sterile test tubes or flasks
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in broth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: Add this compound to the bacterial suspensions to achieve final concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove an aliquot from each culture.[17] Perform serial dilutions in sterile saline and plate onto agar plates.
-
Enumeration: After incubation of the plates, count the colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction.[18]
Protocol 4: Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.[19][20]
Principle: The crystal violet (CV) staining method is a common technique to quantify biofilm formation in microtiter plates.[21][22] The amount of CV retained by the biofilm is proportional to the biofilm biomass.
Materials:
-
This compound
-
Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
Sterile 96-well flat-bottomed microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
Procedure for Biofilm Inhibition:
-
Preparation of Plates: Prepare two-fold serial dilutions of this compound in TSB directly in the wells of a 96-well plate (100 µL final volume).
-
Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to a 0.5 McFarland standard and then diluted 1:100 in TSB) to each well.[21]
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[23]
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 550-595 nm using a plate reader.[22][24] The percentage of biofilm inhibition is calculated relative to the growth control.
Procedure for Pre-formed Biofilm Eradication:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with the bacterial suspension as described above (without the compound) and incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Remove the planktonic cells and wash the wells with PBS.
-
Treatment: Add 200 µL of different concentrations of this compound in TSB to the wells containing the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours at 37°C.
-
Quantification: Follow steps 4-8 from the biofilm inhibition protocol to quantify the remaining biofilm.
Cytotoxicity and Selectivity
It is crucial to assess the cytotoxicity of this compound against mammalian cells to determine its selectivity for microbial cells over host cells.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same amount of solvent used for the compound) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Data Presentation
Table 1: Example of Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 | 8 |
| Escherichia coli ATCC 25922 | 16 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | 64 |
| Candida albicans ATCC 90028 | 8 | 16 |
Table 2: Example of Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 24h |
| HEK293T | 328.98[25] |
| MCF-7 | 341.74[25] |
| HeLa | 333.27[25] |
Visualizations
Diagram 1: General Workflow for Antimicrobial Evaluation
Caption: Workflow for the antimicrobial evaluation of this compound.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound interaction with the bacterial cell membrane.
References
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
CLSI. (2019). ISO20776-1Ed2 | Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices -- Part 1, 2nd Edition. Retrieved from [Link]
-
Standards Australia. (2019). ISO 20776-1:2019 - Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases. Retrieved from [Link]
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YouTube. (2025, December 12). Quaternary ammonium compounds QACs action as antiseptics and disinfectants. Retrieved from [Link]
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Afnor EDITIONS. (2020, December). Standard DIN EN ISO 20776-1. Retrieved from [Link]
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Tezel, U., & Pavlostathis, S. G. (2015). Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants. PubMed, 30(3), 245-254. Retrieved from [Link]
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Jaskowska, E., & Komaszyło, J. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC, 15(11), 2594. Retrieved from [Link]
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Al-Janabi, A. H. (2005). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Medical Principles and Practice, 14(6), 377-381. Retrieved from [Link]
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Kumar, A., et al. (2014). Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. ResearchGate. Retrieved from [Link]
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Ioannou, C. J., et al. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. PMC, 51(2), 296-306. Retrieved from [Link]
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Palermo, E., & Kuroda, K. (2010). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI, 2(4), 554-577. Retrieved from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
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CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]
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CLSI. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Epistemonikos. (2021, June 3). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. Retrieved from [Link]
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EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Aslan, G., et al. (2013). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC, 18(3), 667-672. Retrieved from [Link]
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Gao, L., et al. (2023). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. PubMed, 74(2), 195-207. Retrieved from [Link]
-
YouTube. (2025, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]
-
Gao, L., et al. (2023). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Arhiv za higijenu rada i toksikologiju, 74(2), 195-207. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
ResearchGate. (2025, October 2). (PDF) Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Retrieved from [Link]
-
Carson, L., et al. (2009). Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells. Green Chemistry, 11(4), 492-498. Retrieved from [Link]
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Carson, L., et al. (2010). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Green Chemistry, 12(3), 420-425. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Sharma, A., et al. (2022). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. PMC, 12(1), 1630. Retrieved from [Link]
-
Wang, J., et al. (2018). Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide. PubMed, 285, 229-239. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Methodology for the anti-biofilm activity test: Biofilms were developed.... Retrieved from [Link]
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iGEM. (2016). Biofilm assay. Retrieved from [Link]
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Queen's University Belfast. (2010, January 1). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Retrieved from [Link]
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NIH. (2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]
-
Obodai, M., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC, 2019, 8537838. Retrieved from [Link]
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Latimer, J., et al. (2015). Antibacterial and anti-biofilm activity of mouthrinses containing cetylpyridinium chloride and sodium fluoride. PubMed, 15, 229. Retrieved from [Link]
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BioNat. (n.d.). Microtiter Dish Biofilm Formation Assay. Retrieved from [Link]
-
MDPI. (n.d.). A Method for Quantitative Determination of Biofilm Viability. Retrieved from [Link]
-
Haps, S., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. PubMed Central, 11(3), 255. Retrieved from [Link]
-
MDPI. (n.d.). Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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Application Notes and Protocols: 1-Octylpyridinium Bromide as a Precursor for Novel Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-octylpyridinium bromide ([C₈Py][Br]) as a versatile precursor for the synthesis of novel ionic liquids (ILs). Moving beyond a simple recitation of procedures, this document elucidates the rationale behind key experimental choices, offering insights into reaction mechanisms and purification strategies. Detailed, step-by-step protocols for the synthesis of [C₈Py][Br] and its subsequent transformation into advanced ionic liquids via anion metathesis and cation functionalization are presented. Furthermore, we explore the burgeoning applications of these tailored pyridinium-based ILs, with a particular focus on their relevance to the pharmaceutical and biomedical fields, including their roles as antimicrobial agents and drug delivery vehicles. This guide is designed to empower researchers to not only replicate these methods but also to innovate and design new functional materials based on the 1-octylpyridinium scaffold.
Introduction: The Strategic Importance of this compound
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] The N-alkylpyridinium salts, a prominent class of ILs, offer a modular platform for designing task-specific materials.[3][4] Among these, this compound, [C₈Py][Br], serves as a foundational building block. Its structure, comprising a pyridinium cation with an eight-carbon alkyl chain and a bromide anion, imparts an amphiphilic character, making it not only an ionic liquid itself but also a valuable surfactant.[5]
The true power of [C₈Py][Br] lies in its role as a synthetic intermediate.[6][7] The bromide anion is a competent leaving group, readily participating in anion metathesis reactions to yield a diverse array of ILs with tailored physicochemical properties.[4] This "two-step" approach to synthesizing complex ILs is often more synthetically tractable than direct methods.[4] The octyl chain, in turn, influences properties like hydrophobicity and antimicrobial activity, with longer alkyl chains generally correlating with increased biological effect and toxicity.[8][9]
This document will guide the researcher through the synthesis of the [C₈Py][Br] precursor, followed by detailed protocols for its conversion into more complex and functionalized ionic liquids.
Foundational Synthesis: Preparation of this compound ([C₈Py][Br])
The synthesis of this compound is a classic example of a quaternization reaction, specifically an Sₙ2 reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Pyridine (0.5 mol)
-
1-Bromooctane (0.5 mol)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine pyridine (0.5 mol) and 1-bromooctane (0.5 mol).
-
Causality: An equimolar ratio is typically used, though a slight excess of the alkylating agent can drive the reaction to completion. However, a large excess complicates purification.
-
-
Reaction Conditions: The mixture is refluxed for 72 hours at 70°C with continuous stirring.[1]
-
Causality: The application of heat increases the reaction rate of this Sₙ2 reaction. Polar aprotic solvents like acetonitrile can also be used to stabilize the charged transition state, but for this direct synthesis, a solvent-free approach is often employed to simplify workup.
-
-
Purification: After cooling to room temperature, the viscous product is washed repeatedly with ethyl acetate to remove any unreacted starting materials.[1]
-
Causality: Pyridine and 1-bromooctane are soluble in ethyl acetate, while the ionic liquid product is not. This allows for efficient removal of impurities.
-
-
Isolation: The ethyl acetate is decanted, and any residual solvent is removed using a rotary evaporator. The final product, a yellow-brown solid or thick liquid, is dried at room temperature.[1]
Self-Validation/Characterization:
-
¹H-NMR: Successful synthesis is confirmed by the appearance of a characteristic peak around 4.9 ppm, corresponding to the protons of the carbon atom situated between the pyridinium ring and the alkyl chain.[1] The absence of peaks corresponding to the starting materials indicates high purity.
-
FTIR: Appearance of characteristic peaks for the pyridinium ring.
-
Mass Spectrometry (ESI+): Detection of the 1-octylpyridinium cation at m/z corresponding to [C₁₃H₂₂N]⁺.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₂BrN | [5][9] |
| Molecular Weight | 272.22 g/mol | [5][9] |
| Appearance | White to yellowish solid | [5] |
| Melting Point | 28-30°C | [5] |
Anion Metathesis: Tailoring Ionic Liquid Properties
The true versatility of [C₈Py][Br] is realized through anion exchange, or metathesis, reactions.[6][7] By replacing the bromide anion with other anions, a wide range of ILs with different properties (e.g., hydrophobicity, viscosity, electrochemical stability) can be synthesized.[3]
Diagram of Anion Metathesis
Caption: General workflow for anion metathesis of this compound.
Protocol 2: Synthesis of 1-Octylpyridinium Tetrafluoroborate ([C₈Py][BF₄])
Materials:
-
This compound ([C₈Py][Br]) (0.05 mol)
-
Sodium tetrafluoroborate (NaBF₄) (0.05 mol)
-
Acetone
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve [C₈Py][Br] (0.05 mol) in acetone (e.g., 20 mL).[1]
-
Anion Exchange: Add sodium tetrafluoroborate (0.05 mol) to the solution. Stir the mixture at room temperature (25°C) for 12 hours.[1]
-
Causality: The reaction is driven by the precipitation of the insoluble sodium bromide (NaBr) in acetone, according to Le Chatelier's principle.
-
-
Isolation of Product: Filter the mixture to remove the precipitated NaBr.
-
Purification: The filtrate, containing the desired [C₈Py][BF₄] in acetone, is collected. The acetone is then removed using a rotary evaporator to yield the final product.[1]
Self-Validation/Characterization:
-
¹H-NMR: A shift in the peaks compared to the bromide salt will be observed. The characteristic peak for the protons on the carbon adjacent to the pyridinium ring in N-alkylpyridinium tetrafluoroborate is around 4.7 ppm.[1]
-
Ion Chromatography: Can be used to confirm the absence of bromide ions in the final product.
-
Thermal Analysis (DSC/TGA): To determine the melting point and thermal stability of the new ionic liquid.[3][10]
| Anion Source | Target Anion | Resulting IL | Key Property Change |
| Sodium tetrafluoroborate (NaBF₄) | Tetrafluoroborate ([BF₄]⁻) | [C₈Py][BF₄] | Increased thermal stability |
| Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | [C₈Py][NTf₂] | Increased hydrophobicity and electrochemical window |
| Potassium hexafluorophosphate (KPF₆) | Hexafluorophosphate ([PF₆]⁻) | [C₈Py][PF₆] | Often used in electrochemical applications |
Advanced Synthesis: Functionalized Pyridinium Ionic Liquids
For more specialized applications, "task-specific" ionic liquids can be synthesized by introducing functional groups to the cation.
Protocol 3: Synthesis of a Nitrile-Functionalized Pyridinium Bromide
This protocol is adapted from the synthesis of N-butyronitrile pyridinium cations and illustrates the principle of incorporating a functional group.[11][12]
Materials:
-
Pyridine
-
4-Bromobutyronitrile
-
Acetonitrile (solvent)
-
Diethyl ether
-
Standard glassware for reflux
Procedure:
-
Reaction: React pyridine with 4-bromobutyronitrile in acetonitrile under reflux.
-
Purification: The resulting ionic liquid can be precipitated and purified using a non-solvent like diethyl ether.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the functionalized cation.
-
¹⁵N NMR: Can be used to probe the electronic environment of the nitrile nitrogen.[13]
-
Single-Crystal X-ray Diffraction: To determine the solid-state structure.[11][12]
Applications in Drug Development and Life Sciences
Pyridinium-based ILs, particularly those with an octyl chain, have garnered significant interest for their biological activities and potential pharmaceutical applications.[5][14]
Antimicrobial Activity
The amphiphilic nature of [C₈Py][Br] allows it to interact with and disrupt bacterial cell membranes, leading to antimicrobial effects.[8] The length of the alkyl chain is a critical determinant of this activity; hexyl and octyl chains often exhibit significant antimicrobial properties against a range of bacteria, including Escherichia coli and Staphylococcus aureus.[8][9]
Protocol 4: Preliminary Screening of Antimicrobial Activity (Broth Microdilution)
-
Preparation of IL solutions: Prepare a stock solution of the synthesized pyridinium IL in a suitable solvent (e.g., sterile water or DMSO) and create a series of twofold dilutions in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the target bacterium (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the IL dilutions. Include positive (broth + bacteria) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the IL that completely inhibits visible growth of the bacterium.
Enhancing Drug Solubility and Delivery
A major challenge in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs).[5] Ionic liquids can act as novel solvents or formulation excipients to enhance the solubility and bioavailability of such drugs.[3][15] Pyridinium-based ILs have shown promise in improving the permeability of drugs across biological membranes, which is crucial for effective drug delivery.[5]
Application Insight: The tunability of pyridinium ILs allows for the design of delivery systems with specific properties. For example, by selecting an appropriate anion, the hydrophilicity or hydrophobicity of the IL can be adjusted to match the drug molecule, thereby improving its solubility and stability.[3] This opens avenues for developing novel formulations for oral, transdermal, and other routes of administration.[5][16][17]
Conclusion
This compound is far more than a simple ionic liquid; it is a strategic precursor that unlocks a vast chemical space for the design of novel, functional materials. The straightforward nature of its synthesis, coupled with the ease of anion metathesis, provides a robust platform for creating tailored ionic liquids. The protocols and insights provided herein serve as a foundation for researchers and drug development professionals to explore the potential of pyridinium-based ILs in catalysis, materials science, and particularly in addressing pressing challenges in pharmaceutical formulation and antimicrobial therapies. The logical progression from simple quaternization to anion exchange and cation functionalization, supported by a clear understanding of the underlying chemical principles, will enable the next generation of innovation in this exciting field.
References
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Hiyka. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd. Available from: [Link]
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Docherty, K. M., & Kulpa Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Pyridinium Ionic Liquids. Available from: [Link]
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Tandem, N. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Taylor & Francis Online. Available from: [Link]
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Islam, M. J., Nath, A., et al. (2025). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of ester-functionalized pyridinium ionic liquids. Available from: [Link]
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MDPI. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Available from: [Link]
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Semantic Scholar. (2015). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Available from: [Link]
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Oriental Journal of Chemistry. (2015). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Available from: [Link]
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MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Available from: [Link]
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National Institutes of Health. (2021). MAS-NMR of [Pyr13][Tf2N] and [Pyr16][Tf2N] Ionic Liquids Confined to Carbon Black: Insights and Pitfalls. Available from: [Link]
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ResearchGate. (2009). Pyridinium-based Task-specific Ionic Liquid with a Monothioether Group for Selective Extraction of Class b Metal Ions. Available from: [Link]
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MDPI. (2009). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Available from: [Link]
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National Institutes of Health. (2018). Recovery and purification of ionic liquids from solutions: a review. Available from: [Link]
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MDPI. (2023). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available from: [Link]
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MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Available from: [Link]
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ResearchGate. (n.d.). Anion metathesis using conventional preparation (CP2) and ultrasonic... Available from: [Link]
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ResearchGate. (n.d.). Examples of ionic liquids prepared by anion metathesis. Available from: [Link]
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PubMed. (2004). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. Available from: [Link]
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National Institutes of Health. (2020). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Available from: [Link]
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ResearchGate. (2012). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Available from: [Link]
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Application Notes and Protocols for Anion Exchange Reactions with 1-Octylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of anion exchange reactions involving 1-octylpyridinium bromide, a versatile precursor for the synthesis of a wide range of ionic liquids (ILs). The document delves into the fundamental principles of anion metathesis, offering detailed, step-by-step protocols for the synthesis of novel 1-octylpyridinium-based ILs with tailored physicochemical properties. The rationale behind experimental choices, purification techniques, and characterization methods are discussed in detail. Furthermore, this guide explores the applications of these tunable ionic liquids, with a particular focus on their emerging roles in drug development, including their use as active pharmaceutical ingredients (APIs), solubility enhancers, and novel delivery systems.
Introduction: The Versatility of this compound
This compound ([C₈Py][Br]) is a quaternary ammonium salt that belongs to the class of ionic liquids, which are salts with melting points below 100 °C.[1] Its structure consists of a pyridinium cation, functionalized with an eight-carbon alkyl chain, and a bromide anion.[1][2] This amphiphilic nature, with a positively charged aromatic headgroup and a hydrophobic tail, imparts surfactant-like properties to the molecule.[1][2] The synthesis of this compound is typically achieved through a straightforward quaternization reaction of pyridine with 1-bromooctane.[1][2][3]
The true synthetic utility of this compound lies in the facile exchange of its bromide anion for a diverse array of other anions through a process known as anion metathesis or ion exchange.[1] This allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, solubility, and thermal stability.[1][4] This "designer" nature of ionic liquids makes them highly attractive for a multitude of applications, ranging from green chemistry and catalysis to materials science and, increasingly, the pharmaceutical industry.[5][6][7]
In the realm of drug development, the ability to modulate the properties of a molecule by simply exchanging its counter-ion is of paramount importance. This can lead to the development of novel drug delivery systems, improved drug solubility and bioavailability, and even the creation of active pharmaceutical ingredient ionic liquids (API-ILs) where the therapeutic agent is part of the ionic liquid structure.[8]
The Core Principle: Anion Metathesis
Anion metathesis is a chemical reaction in which the anion of a salt is exchanged for another. In the context of this compound, the reaction can be generalized as follows:
[C₈Py][Br] + M⁺A⁻ → [C₈Py][A] + M⁺Br⁻
Where:
-
[C₈Py][Br] is this compound.
-
M⁺A⁻ is a salt containing the desired anion (A⁻) and a cation (M⁺), typically an alkali metal like sodium or lithium.
-
[C₈Py][A] is the new 1-octylpyridinium-based ionic liquid.
-
M⁺Br⁻ is the byproduct, typically an insoluble salt that can be easily removed.
The driving force for this reaction is often the precipitation of the insoluble byproduct (e.g., NaBr or LiBr) in a suitable organic solvent, thus shifting the equilibrium towards the formation of the desired ionic liquid.[1]
Alternatively, anion exchange can be achieved using ion exchange resins.[9][10][11] This method involves passing a solution of the halide salt through a column packed with a resin that has been pre-loaded with the desired anion.[11] This technique can be particularly effective for achieving high purity and removing residual halide impurities.[10][11]
Experimental Protocols
Synthesis of this compound ([C₈Py][Br])
This protocol describes the initial synthesis of the precursor, this compound.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Pyridine (0.5 mol)
-
1-Bromooctane (0.5 mol)
-
Ethyl acetate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, combine pyridine (0.5 mol) and 1-bromooctane (0.5 mol).[3]
-
Add a suitable solvent such as ethyl acetate.
-
Reflux the mixture for 72 hours at approximately 70°C.[3]
-
After cooling to room temperature, wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.[3]
-
Remove the residual ethyl acetate using a rotary vacuum evaporator.[3]
-
Dry the resulting product, which may be a yellow-brown solid or a thick solution, under vacuum at room temperature.[3]
Anion Exchange Protocol 1: Metathesis with Sodium Tetrafluoroborate
This protocol details the synthesis of 1-octylpyridinium tetrafluoroborate ([C₈Py][BF₄]).
Workflow for Anion Metathesis
Sources
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Application Note: 1-Octylpyridinium Bromide in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Water as the Ultimate Green Solvent
The principles of green chemistry compel a shift away from volatile and often toxic organic solvents toward more sustainable reaction media. Water is the ideal green solvent, yet its utility in organic synthesis has historically been limited by the poor solubility of nonpolar reactants and catalysts. Micellar catalysis elegantly overcomes this challenge by using surfactants to create organized molecular assemblies—micelles—within the bulk aqueous phase. These micelles act as nanoscopic reactors, encapsulating hydrophobic molecules in their core and dramatically accelerating reaction rates.
This guide focuses on 1-octylpyridinium bromide ([C8Py]Br) , a cationic surfactant that also belongs to the class of ionic liquids.[1] Its unique amphiphilic structure, consisting of a polar pyridinium head and a nonpolar octyl tail, makes it an effective agent for forming micelles and catalyzing a variety of organic transformations in water.[1] We will explore the fundamental principles, physicochemical properties, and detailed protocols for employing [C8Py]Br in micellar catalysis.
Physicochemical Profile of this compound
This compound is a quaternary ammonium salt synthesized via the quaternization of pyridine with 1-bromooctane.[1] Its properties are crucial for its function as a micellar catalyst. The amphiphilic nature of the 1-octylpyridinium cation, with its distinct polar and nonpolar regions, drives the self-assembly into micelles in aqueous solutions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2534-66-9 | [2][3] |
| Molecular Formula | C₁₃H₂₂BrN | [2] |
| Molecular Weight | 272.22 g/mol | [2][3] |
| Appearance | White to yellowish solid | [1] |
| Critical Micelle Concentration (CMC) | ~66 mM in water at 25 °C | [4] (interpolated) |
| Synthesis | Quaternization of pyridine with 1-bromooctane | [1] |
Causality Insight: The Critical Micelle Concentration (CMC) is the cornerstone of micellar catalysis. It is the specific concentration above which individual surfactant molecules (monomers) begin to aggregate into micelles.[5][6] For a reaction to benefit from the micellar effect, the concentration of [C8Py]Br must be significantly above its CMC to ensure the presence of these nanoreactors. The octyl chain provides the necessary hydrophobicity to form a stable micellar core, while the pyridinium headgroup interacts with the aqueous environment and can influence reaction mechanisms through electrostatic interactions.
The Mechanism of Micellar Catalysis
The catalytic power of micelles stems from their ability to create a hydrophobic microenvironment within the bulk aqueous phase, effectively concentrating the reactants.
-
Monomers to Micelles: Below the CMC, [C8Py]Br exists as individual monomers dispersed in water.
-
Micelle Formation: As the concentration surpasses the CMC, the hydrophobic octyl tails aggregate to minimize their contact with water, forming a nonpolar core. The hydrophilic pyridinium heads form the outer surface (the Stern layer), remaining in contact with water.
-
Reactant Encapsulation: Hydrophobic organic reactants and catalysts partition from the aqueous phase into the nonpolar core of the micelle. This dramatically increases their local concentration, leading to a significant acceleration in reaction rates compared to the same reaction in a dilute homogeneous solution.
-
Interfacial Reactions: The surface of the micelle, where the charged head groups reside, can also play a catalytic role. For [C8Py]Br, the positively charged pyridinium surface can stabilize anionic transition states or reactants, further enhancing reaction kinetics.
Caption: Formation of a [C8Py]Br micelle and encapsulation of reactants.
Application Protocol: Micelle-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (PNPA)
This protocol details a classic experiment to demonstrate and quantify the catalytic effect of this compound micelles on the basic hydrolysis of an ester, p-nitrophenyl acetate (PNPA). The reaction produces p-nitrophenolate, a yellow-colored ion, which can be easily monitored spectrophotometrically.[7][8][9]
Self-Validating System Design
This protocol is designed to be self-validating by comparing reaction rates under three distinct conditions:
-
Uncatalyzed Reaction: Baseline hydrolysis rate in a buffered aqueous solution.
-
Monomer-Assisted Reaction: Rate in the presence of [C8Py]Br below its CMC. This tests for any catalytic effect of the individual surfactant molecules.
-
Micelle-Catalyzed Reaction: Rate in the presence of [C8Py]Br above its CMC. A significant rate enhancement here, compared to the other two conditions, validates the principle of micellar catalysis.
Materials & Equipment
-
Reagents:
-
This compound ([C8Py]Br, ≥99%)[3]
-
p-Nitrophenyl acetate (PNPA)
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation
-
Acetonitrile (spectrophotometric grade)
-
Deionized water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Thermostatic water bath or cuvette holder
-
Stock Solution Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of NaH₂PO₄ and a 0.1 M solution of Na₂HPO₄. Mix them, monitoring with a pH meter, until the pH is 8.0. This buffer provides the hydroxide ions for the hydrolysis.
-
[C8Py]Br Stock Solution (200 mM): Accurately weigh 0.5444 g of [C8Py]Br (MW = 272.22 g/mol ) and dissolve it in the pH 8.0 phosphate buffer in a 10 mL volumetric flask.
-
PNPA Stock Solution (20 mM): Dissolve 0.0362 g of PNPA (MW = 181.15 g/mol ) in 10 mL of acetonitrile. Causality Insight: PNPA has low water solubility; preparing the stock in acetonitrile ensures it is fully dissolved before being introduced in very small volumes to the aqueous reaction mixture, where it will be encapsulated by the micelles.
Experimental Workflow
Caption: Experimental workflow for the kinetic study.
Step-by-Step Reaction Protocol
-
Set up Cuvettes: Prepare three cuvettes as described in the table below. Pipette the buffer and [C8Py]Br stock solution first.
| Cuvette | Condition | Vol. Buffer (pH 8.0) | Vol. 200 mM [C8Py]Br | Final Vol. | Final [C8Py]Br |
| 1 | Control (Uncatalyzed) | 3.0 mL | 0 µL | 3.0 mL | 0 mM |
| 2 | Below CMC | 2.955 mL | 45 µL | 3.0 mL | 3 mM |
| 3 | Above CMC | 2.55 mL | 450 µL | 3.0 mL | 30 mM |
-
Equilibration: Place the cuvettes in the thermostatted cell holder of the spectrophotometer set to 25 °C. Allow them to equilibrate for 10 minutes.
-
Initiate Reaction: To start the reaction in Cuvette 1, add 15 µL of the 20 mM PNPA stock solution. Immediately cap the cuvette with parafilm, invert twice to mix, and start recording the absorbance at 400 nm every 30 seconds for 15-20 minutes.
-
Repeat: Repeat step 3 for Cuvette 2 and Cuvette 3.
-
Experimental Insight: The reaction should be initiated and monitored one cuvette at a time to ensure accurate timing. The small volume of added acetonitrile (0.5% of total volume) will not significantly disrupt the micellar structure.
-
Data Analysis and Expected Results
-
Calculate Initial Rates: For each run, plot Absorbance at 400 nm versus Time (in seconds). The initial part of the curve should be linear. Determine the slope of this linear region (ΔAbs/Δt), which represents the initial reaction rate.
-
Compare Rates: You should observe that the rate for the "Above CMC" condition is significantly higher than the rates for the "Control" and "Below CMC" conditions. The rates for the control and below-CMC conditions should be similar, confirming that catalysis is a result of the micellar aggregates, not the individual surfactant monomers.
This dramatic rate increase validates the catalytic effect of the this compound micelles. The hydrophobic PNPA is drawn into the micelle core, while the hydroxide ions from the buffer are attracted to the positively charged pyridinium surface, creating a high local concentration of both reactants at the micelle-water interface, thus accelerating the hydrolysis.
Applications in Drug Development and Synthesis
While the hydrolysis of PNPA is a model reaction, the principles of micellar catalysis using [C8Py]Br and similar surfactants are directly applicable to complex organic syntheses relevant to drug development. Key applications include:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for building the carbon skeleton of many pharmaceutical compounds, can be performed efficiently in water using micellar catalysis, often at milder temperatures and with lower catalyst loadings.[10][11][12][13]
-
C-H Activation: This modern synthetic strategy can be facilitated within micelles, providing a greener route to complex molecules.
-
Enzyme Mimicry: The microenvironment of a micelle can mimic the active site of an enzyme, promoting specific reactions and selectivities.
By replacing large volumes of organic solvents, micellar catalysis not only reduces environmental impact and improves safety but can also enhance reaction efficiency, making it a powerful tool for both academic research and industrial-scale pharmaceutical production.
References
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
- Papaiconomou, N., Salminen, J., Lee, J.-M., & Prausnitz, J. M. (2006). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations.
-
ResearchGate. (n.d.). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75674, Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from [Link]
- Lovell, A. M., Santoro, C., Dueholm, K. D., & Wallace, S. (2021). Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. Green Chemistry, 23(21), 8631–8637.
- D'Errico, G., Ciccarelli, D., & Ortona, O. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5535–5544.
-
ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
- Abuin, E., Lissi, E., & Angel, R. (2007). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. Protein Journal, 26(7), 475–479.
- Deveer, A. M., De la Fournière, L., & Sarda, L. (1987). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Biochimica et Biophysica Acta, 914(2), 165–170.
- Kitagawa, F., Aida, T., & Otsuka, K. (2015). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 7(14), 5836–5841.
- Butler, A. R., & Gold, V. (1962). 251. The acetate-catalyse hydrolysis of p-nitrophenyl acetate. Journal of the Chemical Society (Resumed), 1334.
- Naz, S., Ali, A., Khan, M. S., Haroon, M., Khan, M. R., Ali, S., & Ahmad, I. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6667.
-
ResearchGate. (n.d.). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Retrieved from [Link]
- Su, H.-L., Chen, C.-H., & Chen, S.-H. (2007). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society, 54(4), 867–874.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Retrieved from [Link]
- Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.
-
ResearchGate. (n.d.). (PDF) Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridinium, 1-octyl-, bromide (1:1) | C13H22BrN | CID 75674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Measuring the Surfactant Properties of 1-Octylpyridinium Bromide: An Application and Protocol Guide
Introduction: Unveiling the Amphiphilic Nature of 1-Octylpyridinium Bromide
This compound (OPB) is a cationic surfactant that belongs to the class of quaternary ammonium compounds and is also classified as an ionic liquid.[1] Its molecular structure is characterized by a hydrophilic pyridinium headgroup and a hydrophobic octyl tail, an amphiphilic nature that drives its self-assembly in aqueous solutions to form micelles.[1] This behavior is fundamental to its applications in various fields, including drug delivery, where it can encapsulate hydrophobic drugs, and as an antimicrobial agent, where it interacts with bacterial cell membranes.[1] The synthesis of this compound is typically achieved through the quaternization of pyridine with 1-bromooctane.[1]
A key parameter for characterizing any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which the formation of micelles becomes spontaneous.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. As the concentration increases to the CMC, the interfaces become saturated, and the monomers begin to aggregate into micelles. This process leads to distinct changes in the physicochemical properties of the solution, such as surface tension and electrical conductivity.
This application note provides detailed protocols for determining the CMC of this compound using two of the most common and reliable methods: surface tensiometry and conductometry. Understanding the CMC and other surfactant properties is crucial for optimizing formulations and predicting the behavior of this compound in various applications.
Expected Surfactant Properties of this compound
While specific experimental data for the CMC and surface tension at the CMC for this compound were not prominently available in the surveyed literature, we can infer its expected behavior based on the homologous series of n-alkylpyridinium bromides.
Critical Micelle Concentration (CMC)
The CMC is a defining characteristic of a surfactant and is influenced by the length of its hydrophobic alkyl chain. For a homologous series of surfactants, the CMC generally decreases as the length of the alkyl chain increases. This is because a longer hydrophobic tail results in a greater unfavorable interaction with water, thus promoting micellization at a lower concentration. For alkylpyridinium bromides, a well-established logarithmic relationship exists between the CMC and the number of carbon atoms in the alkyl chain.[3]
Based on data for other alkylpyridinium bromides, the CMC of this compound is expected to be higher than that of its longer-chain counterparts like dodecylpyridinium bromide (C12PB) and cetylpyridinium bromide (C16PB). For instance, the CMC of C12PB is in the millimolar range.
Surface Tension at the CMC (γCMC)
The surface tension of an aqueous solution decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-water interface. The surface tension value at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing the surface tension of water. For n-alkylpyridinium bromides, the γCMC is also influenced by the alkyl chain length.
Degree of Micelle Ionization (α)
For ionic surfactants like this compound, the micelles are not fully neutralized by their counter-ions (in this case, bromide ions). A fraction of the counter-ions remains associated with the micelle in the Stern layer, while the rest are in the diffuse layer. The degree of micelle ionization (α), also referred to as the apparent degree of counter-ion dissociation, represents the fraction of counter-ions that are not bound to the micelle. This parameter can be estimated from the ratio of the slopes of the conductivity versus concentration plot above and below the CMC. For dodecylpyridinium bromide, the degree of counter-ion binding has been reported, and from this, the degree of ionization can be inferred.
Experimental Protocols for Characterizing this compound
To ensure accurate and reproducible measurements of the surfactant properties of this compound, the following detailed protocols for surface tensiometry and conductometry are provided.
Protocol 1: Determination of CMC by Surface Tensiometry (Du Noüy Ring Method)
This method is based on measuring the force required to detach a platinum-iridium ring from the surface of the surfactant solution. The surface tension is proportional to this force.
Instrumentation and Materials:
-
Surface Tensiometer (e.g., Krüss, Biolin Scientific)
-
Du Noüy Ring (platinum-iridium)
-
High-precision analytical balance
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Deionized water (high purity, e.g., 18.2 MΩ·cm)
Experimental Workflow:
Caption: Workflow for CMC determination by surface tensiometry.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM).
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often efficient.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
Cleaning the Du Noüy Ring: Thoroughly clean the platinum-iridium ring by rinsing it with a suitable solvent (e.g., ethanol or acetone) and then deionized water. Finally, flame the ring to red-hot using a Bunsen burner to remove any organic residues. Allow the ring to cool completely before use.
-
Measurement of Pure Water: Measure the surface tension of deionized water to ensure the cleanliness of the ring and the glassware, and to have a reference value. The surface tension of pure water at 25°C is approximately 72.0 mN/m.
-
Measurement of Surfactant Solutions:
-
Start with the most dilute solution to minimize contamination.
-
Pour the solution into a clean glass beaker.
-
Lower the Du Noüy ring so that it is fully submerged in the solution.
-
Slowly raise the ring towards the surface. As the ring passes through the interface, a liquid lamella is formed.
-
Continue to pull the ring away from the surface until the lamella breaks. The tensiometer will record the maximum force exerted just before the lamella ruptures.
-
The instrument's software will typically calculate the surface tension from this maximum force, applying necessary correction factors.
-
Repeat the measurement for each concentration at least three times to ensure reproducibility.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C) of this compound.
-
The resulting graph should show two distinct linear regions. The first region, at lower concentrations, will have a steep negative slope. The second region, at higher concentrations, will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph. The surface tension value at this point is the γCMC.
-
Protocol 2: Determination of CMC by Conductometry
This method is particularly well-suited for ionic surfactants like this compound. It relies on the change in the molar conductivity of the solution as micelles are formed.
Instrumentation and Materials:
-
Conductivity meter with a temperature probe
-
Conductivity cell
-
Thermostated water bath
-
High-precision analytical balance
-
Glass beakers or a titration vessel
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Deionized water (high purity, e.g., 18.2 MΩ·cm)
Experimental Workflow:
Caption: Workflow for CMC determination by conductometry.
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare a concentrated stock solution of this compound in deionized water as described in the tensiometry protocol.
-
Calibration of Conductivity Meter: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.
-
Experimental Setup:
-
Place a known volume of deionized water in a thermostated vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 25°C).
-
Immerse the conductivity cell and a temperature probe into the water.
-
Allow the system to equilibrate thermally.
-
-
Titration and Measurement:
-
Record the conductivity of the pure water.
-
Using a burette or a micropipette, add small, known aliquots of the concentrated this compound stock solution to the water.
-
After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.
-
Continue the additions until the concentration is well above the expected CMC.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the concentration (C) of this compound.
-
The plot will show two linear regions with different slopes. The slope is steeper in the pre-micellar region (below the CMC) because the surfactant exists as highly mobile individual ions. In the post-micellar region (above the CMC), the slope decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.
-
The CMC is determined as the concentration at the point of intersection of the two linear segments.
-
Degree of Micelle Ionization (α): The degree of micelle ionization can be estimated from the ratio of the slopes of the two linear portions of the conductivity versus concentration plot: α = S₂ / S₁ where S₁ is the slope of the pre-micellar region and S₂ is the slope of the post-micellar region.
-
Data Presentation
For a comprehensive analysis, the obtained data should be summarized in a clear and organized manner.
Table 1: Surfactant Properties of this compound
| Parameter | Symbol | Value | Method |
| Critical Micelle Concentration | CMC | [Insert Experimental Value] | Tensiometry/Conductometry |
| Surface Tension at CMC | γCMC | [Insert Experimental Value] | Tensiometry |
| Degree of Micelle Ionization | α | [Insert Experimental Value] | Conductometry |
Troubleshooting and Considerations
-
Purity of Surfactant: Impurities can significantly affect the CMC and surface tension measurements. It is crucial to use high-purity this compound.
-
Temperature Control: The CMC is temperature-dependent. Therefore, maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.
-
Equilibration Time: Surfactant molecules may require some time to reach equilibrium at the air-water interface. It is important to allow sufficient time for the surface tension readings to stabilize.
-
Cleanliness: Meticulous cleaning of all glassware and the Du Noüy ring is essential to avoid contamination that can alter surface tension.
Conclusion
The determination of the critical micelle concentration and other related surfactant properties of this compound is fundamental to its effective application in research and industry. The protocols for surface tensiometry and conductometry detailed in this guide provide robust and reliable methods for characterizing this versatile cationic surfactant. By carefully controlling experimental parameters and applying the appropriate data analysis techniques, researchers can gain valuable insights into the self-assembly behavior of this compound, enabling its informed use in a wide range of applications, from pharmaceutical formulations to material science.
References
Application Notes & Protocols: 1-Octylpyridinium Bromide as a High-Efficacy Corrosion Inhibitor
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns. The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments used for industrial cleaning, pickling, and oil well acidizing.[1][2] This document provides a comprehensive technical guide on the application of 1-Octylpyridinium Bromide, an ionic liquid-based compound, as a highly effective corrosion inhibitor for steel. We will delve into its mechanism of action, present detailed protocols for performance evaluation using both classical and modern electrochemical techniques, and offer insights into the theoretical underpinnings of its protective capabilities.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is the natural degradation of a material due to its electrochemical reaction with the surrounding environment. For metals like steel in acidic media, this process involves two primary reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂).[3] Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate.[4]
Their efficacy typically relies on their ability to adsorb onto the metal surface, forming a protective barrier.[4][5] This film can physically block the active sites for corrosion or alter the electrochemical reaction kinetics. The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like Nitrogen, Oxygen, Sulfur), aromatic rings, and π-electrons, which serve as adsorption centers.[6][7] Ionic liquids, such as this compound, have emerged as a promising class of inhibitors due to their unique physicochemical properties and strong adsorption tendencies.[4][8]
This compound: Mechanism of Action
This compound is a quaternary ammonium salt consisting of a positively charged pyridinium head, a nonpolar octyl tail, and a bromide counter-ion. Its efficacy as a corrosion inhibitor stems from its ability to adsorb strongly onto the steel surface in an acidic medium.
The mechanism is multifaceted:
-
Initial Electrostatic Interaction: In an acidic solution (e.g., HCl or H₂SO₄), the steel surface acquires a net positive charge. Anions from the acid (Cl⁻ or SO₄²⁻) are first adsorbed onto this surface, creating a negatively charged plane. The cationic pyridinium head of the inhibitor is then electrostatically attracted to this layer.
-
Chemical Adsorption (Chemisorption): The pyridinium ring is rich in π-electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process is further enhanced by the high electron density on the nitrogen atom.
-
Protective Film Formation: The long octyl (C₈H₁₇) alkyl chain is hydrophobic. As the inhibitor molecules adsorb, these chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This hydrophobic layer effectively displaces water molecules and aggressive ions from the surface, preventing them from participating in corrosion reactions.
Studies on similar pyridinium derivatives confirm that they act as mixed-type inhibitors .[4][9] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, rather than just one.[10] This is evidenced by a decrease in the corrosion current density without a significant shift in the corrosion potential.[11] The adsorption process is spontaneous and typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.[8][11][12]
Caption: Proposed mechanism of corrosion inhibition by this compound.
Performance Evaluation: Experimental Protocols
To quantify the effectiveness of this compound, a combination of gravimetric and electrochemical methods is recommended. These protocols are designed to be self-validating and provide robust, reproducible data.
Protocol 1: Weight Loss (Gravimetric) Method
This classical method provides a direct measure of metal loss over time and is excellent for determining average corrosion rates.[13][14]
A. Materials and Equipment
-
Mild steel coupons (e.g., C1018) of known dimensions.
-
Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄).[12]
-
This compound.
-
Acetone, distilled water.
-
Water bath or thermostat.
-
Glass beakers and hooks.
B. Step-by-Step Procedure
-
Coupon Preparation: Mechanically polish the steel coupons sequentially with abrasive papers down to 1200 grit to achieve a smooth, uniform surface.
-
Cleaning & Degreasing: Rinse the polished coupons with distilled water, degrease with acetone, and rinse again with distilled water.
-
Drying & Weighing: Dry the coupons thoroughly in a warm air stream or desiccator. Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
-
Solution Preparation: Prepare a blank corrosive solution and several test solutions containing different concentrations of this compound (e.g., 1x10⁻⁵ M to 5x10⁻³ M).
-
Immersion: Suspend one coupon in each solution using a glass hook, ensuring it is fully immersed. Conduct each test in triplicate for reproducibility.[12] Place the beakers in a water bath set to the desired temperature (e.g., 298 K).
-
Exposure: Allow the coupons to remain immersed for a predetermined period (e.g., 6, 12, or 24 hours).[15]
-
Post-Immersion Cleaning: After the exposure time, carefully remove the coupons. Rinse with distilled water and gently scrub with a soft brush to remove loose corrosion products. Rinse again with water, then acetone.
-
Final Weighing: Dry the cleaned coupons and re-weigh them to get the final weight (W₂).
C. Data Analysis
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where A is the surface area (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).[16]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
Caption: Standard workflow for the weight loss corrosion inhibition test.
Protocol 2: Electrochemical Methods
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid and detailed insights into corrosion kinetics and inhibition mechanisms.[17][18]
A. Materials and Equipment
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Mild steel sample embedded in resin with a known exposed surface area (e.g., 1 cm²).[6]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[19]
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area larger than the WE.[19]
-
Abrasive papers, acetone, distilled water.
-
Corrosive and inhibitor solutions as prepared for the weight loss test.
B. Step-by-Step Procedure
-
WE Preparation: Polish the working electrode surface as described in Protocol 1, then clean, degrease, and dry it immediately before immersion.
-
Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of <5 mV over 5-10 minutes). This ensures the measurements are taken at the stable corrosion potential (Ecorr).[20]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value relative to Ecorr to an anodic value (e.g., -250 mV to +250 mV vs. Ecorr).[20]
-
Use a slow scan rate, such as 0.5 mV/s or 1.0 mV/s, to maintain a quasi-steady state.[20][22]
-
The resulting plot of log(current density) vs. potential is known as a Tafel plot.
-
C. Data Analysis
-
From EIS: The Nyquist plot for an inhibited system typically shows a larger semicircle than the blank. The diameter of this semicircle corresponds to the Charge Transfer Resistance (Rct) . A larger Rct value indicates better corrosion resistance.
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[23]
-
-
From PDP: The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel slopes) of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities with and without the inhibitor, respectively.[11]
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Performance Data & Interpretation
The following tables summarize representative data for N-alkyl pyridinium bromide inhibitors, demonstrating the expected performance of this compound.
Table 1: Inhibition Efficiency from Potentiodynamic Polarization (PDP) Data synthesized from studies on N-alkyl pyridinium bromides in 1.0 M HCl at 298 K.[1][8]
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
| Blank | -475 | 950 | 75 | 125 | - |
| 1 x 10⁻⁵ | -470 | 210 | 78 | 128 | 77.9 |
| 5 x 10⁻⁵ | -465 | 115 | 80 | 130 | 87.9 |
| 1 x 10⁻⁴ | -462 | 76 | 82 | 133 | 92.0 |
| 5 x 10⁻⁴ | -458 | 45 | 85 | 135 | 95.3 |
| 1 x 10⁻³ | -455 | 32 | 88 | 138 | 96.6 |
Insight: The corrosion current density (icorr) decreases significantly with increasing inhibitor concentration, leading to high inhibition efficiency. The minor shift in Ecorr (<85 mV) confirms the mixed-type inhibition mechanism.[24]
Table 2: Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS) Data synthesized from studies on N-alkyl pyridinium bromides in 1.0 M HCl at 298 K.[1][8]
| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | IE% |
| Blank | 35 | 120 | - |
| 1 x 10⁻⁵ | 155 | 65 | 77.4 |
| 5 x 10⁻⁵ | 280 | 48 | 87.5 |
| 1 x 10⁻⁴ | 450 | 35 | 92.2 |
| 5 x 10⁻⁴ | 780 | 28 | 95.5 |
| 1 x 10⁻³ | 950 | 22 | 96.3 |
Insight: The charge transfer resistance (Rct) increases dramatically with inhibitor concentration, indicating the formation of a robust, insulating film on the steel surface. The corresponding decrease in the double-layer capacitance (Cdl) is due to the replacement of adsorbed water molecules by the organic inhibitor molecules, which increases the thickness of the electrical double layer.[8]
Theoretical Validation: Quantum Chemical Insights
Quantum chemical calculations using methods like Density Functional Theory (DFT) provide a molecular-level understanding of an inhibitor's effectiveness.[2][25] These calculations correlate electronic properties of the inhibitor molecule with its performance.
-
E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating stronger adsorption.[15]
-
E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) suggests a greater ability of the molecule to accept electrons from the metal surface, also contributing to the adsorption bond.
-
Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity and thus, generally, a better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can enhance the electrostatic interaction between the inhibitor and the charged metal surface.[15]
For this compound, DFT studies would likely show a high E(HOMO) associated with the electron-rich pyridinium ring and a significant dipole moment, theoretically confirming its strong potential as a corrosion inhibitor.[26]
Conclusion
This compound serves as an exemplary corrosion inhibitor for steel in acidic media, demonstrating high efficiency even at low concentrations. Its mechanism is rooted in the strong adsorption of its molecules onto the metal surface, forming a protective hydrophobic barrier that impedes both anodic and cathodic reactions. The detailed protocols provided herein for weight loss and electrochemical analysis offer a robust framework for researchers and industry professionals to accurately quantify its performance and explore its application in various corrosion mitigation strategies.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). e-Polymers, 22(1), 775-786.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference.
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
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- Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Comput
- On the corrosion inhibition of carbon steel in 1 M HCl with a pyridinium-ionic liquid: chemical, thermodynamic, kinetic and electrochemical studies. (2017). RSC Advances.
- Potentiodynamic. (n.d.). Corrosionpedia.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- Corrosion rate by weight loss measurement of the uninhibited and inhibited TLC specimens. (n.d.).
- Synthesis New Pyridinium Salts as Corrosion Inhibitors for Mild Steel in 1 M H2SO4. (2025).
- Quantum chemical calculation for the inhibitory effect of compounds. (2025).
- Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches. (n.d.).
- Electrochemical Studies of 1-(2-(4-nitrophenyl)-2- oxoethyl)pyridazinium bromide, On Carbon Steel Corrosion in Hydrochloric Acid. (2015). International Journal of Electrochemical Science.
- Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4- methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. (2017). New York Science Journal.
- Emerging Corrosion Inhibitors for Interfacial Co
- Corrosion parameters obtained from weight loss measurements of various inhibitors. (n.d.).
- Corrosion Inhibition of Mild Steel by Using Cetyl Pyridinium Bromide (CPB). (n.d.).
- Quantum chemical calculations of the studied inhibitor P1 at B3LYP/6-31G(d,p) in the gaseous (G) and aqueous (A) phases. (n.d.).
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.).
- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (n.d.). Baghdad Science Journal.
- Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.
- Evaluation of Corrosion Inhibition Performance and Corrosion Inhibition Mechanism of Alkyl Pyridine Bromide Salts Ionic Liquid Corrosion Inhibitors on Mild Steel in Neutral Medium. (2025).
- Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. (n.d.). Electrochimica Acta.
- Electrochemical Studies of 1-(2-(4-nitrophenyl)-2-oxoethyl)pyridazinium bromide, On Carbon Steel Corrosion in Hydrochloric Acid Medium. (2015).
- Corrosion Inhibition. (2018). MDPI.
- N-Phenacylpyridinium Bromides as Acid Corrosion Inhibitors. (2025).
- Evaluation of Corrosion Inhibition Performance and Mechanism of Alkyl Pyridine Bromide Ionic Liquids on Mild Steel in Neutral Medium. (n.d.).
- Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. (2023).
- Synergistic inhibitor effect of cetylpyridinium chloride and other halides on the corrosion of mild steel in 0.5 M H2SO4. (2025).
- Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu
- Insights into the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid: synthesis, electrochemical, SRB biological resistivity and quantum chemical calcul
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Application Note: 1-Octylpyridinium Bromide in Electrochemical Systems
An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical applications of 1-Octylpyridinium Bromide.
Introduction and Overview
This compound (OPy-Br) is a pyridinium-based ionic liquid (IL) characterized by its unique amphiphilic structure, which consists of a positively charged pyridinium head and a long, hydrophobic octyl tail, with a bromide counter-ion.[1][2][3] This molecular arrangement grants it surfactant properties, allowing it to lower surface tension and form organized structures at interfaces.[1][2] As an ionic liquid, it possesses a low melting point (typically 28-30°C), low volatility, and high thermal stability, making it a versatile component in various electrochemical setups.[1][2][4]
The primary utility of this compound in electrochemistry stems from its ability to function in three key roles:
-
Electrode Surface Modifier: Its surfactant nature is leveraged to modify electrode surfaces, particularly carbon-based electrodes, to enhance sensitivity and selectivity in electrochemical sensors.[1][5]
-
Corrosion Inhibitor: The molecule can adsorb onto metal surfaces, forming a protective barrier that significantly slows the rate of corrosion in aggressive media.[6][7][8]
-
Electrolyte Component: Its inherent ionic conductivity allows it to be used as an electrolyte or co-solvent, while the bromide anion can actively participate in specific redox reactions.[1][9]
This guide provides a detailed exploration of these applications, complete with the scientific rationale behind the methodologies and step-by-step protocols for practical implementation.
Physicochemical Properties of this compound
The functionality of OPy-Br in electrochemical applications is a direct consequence of its physical and chemical properties. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 2534-66-9 | [2][3][4] |
| Molecular Formula | C₁₃H₂₂BrN | [1][2][3][10] |
| Molecular Weight | 272.22 g/mol | [2][3][10] |
| Appearance | Light yellow to brown solid/liquid | [2][4] |
| Melting Point | 28-30 °C | [2][4] |
| Decomposition Temp. | ~236 °C |
The synthesis of OPy-Br is typically achieved through a straightforward quaternization reaction between pyridine and 1-bromooctane.[1][2][5][11][12]
Caption: Synthesis of this compound.
Application Area 1: Electrode Modification for Electrochemical Sensors
The performance of an electrochemical sensor is critically dependent on the properties of the electrode surface. Modifying this surface with OPy-Br can dramatically enhance analytical performance for certain analytes by improving electron transfer kinetics and increasing the effective surface area.
Causality and Mechanism
As a cationic surfactant, OPy-Br self-assembles on hydrophobic electrode surfaces like carbon paste or glassy carbon.[1] The hydrophobic octyl tails adsorb onto the carbon surface via van der Waals forces, while the positively charged pyridinium heads orient towards the aqueous solution.[1] This creates a modified interface with several advantages:
-
Enhanced Electron Transfer: The organized layer can act as an electron transfer promoter, lowering the overpotential required for the redox reaction of the target analyte.[1]
-
Preconcentration Effect: The modified surface can accumulate analytes through electrostatic or hydrophobic interactions, increasing the local concentration at the electrode and thus amplifying the signal. This effect is well-documented for similar surfactants like cetyltrimethylammonium bromide (CTAB).[1][13]
-
Improved Selectivity: The specific chemical environment created by the OPy-Br layer can favor the reaction of the target analyte while repelling interfering species.
Caption: Workflow for OPy-Br modified electrochemical sensor.
Protocols
This protocol describes the preparation of a carbon paste electrode where OPy-Br is used as a modifier and co-binder, adapting established methods for ionic liquid-modified CPEs.[5][12]
Materials:
-
High-purity graphite powder (<50 µm)
-
This compound (OPy-Br)
-
Mineral oil (Nujol)
-
Mortar and pestle
-
Electrode body (e.g., a plastic syringe with a copper wire for electrical contact)
-
Spatula
-
Weighing paper
Procedure:
-
Preparation of the Paste:
-
Weigh 70 mg of graphite powder and 30 mg of mineral oil (a typical 70:30 ratio).
-
Add a specific amount of OPy-Br to this mixture. A good starting point is 5% by weight (5 mg). The optimal percentage must be determined experimentally.
-
Transfer the components to an agate mortar.
-
Grind the mixture with the pestle for at least 20 minutes until a uniform, thick, and homogeneous paste is obtained.
-
-
Packing the Electrode:
-
Firmly press the open end of the electrode body into the prepared carbon paste.
-
Ensure the paste is packed tightly into the cavity to avoid air gaps. A small amount of paste should extrude from the tip.
-
Wipe away the excess paste from the electrode body.
-
-
Surface Renewal:
-
Smooth the electrode surface by gently rubbing it on a clean piece of weighing paper until the surface is shiny and uniform. This step should be repeated before each set of measurements to ensure a fresh, reproducible surface.[5]
-
This protocol validates the successful modification of the electrode and its enhanced performance. A standard three-electrode cell is required, containing the OPy-Br-CPE as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[7]
Procedure:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Prepare an electrolyte solution containing a standard redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
-
Perform EIS measurements on both a bare CPE (without OPy-Br) and the OPy-Br-CPE.
-
Expected Outcome: The Nyquist plot for the OPy-Br-CPE should show a smaller semicircle diameter compared to the bare CPE. This indicates a lower charge-transfer resistance (Rct), confirming that OPy-Br facilitates faster electron transfer.[5]
-
-
Cyclic Voltammetry (CV):
-
Using the same electrolyte solution, run cyclic voltammograms for both the bare and modified electrodes.
-
Expected Outcome: The OPy-Br-CPE should exhibit sharper and more intense redox peaks for the [Fe(CN)₆]³⁻/⁴⁻ couple, with a smaller peak-to-peak separation (ΔEp). This demonstrates improved electrochemical reversibility and a higher effective surface area.
-
-
Analyte Detection (Example using Differential Pulse Voltammetry - DPV):
-
Prepare a series of standard solutions of the target analyte in a suitable buffer.
-
Record DPV scans for each concentration.
-
Plot the resulting peak current against the analyte concentration to generate a calibration curve.
-
Expected Outcome: The OPy-Br-CPE should yield significantly higher peak currents and a lower limit of detection compared to the bare CPE.
-
Application Area 2: Corrosion Inhibition
This compound is an effective corrosion inhibitor for metals like mild steel, particularly in acidic environments.[7][8] Its efficacy is rooted in its ability to adsorb onto the metal surface and create a barrier against corrosive agents.
Causality and Mechanism
The inhibition mechanism involves the spontaneous adsorption of OPy-Br molecules onto the metal surface, which can be described by several key interactions:
-
Electrostatic Interaction: In acidic solutions, the metal surface becomes positively charged. The bromide anions (Br⁻) from OPy-Br adsorb first onto this surface, creating an excess negative charge.[14]
-
Cation Adsorption: The positively charged octylpyridinium cations are then adsorbed onto this anion-modified layer through electrostatic attraction.
-
Chemical Adsorption: The nitrogen atom in the pyridinium ring, with its lone pair of electrons, can also coordinate with vacant d-orbitals of the metal atoms.
-
Hydrophobic Barrier: The adsorbed layer presents the hydrophobic octyl tails to the solution, forming a dense film that repels water and corrosive ions.
This combined action, known as a synergistic effect between the cation and anion, results in a mixed-type inhibition, meaning it impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[6][14]
Caption: Mechanism of corrosion inhibition by OPy-Br.
Protocols
This protocol uses standard electrochemical techniques to quantify the effectiveness of OPy-Br as a corrosion inhibitor.
Materials & Setup:
-
Working Electrode: A polished mild steel coupon with a known surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE).[7]
-
Counter Electrode: Platinum mesh.[7]
-
Corrosive Medium: 1 M H₂SO₄ or 1 M HCl solution.
-
Inhibitor: this compound.
-
Potentiostat/Galvanostat with EIS capability.
Procedure:
-
Preparation:
-
Mechanically polish the mild steel coupon with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry.
-
Prepare a "blank" corrosive solution and several solutions containing different concentrations of OPy-Br (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).
-
-
Open Circuit Potential (OCP):
-
Immerse the steel electrode in the test solution and record the OCP for 30-60 minutes until a stable potential is reached. This ensures the system is at equilibrium before measurements.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform an EIS measurement at the stable OCP, typically over a frequency range of 100 kHz to 10 mHz.
-
Fit the resulting Nyquist plot to an equivalent circuit to determine the charge-transfer resistance (Rct).
-
-
Potentiodynamic Polarization (Tafel Plots):
-
Data Analysis and Validation:
-
Calculate the Inhibition Efficiency (IE%) using both EIS and Tafel data. The agreement between the two methods validates the results.
-
From EIS:
-
IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100
-
Where Rct_inh and Rct_blank are the charge-transfer resistances with and without the inhibitor, respectively.
-
-
From Tafel Plots:
-
IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100
-
Where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
-
References
-
Papaiconomou, N., Salminen, J., Lee, J. M., & Prausnitz, J. M. (2007). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium. Journal of Chemical & Engineering Data, 52(3), 835-840. [Link]
-
Papaiconomou, N., et al. (2006). Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations. OSTI.GOV. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
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Domínguez, A., et al. (2020). N-octylpyridinium bromide applied to purification of benzene by extractive distillation: Thermodynamic properties for intuitive evaluation of entrainer. Fluid Phase Equilibria, 507, 112411. [Link]
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Zagal, J. H., et al. (2019). Electrical and Electrochemical Behavior of Carbon Paste Electrodes Modified with Ionic Liquids Based in N-Octylpyridinium Bis(Trifluoromethylsulfonyl)Imide. A Theoretical and Experimental Study. Molecules, 24(18), 3382. [Link]
-
PubChem. (n.d.). Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]
-
Varga, K., et al. (2021). Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. Journal of Molecular Liquids, 337, 116450. [Link]
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Singh, A. K., & Quraishi, M. A. (2010). Corrosion Inhibition of Mild Steel by Using Cetyl Pyridinium Bromide (CPB). ResearchGate. [Link]
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Wang, S., et al. (2023). Electrolyte design principles for developing quasi-solid-state rechargeable halide-ion batteries. Nature Communications, 14(1), 931. [Link]
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Bard, A. J. (n.d.). Chemical modification of electrodes. Retrieved from [Link]
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Kimmel, D. W., et al. (2012). Electrochemical sensors and biosensors. Analytical Chemistry, 84(2), 685-707. [Link]
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Chivot, J., & Sella, C. (2024). Carbon Electrode Modified with Molecularly Imprinted Polymers for the Development of Electrochemical Sensor: Application to Pharmacy, Food Safety, Environmental Monitoring, and Biomedical Analysis. Chemosensors, 12(3), 51. [Link]
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Pereira, C. M., & Silva, F. (2017). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 22(9), 1545. [Link]
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El-Haddad, S. (2015). Electrochemical Studies of 1-(2-(4-nitrophenyl)-2-oxoethyl)pyridazinium bromide, On Carbon Steel Corrosion in Hydrochloric Acid Medium. ResearchGate. [Link]
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Grabowska, I., et al. (2022). Advances in Electrochemical Sensors and Biosensors. Sensors, 22(15), 5536. [Link]
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Florea, A., et al. (2021). DNA Electrochemical Biosensors for In Situ Probing of Pharmaceutical Drug Oxidative DNA Damage. Sensors, 21(3), 1125. [Link]
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Kim, J., & Gu, M. B. (2021). Toward Emerging Innovations in Electrochemical Biosensing Technology. Biosensors, 11(3), 75. [Link]
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Feng, L., et al. (2022). Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. Journal of Chinese Society for Corrosion and Protection, 42(5), 791-797. [Link]
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Huang, C. H., et al. (2023). Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings. Polymers, 15(4), 849. [Link]
-
CHEMFISH. (n.d.). N-octyl-3-metylpyridinium bromide. Retrieved from [Link]
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Aziz, S. B., et al. (2022). Effects of 1-hexyl-1-methylimidazolium iodide ionic liquid to poly(vinyl alcohol)–based solid polymer electrolyte. SINERGI. [Link]
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Le, T. S., & Che, C. M. (2018). Electrochemical bromination of enamides with sodium bromide. Green Chemistry, 20(14), 3249-3253. [Link]
-
Singh, P., & Kumar, R. (2019). Electrochemistry of Br−/Br2 Redox Couple in Acetonitrile, Methanol and Mix Media of Acetonitrile–Methanol: An Insight into Redox Behavior of Bromide on Platinum (Pt) and Gold (Au) Electrode. ResearchGate. [Link]
-
Svancara, I., et al. (2011). Enhancement Effect of Cetyltrimethylammonium Bromide on Electrochemical Determination of Chlorophenols using a Carbon Paste Electrode. ResearchGate. [Link]
-
Cogan, S. F. (2008). Surface modifications of metallic electrodes for the reduction of inflammatory response after implantation. ResearchGate. [Link]
-
Allen, G. D., et al. (2005). A mechanistic study of the electro-oxidation of bromide in acetonitrile and the room temperature ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at platinum electrodes. Journal of Electroanalytical Chemistry, 575(2), 311-320. [Link]
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Application Notes and Protocols for Stabilizing Nanoparticles with 1-Octylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 6, 2026
Abstract
The precise control over the stability of nanoparticles is a cornerstone of their successful application in fields ranging from catalysis to advanced drug delivery systems. Agglomeration and degradation of nanoparticles can severely compromise their unique size-dependent properties. This document provides a comprehensive guide to the use of the ionic liquid, 1-octylpyridinium bromide, as a highly effective stabilizing agent for metallic nanoparticles. We will delve into the underlying stabilization mechanisms, provide detailed, step-by-step protocols for the synthesis and stabilization of gold and silver nanoparticles, and discuss the characterization techniques essential for validating the success of these procedures. Furthermore, we will explore the implications of this stabilization strategy for the development of novel drug delivery platforms.
Introduction: The Critical Role of Nanoparticle Stabilization
Nanoparticles, materials with at least one dimension in the 1-100 nanometer range, exhibit remarkable physical and chemical properties that differ significantly from their bulk counterparts. This has led to their investigation and application in a myriad of scientific and technological domains, including targeted drug delivery, bio-imaging, and catalysis.[1] However, the high surface area-to-volume ratio that endows nanoparticles with these unique properties also makes them thermodynamically unstable, leading to a propensity for aggregation to minimize surface energy.[2]
To harness the full potential of nanoparticles, it is imperative to prevent this aggregation. This is achieved through the use of stabilizing agents, also known as capping agents, which adsorb to the nanoparticle surface and create repulsive forces that counteract the attractive van der Waals forces between particles.[3] These stabilizing agents can be broadly categorized as providing either electrostatic or steric stabilization, or a combination of both.[2]
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a versatile class of compounds for the synthesis and stabilization of nanoparticles.[4] Their unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional organic solvents.[4] More importantly, the ionic nature of these liquids allows them to act as both the reaction medium and the stabilizing agent, simplifying synthesis procedures.[3]
This guide focuses on a specific and highly promising ionic liquid, This compound (C₁₃H₂₂BrN) . Its amphiphilic structure, consisting of a positively charged pyridinium head and a nonpolar octyl tail, allows it to function as a surfactant, making it an excellent candidate for nanoparticle stabilization.[5]
The Stabilization Mechanism of this compound
The efficacy of this compound as a nanoparticle stabilizer stems from a combination of electrostatic and steric repulsion, a mechanism often referred to as "electrosteric stabilization".[6]
-
Electrostatic Stabilization: The positively charged pyridinium head of the 1-octylpyridinium cation is attracted to the electron-rich surface of metallic nanoparticles. This forms a positively charged layer around the nanoparticle. Subsequently, the bromide anions (Br⁻) from the ionic liquid or other salts in the solution form a secondary, negatively charged layer. This formation of an electrical double layer creates a repulsive electrostatic force between adjacent nanoparticles, preventing them from approaching each other and aggregating.[7]
-
Steric Stabilization: The long, nonpolar octyl chains of the 1-octylpyridinium cations extend outwards from the nanoparticle surface into the surrounding medium. When two nanoparticles approach each other, these octyl chains begin to interpenetrate. This interpenetration leads to a decrease in conformational entropy and an increase in the free energy of the system, resulting in a repulsive force that pushes the nanoparticles apart. This steric hindrance provides a physical barrier against aggregation.[8]
The combination of these two forces provides a robust and effective stabilization of the nanoparticle dispersion. The length of the alkyl chain on the pyridinium cation plays a crucial role; a longer chain, such as the octyl group, enhances the steric barrier.[9]
Below is a diagram illustrating the electrosteric stabilization mechanism of a metallic nanoparticle by this compound.
Caption: Electrosteric stabilization of a nanoparticle by this compound.
Experimental Protocols
The following protocols provide a starting point for the synthesis of gold and silver nanoparticles stabilized with this compound. These are based on established "one-pot" synthesis methods where the reduction of the metal salt and the stabilization of the resulting nanoparticles occur in a single reaction vessel.[8][10]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | ≥98% purity |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| Silver nitrate (AgNO₃) | ACS reagent grade |
| Sodium borohydride (NaBH₄) | ≥98% purity |
| Deionized (DI) water | 18.2 MΩ·cm |
| Magnetic stirrer with heating plate | |
| Glass vials (20 mL) | |
| Spectrophotometer (UV-Vis) | |
| Transmission Electron Microscope (TEM) | For size and morphology analysis |
| Dynamic Light Scattering (DLS) instrument | For size distribution and zeta potential |
Protocol for Gold Nanoparticle (AuNP) Synthesis
This protocol is adapted from established methods for the synthesis of gold nanoparticles using different capping agents.[9][11] The concentration of this compound can be varied to optimize nanoparticle size and stability.
Workflow Diagram:
Caption: Workflow for the synthesis of gold nanoparticles.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a fresh 10 mM aqueous solution of NaBH₄ and keep it on ice. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
-
Reaction Setup:
-
In a clean 20 mL glass vial, add 10 mL of the 1 mM HAuCl₄ solution.
-
Add 1 mL of the 10 mM this compound solution to the vial.
-
-
Initiate Reaction:
-
Place the vial on a magnetic stirrer and stir vigorously.
-
Rapidly inject 0.5 mL of the ice-cold 10 mM NaBH₄ solution into the stirring solution.
-
-
Reaction Progression:
-
The solution should immediately change color from pale yellow to a deep red, indicating the formation of gold nanoparticles.
-
Continue stirring the solution for 1 hour at room temperature to ensure complete reaction and stabilization.
-
-
Characterization:
-
The resulting colloidal gold solution can be characterized using UV-Vis spectroscopy, which should show a surface plasmon resonance peak around 520 nm.
-
For size and morphology analysis, a drop of the solution can be placed on a TEM grid and allowed to dry before imaging.
-
DLS can be used to determine the hydrodynamic diameter and zeta potential of the nanoparticles.
-
Protocol for Silver Nanoparticle (AgNP) Synthesis
This protocol is adapted from a similar synthesis using a pyridinium-based ionic liquid with a longer alkyl chain (1-dodecyl-2-amino-pyridinium bromide), with adjustments for the octyl chain.[8]
Workflow Diagram:
Caption: Workflow for the synthesis of silver nanoparticles.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 5 mM aqueous solution of this compound.
-
Prepare a fresh 2 mM aqueous solution of NaBH₄ and keep it on ice.
-
-
Reaction Setup:
-
In a clean 20 mL glass vial, add 10 mL of the 1 mM AgNO₃ solution.
-
Add 2 mL of the 5 mM this compound solution to the vial.
-
-
Initiate Reaction:
-
Place the vial in an ice bath on a magnetic stirrer and stir vigorously.
-
Add 1 mL of the ice-cold 2 mM NaBH₄ solution dropwise to the stirring solution.
-
-
Reaction Progression:
-
The solution will gradually change color to a yellowish-brown, indicating the formation of silver nanoparticles.
-
After the addition of NaBH₄ is complete, remove the vial from the ice bath and continue stirring at room temperature for 2 hours.
-
-
Characterization:
-
The resulting colloidal silver solution should exhibit a surface plasmon resonance peak in the range of 400-420 nm when analyzed by UV-Vis spectroscopy.
-
TEM and DLS can be used for size, morphology, and stability analysis as described for the gold nanoparticles.
-
Characterization of Stabilized Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and stabilization of the nanoparticles.
| Technique | Parameter Measured | Expected Results for this compound Stabilization |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) | AuNPs: ~520 nm peak; AgNPs: ~400-420 nm peak. A sharp, single peak indicates a narrow size distribution. |
| Transmission Electron Microscopy (TEM) | Size, shape, and morphology | Spherical nanoparticles with a uniform size distribution. The presence of a faint halo around the particles may indicate the organic capping layer. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | A larger hydrodynamic diameter compared to the core size from TEM, confirming the presence of the stabilizing layer. A low polydispersity index (PDI) indicates a monodisperse sample. |
| Zeta Potential | Surface charge | A positive zeta potential is expected due to the adsorption of the cationic pyridinium head group, confirming electrostatic stabilization. |
Applications in Drug Delivery
The stable and biocompatible nature of nanoparticles stabilized with this compound opens up exciting possibilities for their use as drug delivery vehicles.[12][13]
-
Enhanced Drug Solubility and Bioavailability: The hydrophobic core of micelles formed by this compound can encapsulate poorly water-soluble drugs, increasing their solubility and bioavailability.[14]
-
Targeted Drug Delivery: The surface of the stabilized nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The nanoparticle carrier can be designed to release the encapsulated drug in response to specific stimuli, such as changes in pH or temperature, allowing for controlled and sustained drug release at the target site.[15]
Logical Relationship Diagram for Drug Delivery Application:
Caption: Logical flow from nanoparticle formulation to therapeutic effect in drug delivery.
Conclusion
This compound is a highly effective and versatile stabilizing agent for the synthesis of metallic nanoparticles. Its amphiphilic nature provides robust electrosteric stabilization, preventing aggregation and preserving the unique properties of the nanoparticles. The one-pot synthesis protocols presented here offer a straightforward and reproducible method for producing stable gold and silver nanoparticle dispersions. The resulting nanoparticles hold significant promise for various applications, particularly in the development of advanced drug delivery systems. Further research into the optimization of these protocols and the exploration of their full potential in biomedical applications is highly encouraged.
References
-
A novel one step synthesis of silver nanoparticles using room temperature ionic liquid and their biocidal activity. (2014). ResearchGate. [Link]
-
Rahme, K., & Holmes, J. D. (2014). Gold nanoparticles: synthesis, characterization, and bioconjugation. Dekker Encyclopedia of Nanoscience and Nanotechnology, Third Edition. [Link]
-
How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering: A Computational Study. (2024). ACS Nano. [Link]
-
Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers. (2020). Polymers. [Link]
-
Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. (2013). Zeitschrift für Naturforschung B. [Link]
-
ChemInform Abstract: Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. (2013). ResearchGate. [Link]
-
Drug Delivery using Nanoparticle-Stabilized Nanocapsules. (2012). Advanced Drug Delivery Reviews. [Link]
-
One Pot Synthesis of Crystalline Silver Nanoparticles. (2013). World Journal of Nanoscience and Engineering. [Link]
-
Metal Nanoparticles in Ionic Liquids. (2017). PubMed. [Link]
-
Applications of Nanopharmaceuticals in Delivery and Targeting. (2020). ResearchGate. [Link]
-
Progress in the development of stabilization strategies for nanocrystal preparations. (2020). Drug Delivery. [Link]
-
Innovations in Core-Shell Nanoparticles: Advancing Drug Delivery Solutions and Precision Medicine. (2025). OMICS: A Journal of Integrative Biology. [Link]
-
Micellization and their pharmaceutical applications. (2016). SlideShare. [Link]
-
Clinical Applications of Targeted Nanomaterials. (2025). Journal of Functional Biomaterials. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal Nanoparticles in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Silver Nanoparticles [protocols.io]
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- 12. Ionic liquids-metal surface interactions: Effect of alkyl chain length on coordination capabilities and orientations [ouci.dntb.gov.ua]
- 13. WO2018026764A1 - Nanoparticles for controlled release of anti-biofilm agents and methods of use - Google Patents [patents.google.com]
- 14. Micellization and their pharmaceutical applications | PPTX [slideshare.net]
- 15. Green, novel, and one-step synthesis of silver oxide nanoparticles: antimicrobial activity, synergism with antibiotics, and cytotoxic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
NMR characterization of 1-Octylpyridinium bromide
An Application Guide to the NMR Characterization of 1-Octylpyridinium Bromide
Abstract
This comprehensive application note provides a detailed guide for the structural characterization of the ionic liquid this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, step-by-step experimental protocols for ¹H and ¹³C NMR, and in-depth data interpretation. By explaining the causality behind experimental choices and grounding the methodology in authoritative sources, this guide serves as a practical and self-validating resource for ensuring the identity, purity, and structural integrity of this versatile compound.
Introduction: The Analytical Imperative for Ionic Liquids
Ionic liquids (ILs), such as this compound, are a class of salts with melting points below 100 °C that have garnered significant attention as tunable solvents and materials in diverse fields, from organic synthesis to electrochemistry.[1] Their unique physicochemical properties are dictated by their molecular structure, specifically the nature of the cation and anion.[1] Consequently, rigorous structural verification is a critical first step in any application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the foremost analytical technique for the structural elucidation of ionic liquids.[2] It provides an unambiguous fingerprint of the molecule's constitution by probing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. This guide offers a robust framework for acquiring and interpreting high-quality NMR data for this compound, ensuring confidence in its molecular identity and purity.
Molecular Structure and Spectroscopic Considerations
The structure of this compound, comprising a positively charged pyridinium ring attached to an eight-carbon alkyl chain and a bromide counter-ion, dictates its NMR signature. The positive charge on the nitrogen atom induces a significant deshielding effect on the adjacent protons, causing them to resonate at a higher chemical shift (downfield) in the ¹H NMR spectrum.
-
Pyridinium Protons: The protons directly attached to the aromatic pyridinium ring are the most deshielded. The α-protons (H-2, H-6) are most affected by the adjacent nitrogen, followed by the γ-proton (H-4), and then the β-protons (H-3, H-5).[1]
-
Alkyl Chain Protons: The methylene protons of the octyl chain directly bonded to the nitrogen (H-1') are also strongly deshielded. This effect diminishes with increasing distance from the pyridinium ring, with the terminal methyl protons (H-8') exhibiting a characteristic upfield chemical shift.
-
Carbon Nuclei: A similar trend is observed in the ¹³C NMR spectrum. The carbon atoms of the pyridinium ring and the C-1' carbon of the octyl chain are the most deshielded.
This predictable electronic environment allows for the precise assignment of each signal in the NMR spectra to its corresponding nucleus within the molecule.
Caption: Molecular structure of 1-Octylpyridinium cation with key nuclei labeled.
Experimental Protocol: A Validated Workflow
This section provides a detailed, self-validating protocol for the . Adherence to these steps ensures reproducibility and high-quality data.
Materials and Equipment
-
Analyte: this compound (solid)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and its residual proton peak does not typically overlap with analyte signals.
-
NMR Tubes: Standard 5 mm glass NMR tubes.[4]
-
Instrumentation: Multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation
The viscosity of ionic liquids can lead to broad spectral lines. Therefore, analysis is typically performed on diluted samples.[3]
-
Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Vortex the mixture until the solid is completely dissolved, ensuring a homogenous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The solvent height should be sufficient to cover the instrument's radiofrequency coil (typically 4-5 cm).[4]
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Instrument Setup and Data Acquisition
The following parameters provide a robust starting point for data acquisition on a 400 MHz spectrometer.
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient radiofrequency transmission and detection.
-
Shimming: Perform magnetic field shimming to optimize the field homogeneity across the sample, which is crucial for achieving sharp, well-resolved spectral lines.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using the parameters outlined in Table 1.
Table 1: Recommended NMR Acquisition Parameters (400 MHz)
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Pulse Program | zg30 (or equivalent) | zgpg30 (proton decoupled) | Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C simplifies the spectrum to singlets. |
| Spectral Width | 12 - 15 ppm | 200 - 220 ppm | Encompasses the full range of expected chemical shifts for both proton and carbon nuclei. |
| Acquisition Time | ~ 3 seconds | ~ 1.5 seconds | Balances resolution with experiment time. |
| Relaxation Delay (D1) | 2 - 5 seconds | 2 seconds | Allows for sufficient relaxation of nuclei between scans, crucial for accurate integration. |
| Number of Scans | 8 - 16 | 1024 - 4096 | ¹³C has low natural abundance (~1.1%) and a lower gyromagnetic ratio, requiring significantly more scans.[5][6] |
Data Processing and Interpretation
Data Processing Workflow
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Spectral Assignment
The processed spectra can now be interpreted by assigning each signal to a specific nucleus in the this compound molecule. The expected chemical shifts and coupling patterns are summarized in Tables 2 and 3.
Table 2: Expected ¹H NMR Signal Assignments (in DMSO-d₆)
| Assignment | Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | H-2, H-6 | 8.8 – 9.2 | Doublet (d) or Multiplet (m) | Jortho ≈ 6-8 |
| γ-H | H-4 | 8.5 – 8.7 | Triplet (t) | Jmeta ≈ 7-8 |
| β-H | H-3, H-5 | 8.1 – 8.3 | Triplet (t) or Multiplet (m) | Jortho, Jmeta ≈ 7-8 |
| H-1' | -N-CH₂ - | 4.5 – 4.7 | Triplet (t) | ³J ≈ 7-8 |
| H-2' | -CH₂-CH₂ - | 1.8 – 2.0 | Multiplet (m) | - |
| H-3' to H-7' | -(CH₂ )₅- | 1.2 – 1.4 | Broad Multiplet | - |
| H-8' | -CH₃ | 0.8 – 0.9 | Triplet (t) | ³J ≈ 7 |
Note: The protons on the pyridinium ring often appear as complex multiplets due to mutual coupling. The α-protons are typically the most downfield.[1]
Table 3: Expected ¹³C NMR Signal Assignments (in DMSO-d₆)
| Assignment | Carbons | Approx. Chemical Shift (δ, ppm) |
| C-2, C-6 | α-C | 145 – 146 |
| C-4 | γ-C | 144 – 145 |
| C-3, C-5 | β-C | 128 – 129 |
| C-1' | -N-C H₂- | 59 – 61 |
| C-2' | -CH₂-C H₂- | 30 – 32 |
| C-6' | -C H₂-CH₂-CH₃ | 30 – 32 |
| C-3', C-4', C-5' | -(C H₂)₃- | 28 – 29 |
| C-7' | -C H₂-CH₃ | 21 – 23 |
| C-8' | -C H₃ | 13 – 15 |
Note: The assignment of the central methylene carbons (C-3' to C-6') can be challenging without additional 2D NMR experiments (like HSQC/HMBC) but they typically resonate in a narrow range.
Assessment of Purity
The ¹H NMR spectrum serves as an excellent tool for purity assessment.
-
Integration: The relative integrals of the assigned peaks should correspond to the number of protons they represent (e.g., the ratio of the H-8' methyl protons to the H-1' methylene protons should be 3:2).
-
Impurities: The absence of significant unassigned signals is indicative of high purity. Common impurities might include residual starting materials (pyridine, 1-bromooctane) or solvent from the synthesis.
Caption: Experimental workflow for .
Conclusion
NMR spectroscopy is an indispensable technique for the definitive characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this application note, researchers can confidently verify the structure and purity of their material. The provided tables of expected chemical shifts serve as a valuable reference, ensuring accurate and reliable analysis. This robust methodology underpins the successful application of this ionic liquid in any scientific or industrial context.
References
-
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]
-
Damodaran, K. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-241. [Link]
-
Messali, M., et al. (2016). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. ResearchGate. [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Doc Brown's Chemistry. [Link]
-
Tang, C., et al. (2015). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 87(3), 1594–1601. [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–953. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Octylpyridinium Bromide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octylpyridinium bromide is a quaternary ammonium salt classified as an ionic liquid, a class of compounds with melting points below 100 °C.[1] Its structure, comprising a pyridinium cation with an octyl group substituent on the nitrogen atom and a bromide anion, imparts unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances.[1] The synthesis is typically achieved through the quaternization of pyridine with 1-bromooctane, a classic example of the Menshutkin reaction.[1][2] This SN2 reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of 1-bromooctane.[1]
This guide is designed to address specific challenges encountered during this synthesis, providing a structured approach to optimizing reaction conditions for purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has run for the recommended time, but I have a low yield of this compound, or no product has formed. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to low or no product formation in the Menshutkin reaction. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Reactants:
-
Pyridine: The presence of water can hinder the reaction. Ensure anhydrous pyridine is used. If necessary, distill pyridine over a suitable drying agent like potassium hydroxide (KOH) before use.
-
1-Bromooctane: While less sensitive to water, ensure the purity of the alkyl halide. Older reagents can decompose.
-
-
Reaction Temperature:
-
The quaternization of pyridine is often performed under reflux.[1] Insufficient temperature can lead to a very slow reaction rate. Ensure the reaction mixture reaches the appropriate reflux temperature of the chosen solvent. For solvent-free reactions, a temperature of around 70-80 °C is often employed.[3][4]
-
-
Reaction Time:
-
Solvent Choice:
-
The Menshutkin reaction is highly influenced by the solvent.[2][6] Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) can accelerate the reaction compared to nonpolar solvents like toluene or solvent-free conditions.[7] If you are using a nonpolar solvent and experiencing low yields, consider switching to a more polar option.
-
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Question: The reaction seems to have worked, but my final product is a persistent oil or a sticky solid that is difficult to handle and purify. What should I do?
Answer:
The physical state of the crude product can be influenced by impurities and residual solvent.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials:
-
Residual pyridine or 1-bromooctane can act as impurities that prevent crystallization. An effective initial purification step is to wash the crude product with a solvent in which the ionic liquid is insoluble, but the starting materials are soluble.[1] Ethyl acetate is a commonly used solvent for this purpose.[1]
-
-
Trapped Solvent:
-
Even after drying, residual solvent can be trapped within the product. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove all volatile organic compounds.
-
-
Recrystallization Issues:
-
If the product remains oily after initial washing, recrystallization is the primary method for purification.[1] A common and effective solvent system for this compound is a mixture of ethyl acetate and ethanol.[1] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly. Pure crystals of the ionic liquid should precipitate out, leaving impurities in the solution.
-
Issue 3: Product is Colored (Yellow to Brown)
Question: My synthesized this compound is not a white solid as expected, but has a yellow or brown tint. What causes this discoloration and is it a problem?
Answer:
While pure this compound is a white to yellowish solid[1], a pronounced color can indicate the presence of impurities.
Potential Causes & Solutions:
-
Side Reactions:
-
At elevated temperatures, minor side reactions can occur, leading to colored byproducts.
-
-
Impure Starting Materials:
-
Using aged or impure pyridine can introduce colored impurities from the outset.
-
-
Purification Strategy:
-
Thorough washing with ethyl acetate followed by recrystallization from an ethyl acetate/ethanol mixture should remove most colored impurities.[1] If the color persists after recrystallization, column chromatography may be necessary for highly pure material, though this is often not required for many applications.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis proceeds via the Menshutkin reaction , a type of SN2 reaction. The nitrogen atom of the pyridine ring acts as a nucleophile and attacks the primary carbon atom of 1-bromooctane, which is the electrophile. This forms a new carbon-nitrogen bond, resulting in the 1-octylpyridinium cation and the displacement of the bromide anion.[1][2]
Caption: The SN2 mechanism of the Menshutkin reaction.
Q2: What is the optimal solvent for this reaction?
The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state, accelerating the reaction.[2][6] While the reaction can be performed neat (without solvent), using a solvent can aid in temperature control and handling.
| Solvent Type | Examples | Effect on Reaction Rate |
| Polar Aprotic | Acetonitrile, DMSO | Accelerates |
| Polar Protic | Ethanol, Methanol | Moderate |
| Nonpolar | Toluene, Hexane | Slow |
Q3: What are the key safety precautions when synthesizing this compound?
-
Handling Reagents: Pyridine is flammable, volatile, and has a strong, unpleasant odor. 1-Bromooctane is an irritant. Both should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Conditions: If the reaction is heated, use a heating mantle with a temperature controller and ensure the setup is secure.
Q4: How can I confirm the identity and purity of my synthesized product?
Several analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the 1-octylpyridinium cation.[1][5]
-
Mass Spectrometry (MS): Can be used to determine the mass of the cation.[5][8]
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the compound.[5]
Q5: How should I store this compound?
This compound is hygroscopic (tends to absorb moisture from the air). It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.[9]
Experimental Protocols
General Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of time and temperature may be necessary.
Materials:
-
Pyridine (anhydrous)
-
1-Bromooctane
-
Toluene (or another suitable solvent, optional)
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine (1.0 equivalent).
-
If using a solvent, add toluene (or another chosen solvent).
-
Add 1-bromooctane (1.0-1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux (or a target temperature, e.g., 80 °C, if solvent-free) and stir for 18-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a solid has formed, collect it by filtration. If the product is an oil, decant the solvent.
-
Wash the crude product with ethyl acetate to remove unreacted starting materials. This may be done by adding ethyl acetate, stirring or sonicating, and then decanting the solvent. Repeat this washing step 2-3 times.
-
Dry the washed product under vacuum.
-
For further purification, recrystallize the solid from a minimal amount of hot ethyl acetate/ethanol.
-
Collect the purified crystals by filtration and dry them thoroughly under vacuum.
Caption: General workflow for the synthesis of this compound.
References
-
Wikipedia. (2023, December 1). Menshutkin reaction. Retrieved from [Link]
-
Shaik, S., et al. (2020). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Journal of the American Chemical Society, 142(22), 10056-10067. Retrieved from [Link]
-
Stanger, K. J., Lee, J.-J., & Smith, B. D. (2007). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Organic Letters, 9(14), 2653–2656. Retrieved from [Link]
-
Shaik, S., et al. (2020). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Journal of the American Chemical Society. Retrieved from [Link]
-
Kim, D., & Baik, M.-H. (2022). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Angewandte Chemie International Edition, 61(15), e202116933. Retrieved from [Link]
-
Zhang, Y., et al. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Journal of Molecular Liquids, 365, 120183. Retrieved from [Link]
-
Mato, F., et al. (2022). Solvent Effects on the Menshutkin Reaction. The Journal of Physical Chemistry B, 126(9), 2043–2054. Retrieved from [Link]
-
Mind the Graph. (2024). Knowing Ionic Liquids: A Guide for Scientists And Researchers. Retrieved from [Link]
-
Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData, 2(12), x171830. Retrieved from [Link]
-
Villagran, C. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts:. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
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ChemRxiv. (2022). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Cambridge Open Engage. Retrieved from [Link]
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Al-Masri, A. I., et al. (2017). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 22(11), 1833. Retrieved from [Link]
-
ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]
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Yang, J., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 8(47), eadd3401. Retrieved from [Link]
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ResearchGate. (2015, September 1). How do I handle with ionic liquids?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Ionic Liquids. In Ionic Liquids. Retrieved from [Link]
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Slideshare. (2022, October 2). Synthesis of ionic liquids. Retrieved from [Link]
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O'Donovan, D. H., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2147–2151. Retrieved from [Link]
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SpectraBase. (n.d.). 1-N-PENTYLPYRIDINIUM-BROMIDE. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III.. Retrieved from [Link]
-
Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(15), 4991. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Retrieved from [Link]
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Maciejewska, M. (Ed.). (2019). Solvents, Ionic Liquids and Solvent Effects. IntechOpen. Retrieved from [Link]
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Rogers, R. D., & Voth, G. A. (Eds.). (2007). Kinetics and solvent effects in the synthesis of ionic liquids: Imidazolium. In Ionic Liquids IIIB: Fundamentals, Progress, Challenges, and Opportunities (Vol. 902, pp. 14-25). American Chemical Society. Retrieved from [Link]
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ResearchGate. (2015). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). 2 H and 14 N Nmr of Cetylpyridinium Bromide Lyotropic and Thermotropic Liquid Crystals. Retrieved from [Link]
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Ianni, F., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 23(15), 8498. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Octylpyridinium Bromide
Welcome to the technical support guide for the synthesis of 1-octylpyridinium bromide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions and purification protocols to achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The synthesis of this compound is typically a direct quaternization reaction (a type of Menshutkin reaction) between pyridine and 1-bromooctane.[1][2] While straightforward, several impurities can arise:
-
Unreacted Starting Materials: Residual pyridine and 1-bromooctane are the most common impurities, resulting from an incomplete reaction.[1]
-
Solvent Residue: If the reaction is performed in a solvent, residual amounts may remain after workup. Common solvents include acetonitrile or ethanol.[3][4]
-
Colored Impurities (Yellow/Brown Tinge): The presence of color often indicates oxidation or polymerization of pyridine, which can be exacerbated by heat and exposure to air. The 1-bromooctane starting material itself can also be a clear colorless to yellow-brown liquid.[5]
-
Pyridinium Hydrobromide: This can form if there is a source of HBr, potentially from the decomposition of 1-bromooctane at high temperatures or the presence of moisture.[6]
Q2: How are these impurities formed and how can I prevent them?
Understanding the formation mechanism is key to prevention.
| Impurity | Formation Mechanism | Prevention Strategy |
| Unreacted Starting Materials | Incomplete SN2 reaction. This can be due to insufficient reaction time, non-optimal temperature, or poor stoichiometry.[1][2] | Ensure a slight excess of the alkyl halide (e.g., 1.4 equivalents) to drive the reaction to completion.[7] Allow for adequate reaction time (can range from hours to days) and maintain a consistent temperature, often under reflux.[1][3] |
| Colored Impurities | Pyridine is susceptible to oxidation and polymerization, especially when heated in the presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[1] Use freshly distilled pyridine to remove colored polymeric impurities from the starting material. |
| Pyridinium Hydrobromide | Thermal decomposition of 1-bromooctane can release HBr, which then reacts with pyridine.[6] Moisture can also facilitate hydrolysis of the alkyl bromide. | Avoid excessive heating. While reflux is common, extreme temperatures can promote side reactions. Use anhydrous conditions and dry solvents to minimize water content.[1] |
Q3: My final product is a yellowish solid, not white. What happened and is it usable?
A white to yellowish solid is a common appearance for this compound.[1] The yellow tint is typically due to minor pyridine-related impurities or residual starting materials. For many applications, this may not be an issue. However, for high-purity applications like pharmaceutical development or detailed physicochemical studies, the color indicates the need for further purification. The first step should be a thorough washing with a solvent like ethyl acetate to remove unreacted starting materials, followed by recrystallization.[1]
Q4: How do I effectively remove the impurities?
Purification is critical for obtaining a product with ≥98% purity.[1]
-
Washing: The crude product should first be washed with a solvent in which the ionic liquid has low solubility, but the starting materials are soluble. Diethyl ether or ethyl acetate are excellent choices for removing non-polar impurities like 1-bromooctane and excess pyridine.[1][8]
-
Recrystallization: This is the most effective method for purifying the final solid product.[1] A solvent or solvent mixture is chosen where the ionic liquid is soluble at high temperatures but crystallizes upon cooling, leaving impurities in the solution.
-
Column Chromatography: For very stubborn impurities, silica gel column chromatography can be employed, though it is less common for bulk purification of ionic liquids. A typical eluent system could be a gradient of ethyl acetate/hexane.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and analysis.
Problem 1: My NMR spectrum shows unexpected peaks.
An NMR spectrum is the primary tool for assessing purity. If you see unexpected signals, use the following table to identify potential culprits.
Table 1: 1H NMR Chemical Shifts for this compound and Common Impurities (in DMSO-d6)
| Compound | Key Protons & Multiplicity | Approximate Chemical Shift (ppm) |
| This compound (Product) | Pyridinium (ortho-H, doublet) | 9.12[7][10] |
| Pyridinium (para-H, triplet) | 8.61[7][10] | |
| Pyridinium (meta-H, multiplet) | 8.11-8.22[7][10] | |
| N-CH2 (triplet) | 4.58[7][10] | |
| Terminal CH3 (triplet) | 0.82[7] | |
| 1-Bromooctane (Impurity) | Br-CH2 (triplet) | ~3.5 |
| Pyridine (Impurity) | ortho-H | ~8.6 |
| para-H | ~7.8 | |
| meta-H | ~7.4 |
Note: Shifts can vary slightly based on solvent and concentration.
If you observe peaks corresponding to starting materials, it indicates an incomplete reaction or insufficient purification. If other unidentifiable peaks are present, consider the possibility of side products and consult advanced analytical techniques like Mass Spectrometry.
Problem 2: The reaction yield is very low.
Low yield is a common frustration. The troubleshooting workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
-
Reagent Preparation: Use freshly distilled pyridine. Ensure 1-bromooctane is of high purity (>98%). If using a solvent like ethanol or acetonitrile, ensure it is anhydrous.[1][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine (1.0 equivalent). Place the flask under an inert atmosphere (N2 or Ar).
-
Addition: Add 1-bromooctane (1.2-1.4 equivalents) to the flask.[7] If the reaction is run neat, proceed to the next step. If using a solvent, dissolve the pyridine in the anhydrous solvent before adding the alkyl bromide.
-
Reaction: Heat the mixture to a gentle reflux (a temperature of 70°C is often sufficient if run neat) and stir vigorously.[1] Monitor the reaction progress via TLC (e.g., mobile phase chloroform/methanol 100:1).[10] Reactions can take anywhere from 24 to 72 hours.[1][3]
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may solidify or form a dense oil.
-
Initial Purification: Add diethyl ether or ethyl acetate to the flask and stir or sonicate the mixture. This will wash away unreacted starting materials, leaving the crude ionic liquid as a solid or oil. Decant the solvent. Repeat this washing step 2-3 times.[8]
-
Drying: Dry the crude product under vacuum to remove residual washing solvent.
Protocol 2: Recrystallization for High Purity
-
Solvent Selection: Place the crude, dried this compound into a clean flask. A good starting point for a solvent system is a mixture of ethyl acetate and ethanol.[1]
-
Dissolution: Add a minimal amount of the solvent (or solvent mixture) and gently heat the flask (e.g., in a water bath) while stirring until the solid is completely dissolved. Add more solvent dropwise only if necessary to achieve full dissolution at the elevated temperature.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the purified white crystals by vacuum filtration.
-
Final Wash & Dry: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities. Dry the final product under vacuum to yield pure, white, crystalline this compound.
By following these guidelines and troubleshooting steps, you will be well-equipped to synthesize high-purity this compound and confidently address any experimental challenges that may arise.
References
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Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
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Wikipedia. (2023). Menshutkin reaction. Retrieved from [Link]
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ResearchGate. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General scheme of the quaternary pyridinium salts synthesis. Retrieved from [Link]
-
Sdfine. (n.d.). 1-bromooctane. Retrieved from [Link]
-
PubMed. (1978). [The Menshutkin reaction, II: Methylation of pyridine derivatives having special structural features. Quantitative relations between structure and reactivity (author's transl)]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. Retrieved from [Link]
-
ResearchGate. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
-
ResearchGate. (2022). Cavity-modified electronic energies of the Menshutkin reaction.... Retrieved from [Link]
-
arXiv. (2021). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from [Link]
-
NIST. (n.d.). Octane, 1-bromo-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-N-PENTYLPYRIDINIUM-BROMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). 2 H and 14 N Nmr of Cetylpyridinium Bromide Lyotropic and Thermotropic Liquid Crystals. Retrieved from [Link]
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preventing side reactions in the quaternization of pyridine
Welcome to the technical support center for pyridine quaternization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent common side reactions and optimize your synthetic outcomes.
Introduction to Pyridine Quaternization: The Menshutkin Reaction
The quaternization of pyridine is a classic SN2 reaction, first described by Nikolai Menshutkin, where the lone pair of electrons on the pyridine nitrogen atom attacks an electrophilic carbon of an alkyl halide.[1][2] This seemingly straightforward transformation can be plagued by a variety of side reactions that can significantly lower the yield and purity of the desired pyridinium salt. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and reproducible synthetic protocols.
This guide will address the most common challenges encountered during the quaternization of pyridine and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction is sluggish or incomplete, with significant unreacted pyridine remaining. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue stemming from several factors related to reactivity and reaction conditions.
-
Poor Nucleophilicity of the Pyridine: Pyridine derivatives bearing electron-withdrawing groups (EWGs) exhibit reduced nucleophilicity, leading to slower reaction rates. To overcome this, more forcing conditions are necessary. Consider increasing the reaction temperature or switching to a more reactive alkylating agent (e.g., iodides > bromides > chlorides).[3]
-
Insufficiently Reactive Alkylating Agent: The reactivity of the alkyl halide is critical. For less reactive pyridines or when using primary alkyl halides, employing a more labile leaving group (Iodide is better than Bromide, which is better than Chloride) can significantly accelerate the reaction.
-
Inappropriate Stoichiometry: While a 1:1 molar ratio of pyridine to alkyl halide is theoretically sufficient, using a slight excess of the alkylating agent (typically 1.1 to 1.5 equivalents) can help push the reaction to completion. However, a large excess should be avoided to prevent purification challenges.[3]
-
Suboptimal Temperature: Temperature is a critical parameter. Many quaternizations can be performed at room temperature, but for less reactive systems, heating is often required. A systematic increase in temperature (e.g., from room temperature to 60 °C, then 80 °C) while monitoring the reaction by TLC or NMR can help identify the optimal condition.[3]
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally preferred as they can stabilize the charged transition state of the SN2 reaction.[1][4] For reactants with poor solubility, a solvent-free approach, by carefully heating a neat mixture of the reactants, can be effective.[3]
Troubleshooting Workflow for Incomplete Reactions
Caption: A decision-making workflow for addressing incomplete pyridine quaternization reactions.
Q2: I am observing the formation of an alkene byproduct and my yield of the pyridinium salt is low. What is happening and how can I prevent it?
A2: The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[5][6] This is particularly prevalent when using secondary or tertiary alkyl halides, or when employing a sterically hindered pyridine or a strong, non-nucleophilic base.
-
Mechanism of E2 Elimination: In an E2 reaction, the pyridine acts as a base, abstracting a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, leading to the formation of a double bond and elimination of the leaving group.[5][7] This is a concerted, one-step process.[6][8]
-
Preventative Measures:
-
Choice of Alkyl Halide: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions compared to secondary and tertiary halides.[9]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. Elimination reactions have a higher activation energy and are more sensitive to temperature increases.
-
Steric Hindrance: If your pyridine substrate is sterically hindered around the nitrogen atom, it may act more as a base than a nucleophile.[10] In such cases, using a less hindered alkyl halide can help.
-
Base Strength of Pyridine: Pyridines with electron-donating groups are more basic and can favor the E2 pathway. Careful temperature control is crucial with such substrates.
-
SN2 vs. E2 Competition
Caption: Factors influencing the competition between SN2 (quaternization) and E2 (elimination) pathways.
Q3: My purification is complicated by the presence of multiple alkylated products. What leads to over-alkylation and how can it be controlled?
A3: While less common for simple pyridines, over-alkylation can occur in specific scenarios, particularly in Minisci-type C-H alkylations where the goal is to functionalize the pyridine ring itself rather than the nitrogen.[11] In the context of N-alkylation, the term "over-alkylation" can sometimes be used to describe undesired reactions when dihalides are used. If you are using a dihaloalkane with the intent of forming a bis-pyridinium salt, you may encounter a mixture of mono- and bis-quaternized products.
-
Controlling Stoichiometry: Precise control over the stoichiometry is key.
-
For mono-quaternization with a dihaloalkane, use a large excess of the dihaloalkane.
-
For bis-quaternization , use a stoichiometric amount or a slight excess of the pyridine (e.g., 2.1 equivalents of pyridine to 1 equivalent of the dihaloalkane).
-
-
Reaction Time and Temperature: Monitor the reaction closely. Stopping the reaction at the optimal time can prevent the formation of the undesired product. Lowering the temperature can also help to control the reaction rate and selectivity.
Frequently Asked Questions (FAQs)
-
Q: Does the purity of my alkyl halide matter?
-
A: Absolutely. Alkyl halides can undergo hydrolysis to the corresponding alcohols or elimination to form alkenes upon storage.[12][13] These impurities can introduce unwanted byproducts into your reaction. It is recommended to use freshly purified alkyl halides, for example, by distillation.[13][14]
-
-
Q: What is the best solvent for my pyridine quaternization reaction?
-
A: There is no single "best" solvent, as the optimal choice depends on the specific reactants. However, polar aprotic solvents like acetonitrile, acetone, and DMF are excellent starting points as they effectively solvate the charged transition state of the SN2 reaction.[1][4] A study on the quaternization of a 1,4-dihydropyridine derivative found that acetonitrile at 81°C was the most optimal solvent compared to acetone and 2-butanone.[4]
-
-
Q: My pyridine has a bulky substituent near the nitrogen. Will this affect the reaction?
-
A: Yes, steric hindrance around the nitrogen atom can significantly slow down the rate of quaternization.[10][15] The nucleophilic attack of the nitrogen on the alkyl halide is sterically demanding. If the reaction is too slow, you may need to use a smaller alkylating agent (e.g., methyl iodide vs. ethyl iodide) or more forcing reaction conditions (higher temperature, longer reaction time).[15]
-
-
Q: Can I use microwave irradiation to accelerate my reaction?
Experimental Protocols
Protocol 1: General Procedure for Pyridine Quaternization
-
To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.5 M), add the alkyl halide (1.1-1.5 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, if the product has precipitated, collect it by filtration and wash with a small amount of cold solvent.
-
If the product is soluble in the reaction mixture, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of a Liquid Alkyl Halide (e.g., an Alkyl Bromide)
-
Wash the alkyl bromide with an equal volume of cold, concentrated sulfuric acid in a separatory funnel to remove any alkene and alcohol impurities. (Caution: handle concentrated sulfuric acid with extreme care).
-
Separate the layers and wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the alkyl bromide over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the alkyl bromide, collecting the fraction at the appropriate boiling point. Store the purified alkyl halide over copper wire to prevent decomposition.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 - 1.5 eq of alkyl halide | Drives the reaction to completion.[3] |
| Solvent | Polar aprotic (MeCN, DMF, Acetone) | Stabilizes the charged SN2 transition state.[1][4] |
| Temperature | Start at RT, increase as needed | Balances reaction rate and minimizes side reactions like E2 elimination.[3] |
| Alkyl Halide Reactivity | R-I > R-Br > R-Cl | Iodide is a better leaving group, leading to faster reactions.[3] |
References
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Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine. (2011). ResearchGate. [Link]
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Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
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Iron‐catalyzed alkylation of pyridine derivatives with alkyl iodides. (2020). ResearchGate. [Link]
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Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. (2017). ResearchGate. [Link]
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Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). Journal of the American Chemical Society. [Link]
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Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2022). ResearchGate. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2001). ACS Publications. [Link]
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Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). ChemRxiv. [Link]
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Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2022). PubMed Central. [Link]
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Quaternization of pyridines with haloadamantanes. (1987). OSTI.GOV. [Link]
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Unified ionic and radical C-4 alkylation and arylation of pyridines. (2022). RSC Publishing. [Link]
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Alkylating Agents. (2003). NCBI Bookshelf. [Link]
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Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. [Link]
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Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. (2002). Journal of Materials Chemistry. [Link]
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Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2018). MDPI. [Link]
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Preparation and Purification of An Alkyl Halide. Scribd. [Link]
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Alkylation and acylation of pyridine. Química Organica.org. [Link]
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The E2 Reaction Mechanism. Chemistry Steps. [Link]
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Elimination reactions. Lumen Learning. [Link]
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The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2020). PMC - NIH. [Link]
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Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. [Link]
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Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. (2017). Croatian Journal of Food Science and Technology. [Link]
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E2 Reaction, Mechanism & Examples. Study.com. [Link]
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E2 Elimination. (2019). Chemistry LibreTexts. [Link]
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N-Alkylation of Some Imidazopyridines. (2010). FABAD Journal of Pharmaceutical Sciences. [Link]
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ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1970). DTIC. [Link]
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Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). RSC Publishing. [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). ACS Publications. [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). PMC - NIH. [Link]
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Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts. [Link]
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AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Chemy.info. [Link]
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Quantitative Quaternization of Poly(4-Vinyl Pyridine). (2003). ResearchGate. [Link]
-
Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. (2018). Organic & Biomolecular Chemistry. [Link]
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Alkylating Agents. (2015). LiverTox - NCBI Bookshelf. [Link]
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Chemical structures of quaternary ammonium salts used as alkylating agents. (2023). ResearchGate. [Link]
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- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1-Octylpyridinium Bromide
Welcome to the technical support center for the purification of 1-Octylpyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile ionic liquid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (OPyBr) is a quaternary ammonium salt with the chemical formula C₁₃H₂₂BrN.[1][2] It is classified as an ionic liquid, which is a salt with a melting point below 100 °C.[1] Its structure consists of a pyridinium cation, where the nitrogen atom is substituted with an octyl group, and a bromide anion. This structure gives it unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances.[1] Common applications include its use as a precursor in the synthesis of other functionalized ionic liquids, as a surfactant, and in wastewater treatment.[1][2]
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is a white to yellowish solid at room temperature.[1] However, it is not uncommon for it to appear as a light yellow to brown substance, especially in its crude form or after prolonged storage.[2] The melting point is typically in the range of 28-30 °C.[2][3]
Q3: What are the primary safety precautions when handling this compound?
A3: As with any chemical, it is essential to handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Yellow or Brown Coloration in the Final Product
Q: I've synthesized this compound, and after initial purification, it remains colored. What causes this, and how can I decolorize it?
A: The coloration in ionic liquids is a common issue and can be caused by trace impurities with high molar extinction coefficients, even when analytical techniques like NMR or mass spectrometry indicate high purity.[4] The color can also arise from overheating during synthesis or the presence of unreacted starting materials.[5]
Causality and Solutions:
-
Unreacted Pyridine or Oxidation Products: Pyridine is susceptible to oxidation, which can lead to colored byproducts. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen) can minimize this.[1]
-
Trace Impurities: Even parts-per-billion levels of certain impurities can impart significant color.[4]
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.
-
Dissolve the colored this compound in a suitable solvent (e.g., ethanol or methanol).[6]
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for several hours or gently heat it.
-
Filter the mixture through a pad of Celite or a fine filter paper to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
-
Recrystallization: A carefully performed recrystallization can significantly reduce coloration. For this compound, a mixture of ethyl acetate and ethanol is often effective.[1] The colored impurities may remain in the mother liquor.
Issue 2: Low Purity and Presence of Starting Materials
Q: My NMR analysis shows the presence of unreacted pyridine and 1-bromooctane in my purified product. How can I effectively remove these?
A: The presence of starting materials is a common issue, often due to an incomplete reaction or inefficient initial purification steps. Their removal is crucial for obtaining a high-purity product.
Causality and Solutions:
-
Incomplete Reaction: The quaternization of pyridine with 1-bromooctane can be slow.[1] Ensure the reaction has gone to completion by optimizing reaction time and temperature.
-
Ineffective Washing: The initial washing step is critical for removing the bulk of unreacted, non-polar starting materials.
Troubleshooting Steps:
-
Solvent Washing: Before recrystallization, thoroughly wash the crude product with a solvent in which this compound is insoluble, but the starting materials are soluble.
-
Recrystallization: As mentioned previously, recrystallization is a powerful purification technique that separates compounds based on differences in solubility.[1][8] Unreacted starting materials will ideally remain in the solvent as the desired product crystallizes.
Issue 3: Difficulty with Recrystallization
Q: I'm having trouble getting my this compound to crystallize during recrystallization. It's either oiling out or not precipitating at all. What should I do?
A: Recrystallization can be challenging, especially with ionic liquids which can have complex phase behavior. "Oiling out" occurs when the compound separates as a liquid instead of a solid.
Causality and Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for your specific product's purity profile.
-
Cooling Too Rapidly: Rapid cooling can promote oiling out rather than the formation of well-defined crystals.
-
Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
If using a solvent mixture like ethyl acetate/ethanol, try adjusting the ratio. Add more of the "good" solvent (ethanol, in which it is more soluble) to dissolve it completely at high temperature, then slowly add the "poor" solvent (ethyl acetate) until turbidity appears, and then a small amount of the "good" solvent to redissolve before cooling.
-
Experiment with other solvent systems. For some pyridinium salts, dissolving in acetonitrile and precipitating with diethyl ether has been successful.[7]
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, you can then cool it further in an ice bath to maximize the yield.[8]
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystal growth.
-
Purification Workflow Diagram
The following diagram illustrates the general purification workflow for this compound and highlights key decision points and troubleshooting stages.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need optimization based on the scale and purity of your crude product.
-
Dissolution: In a flask, add your crude this compound. Add a minimal amount of a "good" solvent, such as ethanol, and heat the mixture gently with stirring until the solid dissolves completely.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent, such as ethyl acetate, until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.[1]
-
Clarification: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of pure this compound should form. To maximize the yield, you can place the flask in an ice bath for about 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals in the funnel with a small amount of cold recrystallization solvent or a cold "poor" solvent (ethyl acetate) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored this compound in a suitable solvent like methanol or ethanol in a round-bottom flask.[6]
-
Addition of Activated Carbon: Add powdered activated carbon to the solution (approximately 1-5% of the mass of the ionic liquid).
-
Stirring: Stir the mixture at room temperature for at least 2-3 hours. Gentle heating (e.g., to 40-50 °C) can sometimes improve efficiency, but be mindful of the solvent's boiling point.
-
Filtration: Set up a filtration apparatus with a pad of Celite or a fine porosity filter paper over a standard filter paper in a Büchner funnel. This is crucial to prevent fine carbon particles from passing through.
-
Removal of Carbon: Filter the mixture through the prepared filter. The filtrate should be colorless. If color persists, you can repeat the treatment with fresh activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the decolorized this compound.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂BrN | [2][9] |
| Molecular Weight | 272.22 g/mol | [2][9] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 28-30 °C | [2][3] |
| Typical Purity (Commercial) | ≥99% | [9] |
| Recrystallization Solvents | Ethyl acetate/ethanol | [1] |
| Washing Solvents | Ethyl acetate, Diethyl ether | [1][6] |
References
-
Gordon, C. M., & Seddon, K. R. (2006). Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. Retrieved from [Link]
-
Institute For Research In Schools. (n.d.). Ionic Liquids Using Ionic liquids to extract dye from water. Retrieved from [Link]
-
Seddon, K. R., et al. (2006). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Zou, B., et al. (2012). Cationic Dye Removal from Aqueous Solutions Using Ionic Liquid and Nonionic Surfactant-Ionic Liquid Systems: A Comparative Study Based upon Experimental Design. ResearchGate. Retrieved from [Link]
-
Leyva-Ramos, R., et al. (n.d.). Kinetics of Pyridine Adsorption onto Granular Activated Carbon. Universidad Autonoma de San Luis Potosi. Retrieved from [Link]
-
MDPI. (2021). Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams. MDPI. Retrieved from [Link]
-
Alonso-Dávila, P. A., et al. (2021). Removal of Pyridine from Aqueous Solution by Adsorption on an Activated Carbon Cloth. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from [Link]
-
MDPI. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Retrieved from [Link]
-
Leyva-Ramos, R., et al. (2014). Kinetics of Pyridine Adsorption onto Granular Activated Carbon. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2010). Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
PubMed Central. (2015). Recovery and purification of ionic liquids from solutions: a review. PMC. Retrieved from [Link]
-
ResearchGate. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
ACS Publications. (2009). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Retrieved from [Link]
-
ResearchGate. (2015). The purification of an ionic liquid. Retrieved from [Link]
-
Giese, A., et al. (2015). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Retrieved from [Link]
-
ResearchGate. (2017). New alkylpyridinium tetrahalidometallate ionic liquids and ionic liquid crystals-insights into the origin of their phase behavior. Retrieved from [Link]
-
PubMed Central. (2023). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Ionic liquid characteristics of 1-alkyl-n-cyanopyridinium and 1-alkyl-n-(trifluoromethyl)pyridinium salts. Retrieved from [Link]
-
PubMed Central. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
RSC Publishing. (2023). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Retrieved from [Link]
-
PubMed Central. (2011). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
PubMed Central. (2022). Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]
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- 9. chemscene.com [chemscene.com]
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
An essential component in the field of ionic liquids, 1-Octylpyridinium bromide serves as a versatile precursor and a subject of study for applications ranging from catalysis to materials science.[1][2] Its synthesis, primarily achieved through the direct N-alkylation of pyridine with 1-bromooctane, is a foundational quaternization reaction.[1] While seemingly straightforward, achieving a high yield of pure product can be challenging.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.
A. Incomplete Reaction: The synthesis of this compound is an SN2 reaction where the nitrogen atom of pyridine acts as a nucleophile, attacking the primary carbon of 1-bromooctane.[1] The efficiency of this reaction is highly dependent on several factors.[3]
-
Root Cause 1: Insufficient Reaction Time or Temperature. SN2 reactions require sufficient thermal energy and time to proceed to completion. Without adequate heating, the reaction rate can be impractically slow.
-
Solution: Most literature procedures recommend refluxing the reaction mixture.[4] The choice of solvent will dictate the temperature. For instance, using acetonitrile allows for a reflux temperature of approximately 82°C, while a higher boiling solvent like toluene can be used for higher temperatures.[4][5] Reaction times can vary from several hours to over 48 hours.[1][4] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has run to completion before proceeding with the workup.
-
-
Root Cause 2: Presence of Moisture. Pyridine and some solvents are hygroscopic. Water can solvate the bromide nucleophile, reducing its reactivity and slowing down the reaction.[3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]
-
B. Competing Side Reactions: While the primary reaction is N-alkylation, other pathways can consume reactants and lower the yield.
-
Root Cause: Purity of Starting Materials. Commercial pyridine can contain impurities that may interfere with the reaction. Similarly, 1-bromooctane can undergo elimination reactions (E2) to form octene, especially at elevated temperatures, although this is less favorable for primary alkyl halides.[6]
-
Solution: Use high-purity reagents. It is good practice to distill pyridine from a suitable drying agent (e.g., KOH or CaH₂) before use to remove both water and other impurities.
-
C. Product Loss During Workup and Purification: The product is a salt and its solubility characteristics must be carefully considered to avoid loss during isolation.
-
Root Cause 1: Inefficient Washing. The crude product is often contaminated with unreacted pyridine and 1-bromooctane. An improper washing solvent can either fail to remove these impurities or dissolve the product itself.
-
Root Cause 2: Poor Recrystallization Technique. Choosing the wrong solvent system for recrystallization is a major source of yield loss.
-
Solution: A solvent/anti-solvent system is often effective. For this compound, dissolving the crude product in a minimal amount of a solvent like isopropanol or acetone, followed by the slow addition of an anti-solvent like diethyl ether or ethyl acetate until turbidity persists, can induce crystallization. Cooling the mixture further will maximize the recovery of the purified product.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Question 2: The final product has a yellow or brownish tint, not the expected white solid. What causes this discoloration and how can I prevent it?
Answer: Discoloration is usually due to impurities.
-
Root Cause 1: Impure Pyridine. This is the most common reason. Commercial pyridine often contains colored impurities or can degrade upon storage, especially when exposed to air and light. These impurities can carry through the synthesis.
-
Solution: As mentioned previously, distilling pyridine immediately before use is the most effective way to ensure its purity and obtain a colorless product.
-
-
Root Cause 2: Thermal Degradation. Although pyridinium salts are generally thermally stable, prolonged heating at very high temperatures, especially in the presence of impurities, can lead to slight decomposition and color formation.
-
Solution: While reflux is necessary, avoid excessive temperatures beyond what is required for a reasonable reaction rate. Choose a solvent that provides an appropriate reflux temperature and do not heat the reaction for an unnecessarily long duration once it has reached completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of pyridine to 1-bromooctane? A slight excess of one reagent is sometimes used to drive the reaction to completion, but a near-equimolar ratio (1:1 or 1:1.05) is generally effective.[4] Using a large excess of pyridine can make its removal during workup more difficult, while an excess of 1-bromooctane will also need to be removed.
Q2: What is the best solvent for this reaction? The choice of solvent affects reaction rate and temperature.[7]
-
Polar Aprotic Solvents like acetonitrile are excellent choices as they effectively solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive, thus accelerating the SN2 reaction.[8] A yield of 93% has been reported using acetonitrile.[4]
-
Non-polar Solvents like toluene can also be used.[5] The reaction may be slower, but the higher boiling point allows for a higher reaction temperature.
-
Solvent-free conditions are also possible, where pyridine itself acts as the solvent. This simplifies the setup but requires careful temperature control and efficient removal of unreacted pyridine during workup.
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The starting materials (pyridine and 1-bromooctane) are non-polar and will have high Rf values. The product, being an ionic salt, is highly polar and will either remain at the baseline (Rf = 0) or have a very low Rf value. The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.
Q4: What are the key safety precautions for this synthesis?
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromooctane: Is a skin and eye irritant. Avoid contact and handle with care.
-
Refluxing Solvents: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable solvent vapors.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound with a focus on maximizing yield and purity.
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Materials and Equipment
-
Pyridine (freshly distilled)
-
1-Bromooctane (≥98% purity)
-
Anhydrous Acetonitrile
-
Ethyl Acetate (anhydrous)
-
Isopropanol
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add pyridine (e.g., 100 mmol, 1.0 eq) followed by anhydrous acetonitrile (e.g., 100 mL). With stirring, add 1-bromooctane (e.g., 100 mmol, 1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-48 hours. The product may begin to precipitate as the reaction progresses.
-
Monitoring: Periodically take a small aliquot from the reaction mixture to monitor its progress by TLC until the 1-bromooctane spot disappears.
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the acetonitrile using a rotary evaporator to obtain the crude product.
-
Washing: Add cold ethyl acetate to the flask containing the crude solid. Vigorously stir or sonicate the mixture to break up any clumps. Filter the solid using a Büchner funnel and wash it several more times with cold ethyl acetate to ensure all unreacted starting materials are removed.
-
Recrystallization: Transfer the washed solid to a clean flask. Add a minimal amount of warm isopropanol to fully dissolve the solid. Slowly add diethyl ether while stirring until the solution becomes persistently cloudy.
-
Crystallization: Place the flask in an ice bath or refrigerator for several hours to facilitate complete crystallization.
-
Final Isolation: Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. A typical yield with this optimized procedure should be in the range of 90-95%.[4]
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 (Pyridine:1-Bromooctane) | Avoids difficult removal of excess starting material.[4] |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent that accelerates SN2 reactions.[8] |
| Temperature | Reflux (~82°C in Acetonitrile) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from inhibiting the reaction.[1] |
| Purification | Wash with Ethyl Acetate, Recrystallize | Effectively removes non-polar impurities and yields a high-purity product.[1][5] |
Reaction Mechanism: SN2 N-Alkylation
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: The SN2 mechanism for the synthesis of this compound.
References
-
N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. (2022). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt. (2017). National Institutes of Health (NIH). Available at: [Link]
-
Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. (2016). PubMed. Available at: [Link]
-
Knowing Ionic Liquids: A Guide for Scientists And Researchers. (2024). Mind the Graph. Available at: [Link]
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. Available at: [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Available at: [Link]
-
Ionic Liquids Synthesis – Methodologies. Longdom Publishing. Available at: [Link]
-
Factors Affecting SN2 Reactions. (2018). YouTube. Available at: [Link]
-
Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. Available at: [Link]
-
Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. (2017). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Ionic Liquids Using Non Conventional Activation Methods: An Overview. (2014). ResearchGate. Available at: [Link]
-
Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate. (2024). MDPI. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. (2006). Accounts of Chemical Research. Available at: [Link]
-
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Available at: [Link]
-
Synthesis of ionic liquids. (2024). Slideshare. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Alkylation and acylation of pyridine. Química Organica.org. Available at: [Link]
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stability issues of 1-Octylpyridinium bromide in aqueous solutions
Welcome to the technical support guide for 1-Octylpyridinium bromide ([C₈Py][Br]). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound in aqueous solutions.
Q1: My aqueous solution of this compound has developed a yellow tint. What does this mean and is it still usable?
A yellow discoloration is a common indicator of degradation. The pyridinium ring is susceptible to chemical transformations, particularly under certain storage conditions. Photodegradation or reactions with trace impurities can lead to the formation of colored byproducts[1][2].
Recommendation: The usability of the solution depends on the tolerance of your specific application to impurities. For sensitive applications like cell-based assays or formulation development, the presence of unknown degradation products can be a significant confounding factor. We recommend preparing a fresh solution. For less sensitive applications, you may proceed with caution, but it is critical to acknowledge the potential impact of impurities on your results.
Q2: What is the expected shelf-life of a this compound aqueous solution?
The shelf-life is not fixed; it is highly dependent on storage conditions. Key factors that accelerate degradation are exposure to light, elevated temperatures, and non-neutral pH. A solution stored in amber glass vials, protected from light, at a neutral pH, and refrigerated (2-8°C) will exhibit the longest stability. Conversely, a solution left on a lab bench at room temperature, exposed to ambient light, and dissolved in unbuffered water may show signs of degradation within days to weeks. Long-term thermal stability is significantly lower than the onset decomposition temperature measured by techniques like Thermogravimetric Analysis (TGA)[3][4].
Q3: I've observed a precipitate forming in my refrigerated stock solution. Why is this happening?
This is likely due to the temperature-dependent solubility of this compound. While classified as an ionic liquid with a low melting point, its solubility in water can decrease at lower temperatures, especially at higher concentrations[5]. The compound features a relatively long C8 alkyl chain, which imparts significant hydrophobicity, influencing its phase behavior in water[6].
Recommendation: Gently warm the solution to room temperature and agitate it to redissolve the precipitate. Before use, ensure the solution is completely clear and homogenous. To prevent this, consider storing highly concentrated stock solutions at room temperature (if protected from light) or preparing them fresh.
Troubleshooting Guide: Degradation Issues
This section provides in-depth guidance on specific stability challenges, their underlying causes, and corrective actions.
Issue 1: pH-Dependent Instability and Inconsistent Results
Symptoms:
-
You observe rapid degradation of your compound when using acidic or basic buffers.
-
Experimental results show poor reproducibility when using unbuffered aqueous solutions.
Scientific Explanation: The stability of the pyridinium cation can be influenced by pH. While generally stable around neutral pH, extreme acidic or basic conditions can promote degradation pathways. In highly basic solutions (pH > 8-9), the pyridinium ring can become susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or other transformations.[7] In acidic conditions, hydrolysis of the C-Br bond is a possibility, although less probable for the primary alkyl bromide compared to secondary or tertiary ones[7]. Furthermore, the pH of the solution can affect the aggregation behavior (micelle formation) of this amphiphilic molecule, which could indirectly influence its apparent stability and reactivity[8][9].
Troubleshooting Protocol:
-
pH Measurement: Always measure and record the pH of your final aqueous solution. The dissolution of this compound itself can slightly alter the pH of unbuffered water.
-
Buffer Selection: If your experiment requires a non-neutral pH, use the mildest possible conditions. Conduct a preliminary stability study in your chosen buffer system.
-
Control Experiment: Run a parallel experiment where the compound is incubated in the buffer for the same duration as your main experiment. Analyze this control sample to quantify the extent of abiotic degradation under your specific conditions.
Issue 2: Suspected Thermal Degradation
Symptoms:
-
You are using the solution in an experiment that requires heating (e.g., high-temperature cell culture, chemical reactions).
-
You notice a significant loss of the parent compound after the thermal step.
Scientific Explanation: While ionic liquids are known for their high thermal stability compared to volatile organic solvents, long-term stability at elevated temperatures is a critical concern.[10][11][12] The industry standard for assessing thermal stability is often the onset decomposition temperature (Tonset) from TGA, which can be misleadingly high for practical applications[4]. Significant decomposition can occur at temperatures well below Tonset when held for extended periods.[3] The degradation kinetics are temperature-dependent, following Arrhenius behavior, where the rate of decomposition increases with temperature[3].
Workflow for Assessing Thermal Stability
The following diagram outlines a systematic approach to determine if thermal degradation is impacting your experiment.
Caption: Workflow for Investigating Thermal Degradation.
Issue 3: Suspected Photodegradation
Symptoms:
-
Solutions stored in clear vials degrade faster than those in amber vials.
-
Degradation is more pronounced in experiments conducted under intense laboratory lighting or UV exposure.
Scientific Explanation: The pyridine ring contains a π-electron system that can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to photochemical reactions like photohydration or photoreduction.[2] Pyridine itself is known to undergo photodegradation under UV irradiation.[1][13] This process can lead to complex degradation pathways and the formation of various byproducts, contributing to discoloration and loss of the active compound.
Best Practices for Preventing Photodegradation:
-
Storage: Always store stock solutions in amber glass vials or wrap clear vials in aluminum foil to block light.
-
Preparation: Prepare solutions in a location with minimal direct sunlight or intense artificial light.
-
Experimentation: If your experimental setup involves prolonged exposure to light (e.g., microscopy, plate readers), use UV-blocking plates or cover your samples whenever possible. Run a "light-exposed" vs. "dark" control to quantify the effect.
Protocols & Methodologies
Protocol 1: Quantitative Stability Assessment using HPLC-UV
This protocol provides a framework for quantifying the concentration of this compound over time under various stress conditions.
1. Materials and Equipment:
-
This compound (high purity)[9]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
pH meter and appropriate buffers (e.g., phosphate, acetate)
-
Incubators/water baths set to desired temperatures
-
Light chamber or a dark control environment
2. Preparation of Solutions:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Stress Samples: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) in different aqueous media to be tested (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution.
3. Stress Conditions and Sampling:
-
Thermal: Aliquot stress samples into sealed vials and place them in incubators at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Aliquot stress samples into clear and amber vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark at the same temperature.
-
pH Stability: Use the samples prepared in different pH buffers and incubate them at a consistent temperature.
-
Sampling Schedule: At designated time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks), withdraw an aliquot from each sample, transfer to an HPLC vial, and store at -20°C until analysis.
4. HPLC-UV Analysis:
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using acetonitrile and water with 0.1% formic acid. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~260 nm (based on the UV absorbance of the pyridinium ring).
-
Injection Volume: 10 µL
-
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of this compound in the stress samples at each time point.[14]
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
Protocol 2: Purity Check by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) can be used to confirm the initial purity of the material and identify major degradation products.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pristine Sample: For a pure sample, you should observe characteristic peaks for the pyridinium ring protons (typically in the δ 8.5–9.5 ppm region) and the octyl chain protons (δ 0.8–4.5 ppm).[9]
-
Degraded Sample: The appearance of new, unidentified peaks, or a significant decrease in the integral values of the parent compound's peaks relative to an internal standard, indicates the presence of impurities or degradation.
-
Data Summary
The stability of alkylpyridinium salts is highly dependent on the specific conditions. The following table summarizes expected stability trends based on available literature for pyridinium-based ionic liquids.
| Parameter | Condition | Expected Stability Outcome | Rationale |
| pH | Acidic (pH < 5) | Moderate Stability | Potential for hydrolysis, though generally slow for primary alkyl halides.[7] |
| Neutral (pH 6-8) | High Stability | This is the optimal pH range for storage and use. | |
| Basic (pH > 9) | Low Stability | Increased susceptibility to nucleophilic attack by hydroxide ions.[7] | |
| Temperature | Refrigerated (2-8°C) | High Stability | Slows down the kinetics of all potential degradation reactions. |
| Room Temp (20-25°C) | Moderate Stability | Degradation is possible over extended periods, especially with light exposure. | |
| Elevated (> 40°C) | Low Stability | Degradation rate increases significantly with temperature.[3][4] | |
| Light | Dark (Amber Vial) | High Stability | Prevents initiation of photochemical degradation pathways.[2] |
| Ambient Light | Moderate Stability | Slow photodegradation can occur over time. | |
| UV Exposure | Low Stability | Rapid degradation due to absorption of UV energy by the pyridinium ring.[1][13] |
Potential Degradation Pathway
Biodegradation studies on similar pyridinium ionic liquids suggest that a primary metabolic pathway involves the oxidation of the alkyl side chain.[15][16] This is a plausible abiotic degradation pathway as well under oxidative stress conditions.
Caption: Plausible degradation pathway via alkyl chain oxidation.
References
-
Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Source: MDPI. URL: [Link]
-
Title: Thermal stability of ionic liquids derived from imidazolium and choline cations. Source: ResearchGate. URL: [Link]
-
Title: On the Chemical Stabilities of Ionic Liquids. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Thermal stability of ionic liquids. Source: ResearchGate. URL: [Link]
-
Title: Investigation on the synergistic effect of pH and pyridinium-based ionic liquid on the wettability alteration of dolomite rock. Source: SpringerLink. URL: [Link]
-
Title: [Biodegradation of pyridine under UV irradiation]. Source: PubMed, NIH. URL: [Link]
-
Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Source: ACS Publications. URL: [Link]
-
Title: Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al₂O₃ as a Catalyst. Source: MDPI. URL: [Link]
-
Title: Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride. Source: ITQB. URL: [Link]
-
Title: Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Identification of Metabolites Involved in the Biodegradation of the Ionic Liquid 1-Butyl-3-methylpyridinium Bromide by Activated Sludge Microorganisms. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Source: IOPscience. URL: [Link]
-
Title: Combining photochemical transformation of pyridinium salt with kinetic enzymatic resolution towards the total synthesis of (-)-agelastatin A. Source: ChemRxiv, Cambridge Open Engage. URL: [Link]
-
Title: Identification of metabolites involved in the biodegradation of the ionic liquid 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms. Source: Semantic Scholar. URL: [Link]
-
Title: Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. Source: ResearchGate. URL: [Link]
-
Title: Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Source: MDPI. URL: [Link]
-
Title: Solvent Properties of Pyridinium Ionic Liquids. Source: Longdom Publishing. URL: [Link]
-
Title: What are the factors affecting the stability of ions in an aqueous solution? Source: Quora. URL: [Link]
-
Title: A novel method for cetylpyridinium bromide determination in aqueous solution based on fluorescence quenching of dye. Source: RSC Publishing. URL: [Link]
-
Title: Analytical methods and achievability - Guidelines for drinking-water quality. Source: NCBI Bookshelf. URL: [Link]
-
Title: C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Source: ResearchGate. URL: [Link]
-
Title: Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution. Source: ResearchGate. URL: [Link]
-
Title: Best practices in establishing detection and quantification limits for pesticide residues in foods. Source: IUPAC. URL: [Link]
-
Title: Are alkyl bromides susceptible to hydrolysis? Source: ResearchGate. URL: [Link]
-
Title: Method 9211: Potentiometric Determination of Bromide in Aqueous Samples with Ion-Selective Electrode. Source: EPA. URL: [Link]
-
Title: 1-Butylpyridinium bromide. Source: PubChem, NIH. URL: [Link]
-
Title: Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds. Source: ResearchGate. URL: [Link]
-
Title: Kinetics and factors affecting stability of methylprednisolone in aqueous formulation. Source: Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Primary vs. secondary alkylpyridinium salts: a comparison under electrochemical and chemical reduction conditions. Source: Semantic Scholar. URL: [Link]
-
Title: Assessment of bromide-based ionic liquid toxicity toward aquatic organisms and QSAR analysis. Source: ResearchGate. URL: [Link]
-
Title: N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Source: ResearchGate. URL: [Link]
-
Title: Ionic Liquids—A Review of Their Toxicity to Living Organisms. Source: PubMed Central (PMC), NIH. URL: [Link]
-
Title: Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Source: NCBI. URL: [Link]
-
Title: Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate. Source: ResearchGate. URL: [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-Octylpyridinium Bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-octylpyridinium bromide. As a pyridinium-based ionic liquid, this compound possesses a unique set of physicochemical properties that can present challenges during purification and crystallization.[1][2] Its amphiphilic nature, arising from the polar pyridinium head and the nonpolar octyl tail, along with a low melting point, requires careful control of experimental parameters.[1][3]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to achieve successful crystallization.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the crystallization of this compound.
Q1: My product is separating as an oil instead of a solid ("oiling out"). What is happening and how can I fix it?
A1: "Oiling out" is the most frequently reported issue for this compound and occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[4]
-
Causality: The primary reason is that the melting point of this compound is very low, typically around 28-30°C.[3] If the solution becomes supersaturated at a temperature above this melting point, the compound will separate as a liquid (a molten salt) instead of a solid. The presence of impurities, such as unreacted 1-bromooctane or pyridine from the synthesis, can further depress the melting point, exacerbating this issue.[1][5] These impurities tend to be highly soluble in the oily product phase, which defeats the purpose of purification.[4]
-
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Add more of the primary solvent to the mixture to dissolve the oil, potentially with gentle heating. This decreases the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins.[4]
-
Induce Crystallization at a Lower Temperature: Once the oil is re-dissolved, cool the flask slowly in a controlled environment, such as a refrigerated bath or even an ice bath, to bring the solution temperature below the compound's melting point before nucleation starts.
-
Utilize a Different Solvent System: Switch to a solvent in which this compound is less soluble. This will lower the temperature required to dissolve the compound, creating a larger window for successful solid crystallization upon cooling. For instance, if you are using a highly polar solvent, try a moderately polar one like acetonitrile or acetone.[5][6]
-
Q2: I've left my solution to cool, but absolutely no crystals have formed. What should I do?
A2: The failure to form crystals typically points to issues with supersaturation or nucleation. The solution must be supersaturated for crystals to form, but the process often requires an initial energy barrier to be overcome for nucleation (the formation of the first stable crystal nuclei).
-
Causality: The solution may not be sufficiently concentrated, or it may be too pure and lack nucleation sites (like microscopic dust particles or irregularities on the glass surface) to initiate crystallization.
-
Step-by-Step Solutions:
-
Induce Nucleation (in order of preference):
-
Add a Seed Crystal: If you have a previously purified crystal of this compound, add a tiny speck to the solution. This provides a perfect template for further crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections created can serve as nucleation sites.
-
Introduce a Shock: Briefly place the flask in an ice bath to induce rapid, localized supersaturation near the glass surface, which can trigger nucleation. Remove the flask once crystals appear to allow for slower growth at a more moderate temperature.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely not supersaturated. Remove a portion of the solvent using a rotary evaporator or a gentle stream of inert gas (like nitrogen) and attempt to cool the more concentrated solution again.
-
Q3: My crystallization produced a very low yield. How can I improve it?
A3: A low yield is a common problem, especially when dealing with challenging compounds like C8-pyridinium salts.[5]
-
Causality: The most common cause is using too much solvent during the initial dissolution step.[4] Since some amount of the compound will always remain dissolved in the solvent (its intrinsic solubility), an excessive volume of solvent will retain a larger mass of your product in the mother liquor.
-
Step-by-Step Solutions:
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, allowing the solution to reach its boiling point between additions.
-
Recover from Mother Liquor: Before discarding the filtrate (mother liquor), you can try to recover more product. Reduce the volume of the mother liquor by about half and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Perform a Solvent Wash/Precipitation: For a compound like this, a traditional single-solvent recrystallization may be less effective than an anti-solvent precipitation. This technique, detailed in the protocols below, can often give better recovery. The literature describes dissolving the bromide salt in acetonitrile and precipitating it with diethyl ether, which can be very efficient.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common crystallization problems with this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Experimental Protocols & Data
Key Physicochemical & Safety Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₂BrN | [1][3][7] |
| Molecular Weight | 272.22 g/mol | [3][7][8] |
| Appearance | White to light yellow/brown solid | [1][3] |
| Melting Point | 28-30 °C | [3][5] |
| Safety Note | Hygroscopic. Irritant to skin, eyes, and respiratory system. Handle with appropriate PPE in a well-ventilated area.[9][10][11] |
Qualitative Solubility Data
This table is compiled from procedural descriptions in synthetic and purification literature.
| Solvent | Solubility | Rationale / Use Case | Source(s) |
| Water | Soluble | Highly polar, dissolves the ionic salt readily. | [12] |
| Methanol, Ethanol | Soluble | Polar protic solvents, generally good for dissolving pyridinium salts. | [5] |
| Acetonitrile | Soluble | Polar aprotic solvent, used as the primary solvent for precipitation. | [6] |
| Acetone | Soluble | Used for crystallization of related pyridinium salts. | [5][13] |
| Dichloromethane | Soluble | Used for extraction of related ionic liquids. | [6] |
| Diethyl Ether | Insoluble / Sparingly Soluble | Common anti-solvent or washing solvent to precipitate the product and remove non-polar impurities. | [5][6] |
| Toluene | Insoluble / Sparingly Soluble | Used to decant unreacted starting materials during synthesis. | [6] |
Protocol 1: Purification via Anti-Solvent Precipitation
This method is often more effective than traditional recrystallization for removing non-polar impurities (e.g., unreacted 1-bromooctane).
-
Dissolution: Dissolve the crude this compound product in the minimum volume of acetonitrile at room temperature.
-
Filtration (Optional): If there are any insoluble particulates, filter the solution through a small plug of celite or cotton in a Pasteur pipette.
-
Precipitation: While stirring the acetonitrile solution, slowly add diethyl ether (the anti-solvent) dropwise. The product is insoluble in diethyl ether and will begin to precipitate.
-
Maturation: Continue adding diethyl ether until precipitation appears complete (typically 3-5 volumes of ether per volume of acetonitrile). A white or off-white solid should form. If an oil forms, add more acetonitrile to re-dissolve it and attempt the precipitation again, perhaps at a lower temperature (ice bath).
-
Isolation: Allow the solid to stir in the solvent mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified product under high vacuum to remove all residual solvents. Given its hygroscopic nature, ensure it is stored in a desiccator.[9]
Protocol 2: Slow Cooling Crystallization
This classic method aims to produce well-formed crystals and is best attempted after initial purification.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., acetone or an ethanol/water mixture) to the this compound. Heat the mixture gently (e.g., on a hot plate) to dissolve the solid completely.
-
Clarification: Add 1-2% excess solvent to ensure the compound does not prematurely crash out of solution.[4]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and insulate it (e.g., by wrapping it in glass wool or paper towels) to ensure a very slow cooling rate. Allow it to cool undisturbed to room temperature.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator or cold bath for several hours to maximize crystal yield.
-
Isolation & Drying: Collect, wash, and dry the crystals as described in steps 5-7 of the anti-solvent protocol.
Frequently Asked Questions (FAQs)
-
Q: What exactly is this compound?
-
Q: What are the most common impurities I should be concerned about?
-
Q: How does the octyl chain influence its crystallization?
-
A: The long, flexible octyl chain introduces significant van der Waals interactions and can lead to complex packing arrangements in the crystal lattice.[2] This, combined with the ionic interactions of the pyridinium head and bromide anion, can lead to the formation of different crystal structures (polymorphism) or make crystallization difficult compared to salts with shorter alkyl chains.[2][13]
-
-
Q: You mentioned this compound is hygroscopic. Why is this important for crystallization?
-
A: "Hygroscopic" means it readily absorbs moisture from the atmosphere.[9] The presence of water can act as an impurity, potentially lowering the melting point, interfering with the crystal lattice formation, and promoting "oiling out." All crystallization experiments should be conducted using dry solvents and under conditions that minimize exposure to atmospheric moisture.
-
References
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
Ulrich, J., & Konig, A. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Retrieved from [Link]
-
Pusey, M. L., et al. (2015). Ionic Liquids as Protein Crystallization Additives. MDPI. Retrieved from [Link]
-
Wang, S., et al. (2020). Crystallization in Ionic Liquids: Synthesis, Properties, and Polymorphs of Uranyl Salts. ACS Publications. Retrieved from [Link]
-
Reichert, W. M., et al. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Royal Society of Chemistry. Retrieved from [Link]
-
Binnemans, K. (2017). Key Developments in Ionic Liquid Crystals. MDPI. Retrieved from [Link]
- Lee, S., et al. (2004). A purification method of ionic liquids to obtain their high purity. Google Patents.
-
Reichert, W. M., et al. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
Earle, M. J., & Seddon, K. R. (2008). Synthesis of quaternary halide salts. Royal Society of Chemistry. Retrieved from [Link]
-
Malá, J., et al. (2009). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Octylpyridinium Bromide
Welcome to the technical support center for the synthesis of 1-octylpyridinium bromide. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile ionic liquid. Here, we address common challenges and questions, with a specific focus on the critical impact of moisture on the reaction's success. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions & Troubleshooting Guide
Q1: My synthesis of this compound is resulting in a low yield and a sticky, off-color oil instead of the expected white-to-yellowish solid. What is the most likely cause?
This is a classic and frequently encountered issue, almost always pointing to the presence of excess moisture in your reaction system. The synthesis of this compound is a quaternization reaction, specifically an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the primary carbon of 1-bromooctane.[1] This reaction is highly sensitive to water for several reasons:
-
Reactant Hydrolysis: Your starting material, 1-bromooctane, can undergo slow hydrolysis to form 1-octanol and hydrobromic acid (HBr). This side reaction consumes the alkyl halide, directly reducing the potential yield of your desired product.
-
Solvation Effects: Water is a polar, protic solvent that can solvate the pyridine nucleophile through hydrogen bonding. This solvation shell can hinder its ability to effectively attack the 1-bromooctane, slowing down the rate of the desired SN2 reaction.
-
Product Impurities: The presence of unreacted starting materials and side-products like 1-octanol can act as impurities, leading to freezing point depression and preventing the crystallization of the final product. This results in the formation of an oil or a gummy, impure solid. The expected product is a white to yellowish solid at room temperature.[1]
Ensuring rigorously anhydrous (water-free) conditions for all reagents and glassware is the single most critical factor for achieving a high-purity, crystalline product with a high yield.[1]
Q2: What are the specific chemical pathways through which water interferes with the reaction?
Moisture introduces competing chemical reactions that divert reactants from the main synthesis pathway. The two primary detrimental pathways are illustrated below.
Caption: Key reaction pathways in the synthesis of this compound.
-
Hydrolysis of 1-Bromooctane: In the presence of water, particularly at the elevated temperatures often used for this synthesis, 1-bromooctane can be hydrolyzed to 1-octanol. This reaction consumes your electrophile, directly lowering the theoretical yield.
-
Formation of Pyridinium Hydrobromide: The hydrolysis of 1-bromooctane also produces hydrobromic acid (HBr). Pyridine is a base and will readily react with HBr to form pyridinium hydrobromide. This parasitic acid-base reaction consumes the pyridine nucleophile, further reducing the yield of the desired product.
Q3: How can I properly dry my reagents and solvents to establish anhydrous conditions?
Proper drying of all components is essential. Simply using a reagent from a new bottle is not sufficient, as many solvents and reagents are hygroscopic and absorb atmospheric moisture over time.[2]
| Component | Recommended Drying Agent | Protocol Summary |
| Pyridine | Potassium Hydroxide (KOH) pellets | 1. Pre-dry by adding KOH pellets to the pyridine. 2. Allow to stand for 24-48 hours. 3. Decant and distill from fresh KOH pellets under an inert atmosphere (N₂ or Ar). |
| 1-Bromooctane | Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) | 1. Add the drying agent to the 1-bromooctane. 2. Swirl and let stand for several hours. 3. Filter or decant prior to use. For ultimate dryness, distill under reduced pressure. |
| Solvents (e.g., Acetonitrile, Toluene) | Molecular Sieves (3Å or 4Å) or Calcium Hydride (CaH₂) | 1. For molecular sieves, activate them by heating in a vacuum oven, then add to the solvent. 2. For CaH₂, add to the solvent and stir overnight. 3. Distill from the drying agent under an inert atmosphere before use. |
Critical Note on Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be rigorously dried before use. This is best achieved by oven-drying at >120°C for several hours and allowing it to cool to room temperature in a desiccator or under a stream of dry inert gas just before assembly.
Q4: How can I quantitatively measure the water content to ensure my system is dry enough?
Visual inspection is not sufficient. The gold standard for accurate water determination in ionic liquids and their precursors is Karl Fischer (KF) Titration .[3][4][5]
-
Why KF Titration? This method is highly specific to water and can detect moisture content down to parts-per-million (ppm) levels.[5][6] It can quantify all types of water, including free, dissolved, and even water of crystallization, making it far superior to methods like loss-on-drying which can also measure volatile impurities.[4]
-
When to Use It:
-
Quality Control of Starting Materials: Test your "anhydrous" solvents and reagents before use. A water content of <50 ppm is a good target for the solvent.
-
Final Product Analysis: After synthesis and drying, KF titration confirms the final water content of your this compound, which is a critical specification for many applications.
-
For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q5: I have successfully synthesized and purified my this compound, but I'm concerned it has absorbed moisture during storage. How should I dry and store the final product?
Pyridinium halides are known to be hygroscopic and will readily absorb water from the atmosphere.[2] Proper drying and storage are crucial to maintain product integrity.
Caption: Standard workflow from reaction to storage for this compound.
Drying Protocol for Final Product:
-
Place the purified, crystalline this compound in a suitable flask or dish.
-
Place the container in a vacuum oven.
-
Heat the oven to 60-70°C. Applying heat increases the vapor pressure of water, facilitating its removal. Do not exceed the melting point if a solid is desired.
-
Apply a high vacuum for 12-24 hours. The combination of heat and vacuum is highly effective for removing trace water and residual solvents.[6][7]
-
Once dry, allow the product to cool to room temperature under vacuum or in a desiccator before handling.
Storage: The dried product should be stored in a tightly sealed container inside a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.
Key Experimental Protocols
Protocol 1: Anhydrous Synthesis of this compound
-
Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, combine freshly distilled pyridine (e.g., 7.9 g, 0.1 mol) and 100 mL of freshly distilled, anhydrous toluene.
-
Addition: Add 1-bromooctane (e.g., 21.2 g, 0.11 mol) to the stirring solution. A slight excess of the alkyl halide is often used.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 24-48 hours under a positive pressure of nitrogen.[8]
-
Isolation: Cool the reaction to room temperature. The product may separate as a dense liquid or solid. Decant the toluene layer to remove unreacted starting materials.
-
Washing: Wash the crude product with a non-polar solvent like diethyl ether (2 x 50 mL) to help remove residual starting materials and induce solidification.
-
Drying: Dry the resulting solid under vacuum to remove residual solvents before purification.
Protocol 2: Purification by Anhydrous Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot polar solvent, such as anhydrous acetonitrile or an ethanol/ethyl acetate mixture.[1][8]
-
Precipitation: While stirring, slowly add a less polar, anhydrous solvent (an "anti-solvent") such as diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Cool the mixture slowly, first to room temperature and then in an ice bath, to maximize the formation of pure crystals.
-
Filtration: Collect the white/yellowish crystals by vacuum filtration, washing them with a small amount of cold, anhydrous diethyl ether.
-
Final Drying: Dry the purified crystals in a vacuum oven as described in the FAQ section.
Protocol 3: Quantitative Water Determination by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is conditioned to a low, stable drift.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of your this compound (typically 0.1 - 0.5 g) into a titration vial.
-
Titration: Inject the sample into the KF titration cell. The instrument will automatically titrate the sample with the KF reagent (which contains iodine) until all the water has reacted.[4][5]
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the sample weight, typically reporting the result in ppm or weight percentage.
References
-
Al-Ayed, A. S., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
Xiao, Y. (2005). Study of organic reactions in pyridinium-based ionic liquids. Digital Commons @ NJIT. Retrieved from [Link]
-
Papaiconomou, N., et al. (2006). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. ResearchGate. Retrieved from [Link]
-
Harjani, J. R., et al. (2008). The Design and Synthesis of Biodegradable Pyridinium Ionic Liquids. The Royal Society of Chemistry. Retrieved from [Link]
-
Magtanao, G. A., & del Rosario, E. J. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. Retrieved from [Link]
-
Fun, H.-K., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health (NIH). Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
Sulaiman, M. N. B. (2012). Drying of Ionic Liquid. UTPedia. Retrieved from [Link]
-
Courtney, B. P., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
Rogers, R. D., & Seddon, K. R. (2003). Ionic liquids--solvents of the future?. Science. Retrieved from [Link]
-
Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH. Retrieved from [Link]
Sources
removing unreacted starting materials from 1-Octylpyridinium bromide
Welcome to the technical support guide for the purification of 1-octylpyridinium bromide ([C₈Py][Br]). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials following synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: My ¹H NMR spectrum of crude this compound shows extra peaks. How can I confirm if these are unreacted 1-bromooctane and pyridine?
A1: Identifying Impurities with ¹H NMR Spectroscopy
It is common for the synthesis of this compound, typically achieved through the quaternization of pyridine with 1-bromooctane, to result in a crude product containing residual starting materials[1][2]. ¹H NMR spectroscopy is a powerful tool for identifying these impurities.
The key is to compare the spectrum of your crude product with the known spectra of the starting materials and the desired product. The pyridinium protons in your product will be shifted downfield (to a higher ppm) compared to the protons on a neutral pyridine ring due to the positive charge on the nitrogen.
Key Diagnostic Peaks:
| Compound | Chemical Group | Expected ¹H NMR Chemical Shift (ppm) | Rationale |
| This compound (Product) | Pyridinium Protons (ortho to N) | ~9.0-9.2 | Deshielded due to the positive charge on the adjacent nitrogen atom. |
| Pyridinium Protons (meta, para to N) | ~8.0-8.7 | Deshielded by the aromatic ring current and positive charge. | |
| N-CH₂ (Methylene on octyl chain) | ~4.6-4.8 | Directly attached to the positively charged nitrogen, causing a significant downfield shift. | |
| Pyridine (Impurity) | Aromatic Protons | ~7.2-8.6 | Less deshielded than the pyridinium protons in the product. |
| 1-Bromooctane (Impurity) | Br-CH₂ (Methylene group) | ~3.4 | Attached to the electronegative bromine atom. |
If you observe significant signals around 3.4 ppm and in the 7.2-8.6 ppm range that do not correspond to your product's peaks, it is highly likely that your sample is contaminated with unreacted 1-bromooctane and pyridine.
Q2: What is the most effective and straightforward method to remove non-polar and polar starting materials from my ionic liquid product?
A2: Solvent Washing - The Primary Purification Technique
The most common and efficient method for purifying this compound from its unreacted starting materials is through repeated washing with a suitable organic solvent[3][4][5]. The principle behind this technique is based on the differential solubility of the components.
-
This compound: As an ionic salt, it has very low solubility in non-polar or moderately polar aprotic organic solvents.
-
1-Bromooctane: A non-polar alkyl halide, it is highly soluble in a wide range of organic solvents like ethyl acetate, diethyl ether, and hexane[6][7][8][9].
-
Pyridine: While polar, pyridine is miscible with many organic solvents, including ethyl acetate[10][11][12].
Therefore, a solvent can be chosen that readily dissolves the unreacted starting materials while leaving the ionic liquid product as a separate phase (either solid or a dense, immiscible liquid). Ethyl acetate is an excellent first choice for this purpose[3][5][13][14].
Caption: Principle of differential solubility for purification.
Q3: Can you provide a step-by-step protocol for purifying this compound using solvent washing?
A3: Detailed Experimental Protocol for Solvent Washing
This protocol outlines the procedure for removing unreacted starting materials from your crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (or diethyl ether)
-
Separatory funnel (if the product is a liquid) or a beaker/flask and filtration setup (if the product is a solid)
-
Rotary evaporator or vacuum oven
Protocol:
-
Transfer Crude Product: Place your crude this compound into a suitable vessel (e.g., a separatory funnel for a liquid product, or an Erlenmeyer flask for a solid product).
-
Add Wash Solvent: Add a sufficient volume of ethyl acetate to the vessel. A common starting point is 3-5 times the volume of your crude product.
-
Mix Thoroughly:
-
For Liquid Product: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
For Solid Product: Stir the slurry vigorously using a magnetic stir bar for 15-20 minutes.
-
-
Phase Separation/Isolation:
-
For Liquid Product: Allow the layers to separate in the separatory funnel. The denser ionic liquid phase will settle at the bottom. Drain the bottom layer (your purified product) into a clean flask. Discard the upper ethyl acetate layer which contains the impurities.
-
For Solid Product: Collect the solid product by vacuum filtration. Wash the solid on the filter with a small amount of fresh, cold ethyl acetate.
-
-
Repeat Washing: To ensure high purity, repeat the washing procedure (steps 2-4) two to three more times with fresh portions of ethyl acetate[3].
-
Remove Residual Solvent: After the final wash, it is crucial to remove any remaining ethyl acetate from your purified product. This is typically done by placing the product on a rotary evaporator or in a vacuum oven at a moderate temperature (e.g., 60-70 °C) for several hours until a constant weight is achieved[5][15].
-
Verify Purity: Acquire a new ¹H NMR spectrum of the dried product to confirm the absence of peaks corresponding to 1-bromooctane and pyridine.
Q4: My product solidified upon cooling and is a crystalline solid. Is recrystallization a better option?
A4: Purification by Recrystallization
If your this compound is a solid, recrystallization can be an excellent and highly effective purification method[1][16]. This technique relies on the principle that the desired compound is significantly more soluble in a hot solvent system than in a cold one, while impurities remain soluble even at low temperatures.
A common and effective solvent system for recrystallizing pyridinium-based ionic liquids is a mixture of ethyl acetate and ethanol[1].
Caption: General workflow for purification and analysis.
Protocol for Recrystallization:
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate until the solution becomes slightly cloudy (this is the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature. The pure this compound should crystallize out of the solution. For maximum yield, you can then place the flask in an ice bath[16].
-
Isolate Crystals: Collect the purified crystals by vacuum filtration. The impurities will remain in the filtrate (the "mother liquor")[1][16].
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
-
Purity Confirmation: As with solvent washing, confirm the purity of your recrystallized product using ¹H NMR spectroscopy.
References
-
Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromooctane. Retrieved from [Link]
-
BioResources. (n.d.). Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses. Retrieved from [Link]
-
Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). Study of organic reactions in pyridinium-based ionic liquids. Retrieved from [Link]
-
ResearchGate. (2013). How can we remove the ionic liquids (IL) from the final product? Retrieved from [Link]
-
Elsevier. (2006). Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Separation of Acetic Acid from 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid with the Aid of a Protic Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
ResearchGate. (2018). Recovery and purification of ionic liquids from solutions: A review. Retrieved from [Link]
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids? Retrieved from [Link]
-
ACS Publications. (n.d.). Using Ionic Liquids To Break the Ethanol–Ethyl Acetate Azeotrope. Retrieved from [Link]
-
ResearchGate. (2016). Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid? Retrieved from [Link]
-
National Institutes of Health. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Synthesis of quaternary halide salts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4-mercapto-N-decylpyridinium bromide III. Retrieved from [Link]
-
ResearchGate. (2022). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Retrieved from [Link]
-
RSC Publishing. (2014). A novel method for cetylpyridinium bromide determination in aqueous solution based on fluorescence quenching of dye. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). 2 H and 14 N Nmr of Cetylpyridinium Bromide Lyotropic and Thermotropic Liquid Crystals. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-N-PENTYLPYRIDINIUM-BROMIDE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 111-83-1: 1-Bromooctane | CymitQuimica [cymitquimica.com]
- 9. guidechem.com [guidechem.com]
- 10. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. Pyridine [chemeurope.com]
- 13. Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Pyridinium Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of pyridinium ionic liquids (ILs). This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting advice to overcome common experimental hurdles. Our goal is to empower you with the knowledge to not only execute protocols but also to understand the underlying scientific principles that govern the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.
Issue 1: Inconsistent or No Antimicrobial Activity Observed
You've synthesized a new series of pyridinium ILs, but your initial screening assays (e.g., Minimum Inhibitory Concentration - MIC) show variable or no significant antimicrobial activity.
Potential Causes & Solutions:
-
Suboptimal Alkyl Chain Length: The length of the alkyl chain on the pyridinium cation is a critical determinant of antimicrobial efficacy.[1][2][3][4][5][6] Generally, increasing the alkyl chain length enhances hydrophobicity, which improves the IL's ability to interact with and disrupt the bacterial cell membrane.[2][7][8]
-
Inappropriate Anion Selection: While the cation is the primary driver of antimicrobial activity, the anion can influence the overall physicochemical properties of the IL, such as solubility and bioavailability. Some studies suggest that varying the anion does not significantly alter toxicity, while others have explored this for synergistic effects.[1][3][4][5]
-
Troubleshooting Step: If using a series of ILs with the same cation, consider synthesizing analogues with different anions (e.g., bromide, chloride, tetrafluoroborate) to assess their impact on activity.
-
-
Purity of the Synthesized ILs: Impurities from the synthesis process, such as unreacted starting materials or byproducts, can interfere with the antimicrobial assay or even inhibit the activity of the IL.
-
Assay-Specific Issues (MIC/MBC): The chosen methodology for determining MIC and Minimum Bactericidal Concentration (MBC) can significantly impact the results.
-
Troubleshooting Step: Standardize your protocol according to established guidelines (e.g., CLSI). Ensure proper inoculum density, incubation conditions (time, temperature, aeration), and appropriate controls (positive, negative, and solvent controls).
-
Issue 2: High Activity Against Gram-Positive but Low Activity Against Gram-Negative Bacteria
Your pyridinium ILs show potent activity against bacteria like Staphylococcus aureus but are significantly less effective against Escherichia coli or Pseudomonas aeruginosa.
Potential Causes & Solutions:
-
Bacterial Cell Wall Structure: This is the most common reason for this discrepancy. Gram-negative bacteria possess an outer membrane composed of lipopolysaccharides (LPS), which acts as a formidable barrier to many antimicrobial agents, including cationic compounds like pyridinium ILs.[2][10] Gram-positive bacteria lack this outer membrane, making their cytoplasmic membrane more accessible.
-
Troubleshooting Step:
-
Structural Modification: Incorporate moieties that can enhance penetration of the Gram-negative outer membrane. This could include functional groups that interact with LPS or chelate divalent cations that stabilize the outer membrane.
-
Combination Therapy: Investigate synergistic effects by combining your pyridinium ILs with agents that permeabilize the outer membrane, such as EDTA or certain antibiotics.[11]
-
-
-
Efflux Pumps: Gram-negative bacteria often possess efficient efflux pump systems that can actively remove antimicrobial compounds from the cell before they reach their target.
-
Troubleshooting Step: Test your ILs in combination with known efflux pump inhibitors (EPIs) to see if this restores or enhances activity against Gram-negative strains.
-
Issue 3: Promising In Vitro Activity, but High Cytotoxicity to Mammalian Cells
Your lead pyridinium IL demonstrates excellent antimicrobial efficacy but also exhibits significant toxicity in preliminary cytotoxicity assays using mammalian cell lines.
Potential Causes & Solutions:
-
Mechanism of Action: The primary antimicrobial mechanism of many pyridinium ILs is the disruption of the cell membrane's lipid bilayer.[12][13] This mechanism is not always specific to microbial cells and can also affect mammalian cell membranes, leading to cytotoxicity.[12]
-
Troubleshooting Step:
-
Fine-Tune Hydrophobicity: While high hydrophobicity is good for antimicrobial activity, it often correlates with increased cytotoxicity.[8] Synthesize and test analogues with slightly shorter alkyl chains or incorporate more polar functional groups to find a balance between efficacy and safety.
-
Explore Alternative Cationic Heads: While this guide focuses on pyridinium ILs, comparing their cytotoxicity profiles to other cationic heads (e.g., imidazolium, phosphonium) might provide insights into structure-toxicity relationships.[14][15]
-
-
-
Anion Contribution to Toxicity: Certain anions can contribute to the overall toxicity of the ionic liquid.
-
Troubleshooting Step: Synthesize analogues of your lead compound with different, more biocompatible anions to assess if cytotoxicity can be reduced without compromising antimicrobial activity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for pyridinium ionic liquids?
A1: The primary mechanism is believed to be the disruption of the bacterial cell membrane. The cationic pyridinium head group interacts with the negatively charged components of the bacterial cell surface, while the hydrophobic alkyl tail inserts into and destabilizes the lipid bilayer.[7][12][13] This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[7]
Q2: How does the structure of a pyridinium ionic liquid relate to its antimicrobial activity?
A2: The structure-activity relationship (SAR) is crucial. Key factors include:
-
Alkyl Chain Length: As discussed in the troubleshooting section, this is a dominant factor. Longer alkyl chains (up to an optimal length, typically C12-C14) increase hydrophobicity and membrane disruption.[7][8]
-
Cationic Head: The pyridinium ring itself is the core cationic component. Substitutions on the ring can modulate activity.
-
Anion: While often considered to have a secondary effect on direct antimicrobial action, the anion can influence properties like solubility, stability, and overall bioavailability, which indirectly affect efficacy.[1][3][4][5]
Q3: Are pyridinium ionic liquids effective against biofilms?
A3: Yes, many ionic liquids, including pyridinium-based ones, have shown promising activity against biofilms.[7][8][16] Their amphiphilic nature allows them to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm, reaching the embedded bacteria.[7] The efficacy against biofilms is also often dependent on the alkyl chain length.[8]
Q4: What are the standard methods for evaluating the antimicrobial efficacy of pyridinium ILs?
A4: Standard methods include:
-
Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of the IL that inhibits visible microbial growth.[16][17][18]
-
Minimum Bactericidal Concentration (MBC) Assay: Determines the lowest concentration that results in microbial death.[16][17]
-
Time-Kill Curve Assays: Evaluate the rate at which an IL kills a microbial population over time.
-
Biofilm Inhibition/Eradication Assays: Specific assays like the crystal violet staining method are used to quantify the effect of ILs on biofilm formation and established biofilms.[16][17]
Q5: How can I improve the solubility of my pyridinium ILs for biological testing?
A5: Solubility can be a challenge, especially for ILs with long alkyl chains.
-
Anion Exchange: Replacing a hydrophobic anion with a more hydrophilic one (e.g., replacing bis(trifluoromethylsulfonyl)imide with bromide or chloride) can improve aqueous solubility.
-
Co-solvents: For initial screening, using a small percentage of a biocompatible co-solvent like DMSO or ethanol can help dissolve the ILs.[17] However, it's crucial to run proper solvent controls to ensure the solvent itself is not affecting microbial growth.
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, ether linkages) into the alkyl chain can enhance water solubility.
Section 3: Experimental Protocols & Data
Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridinium ILs.
Materials:
-
Sterile 96-well microtiter plates
-
Test pyridinium ILs, dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of the microtiter plate.
-
Prepare a stock solution of your pyridinium IL at twice the highest desired test concentration.
-
Add 200 µL of this stock solution to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no IL). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the IL at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Data Presentation: Structure-Activity Relationship of Pyridinium Bromides
| Compound ID | Alkyl Chain Length | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| PYR-C4-Br | 4 | >256 | >256 |
| PYR-C8-Br | 8 | 64 | 128 |
| PYR-C12-Br | 12 | 8 | 32 |
| PYR-C14-Br | 14 | 4 | 16 |
| PYR-C16-Br | 16 | 8 | 64 |
This is example data for illustrative purposes.
Section 4: Visualizations
Diagram: General Antimicrobial Mechanism of Pyridinium ILs
Caption: Mechanism of pyridinium IL antimicrobial action.
Diagram: Troubleshooting Workflow for Low Activity
Caption: Troubleshooting workflow for low antimicrobial efficacy.
References
- 1. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic interactions of ionic liquids and antimicrobials improve drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. Recent advances in the application of ionic liquids in antimicrobial material for air disinfection and sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative evaluation of antimicrobial activity of different types of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
scale-up considerations for 1-Octylpyridinium bromide production
Welcome to the technical support center for the synthesis and scale-up of 1-Octylpyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this versatile ionic liquid. Our aim is to bridge the gap between laboratory-scale synthesis and larger-scale production by addressing common challenges with scientifically grounded solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the fundamental reaction for synthesizing this compound?
-
What are the recommended starting materials and solvents?
-
What are the typical reaction conditions for laboratory-scale synthesis?
-
How can I confirm the successful synthesis of the product?
-
What are the key safety precautions when handling the reactants?
-
-
Scale-Up Synthesis Workflow
-
Troubleshooting Guide for Scale-Up Production
-
Problem 1: Low Product Yield
-
Problem 2: Product Discoloration (Yellow to Brown)
-
Problem 3: Incomplete Reaction and Presence of Starting Materials
-
Problem 4: Difficulty in Product Isolation and Purification
-
Problem 5: Inconsistent Batch-to-Batch Quality
-
-
Experimental Protocols
-
Laboratory-Scale Synthesis of this compound
-
Purification by Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is a classic example of a quaternization reaction, specifically an N-alkylation.[1][2][3] In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile and attacks the electrophilic primary carbon of 1-bromooctane.[2] This results in the formation of a new carbon-nitrogen bond, creating the 1-octylpyridinium cation with the bromide as the counter-ion.[2][4]
What are the recommended starting materials and solvents?
-
Pyridine: High purity pyridine is recommended to avoid side reactions.
-
1-Bromooctane: Similarly, use a high-purity grade of 1-bromooctane.
-
Solvent: The reaction can be carried out neat (without a solvent) or with a suitable solvent like toluene or under reflux in anhydrous conditions.[2][5] The choice of solvent can influence reaction kinetics and ease of product isolation. For larger scale, a solvent can aid in heat transfer.
What are the typical reaction conditions for laboratory-scale synthesis?
On a laboratory scale, the reaction is often performed by mixing pyridine and 1-bromooctane, frequently in a 1:1 molar ratio, and heating the mixture under reflux.[6] A common procedure involves refluxing for 24 to 72 hours at a temperature of around 70°C.[6][7] Some methods suggest using a slight excess of the alkyl halide to ensure complete conversion of the pyridine.[5]
How can I confirm the successful synthesis of the product?
The formation of this compound can be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure. The appearance of characteristic peaks, particularly the shift of the protons on the pyridine ring and the presence of the octyl chain protons, confirms the product formation.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and quantify any remaining starting materials.[2][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the characteristic vibrational bands of the pyridinium ring and the alkyl chain.
What are the key safety precautions when handling the reactants?
-
1-Bromooctane: It is a combustible liquid and can cause skin irritation.[9] It should be handled in a well-ventilated area, away from heat and ignition sources.[9] Personal protective equipment (PPE) such as gloves and safety glasses should be worn.[10]
-
Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected mutagen. Work should be conducted in a fume hood with appropriate PPE.
Scale-Up Synthesis Workflow
The following diagram illustrates a typical workflow for the scale-up production of this compound, from reactant preparation to final product characterization.
Caption: Scale-up workflow for this compound production.
Troubleshooting Guide for Scale-Up Production
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using HPLC or TLC. Continue heating until the starting materials are consumed. Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.[11] |
| Sub-optimal Stoichiometry | Optimize Reactant Ratio: While a 1:1 molar ratio is common, a slight excess of the more volatile or less expensive reactant (often the alkyl halide) can drive the reaction to completion.[12] |
| Moisture in Reactants/Solvent | Use Anhydrous Conditions: Ensure that both reactants and any solvent used are thoroughly dried. Moisture can interfere with the reaction. |
| Losses During Workup | Optimize Purification: Minimize losses during washing and recrystallization steps. Ensure the washing solvent does not dissolve a significant amount of the product.[13] |
Problem 2: Product Discoloration (Yellow to Brown)
| Potential Cause | Troubleshooting Steps |
| Impurities in Starting Materials | Use High-Purity Reactants: The purity of pyridine is crucial as impurities can lead to colored byproducts. |
| Side Reactions at High Temperatures | Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature. |
| Oxidation | Inert Atmosphere: For larger scale, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run for an extended period at elevated temperatures. |
| Residual Impurities After Synthesis | Decolorize with Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethanol) and treat with a small amount of activated charcoal. Heat briefly, then filter to remove the charcoal.[14] |
Problem 3: Incomplete Reaction and Presence of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Insufficient Mixing | Improve Agitation: In larger reactors, ensure efficient mixing to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and incomplete reaction. |
| Poor Heat Transfer | Ensure Uniform Heating: Use a reactor with good heat transfer capabilities to maintain a consistent temperature throughout the reaction mass. |
| Reversibility of the Reaction | While generally not an issue for this type of quaternization, ensure that the product is stable under the reaction conditions. |
Problem 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is a Viscous Liquid or Low-Melting Solid | Washing with Immiscible Solvents: Vigorously wash the crude product with a non-polar solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate, to remove unreacted starting materials.[13] This can be done multiple times. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) is an effective purification method.[2] |
| Emulsion Formation During Washing | Use a Centrifuge: If emulsions form during the washing step, centrifugation can help to break the emulsion and separate the layers. |
| Residual Solvent | Drying Under High Vacuum: Dry the purified product under high vacuum at a slightly elevated temperature to remove any residual volatile solvents.[13] |
Problem 5: Inconsistent Batch-to-Batch Quality
| Potential Cause | Troubleshooting Steps |
| Variability in Raw Materials | Implement Raw Material QC: Perform quality control checks on incoming batches of pyridine and 1-bromooctane to ensure consistent purity. |
| Lack of Process Control | Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the production process, including reactant charging, temperature profiles, reaction times, and purification steps. |
| Inadequate Monitoring | Implement In-Process Controls (IPCs): Regularly monitor critical process parameters and product quality at various stages of the manufacturing process. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine (e.g., 0.1 mol) and 1-bromooctane (e.g., 0.1 mol).
-
If using a solvent, add an appropriate amount of toluene.
-
Heat the mixture to 70-80°C and maintain it under reflux with stirring for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If the product is an oil, proceed with purification.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add ethyl acetate with stirring until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
References
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
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Ingenta Connect. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Retrieved from [Link]
-
ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ?. Retrieved from [Link]
-
ACS Publications. (2011). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides.
-
Bentham Science Publishers. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Retrieved from [Link]
-
ACS Publications. (2004). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry. Retrieved from [Link]
-
Bentham Science Publisher. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Retrieved from [Link]
-
sistema Fenix. (n.d.). synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]
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ResearchGate. (2016). How to purify ionic liquids????. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Nature of N-Octylpyridinium Bromide. Retrieved from [Link]
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PubMed Central. (2016). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]
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Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Retrieved from [Link]
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The Synthesis and Applications of Quaternary Ammonium Salts. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Ionic Liquids. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium, 1-octyl-, bromide (1:1). Retrieved from [Link]
-
ResearchGate. (2000). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]
-
PubMed Central. (2018). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. Retrieved from [Link]
-
ACS Publications. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Retrieved from [Link]
- Google Patents. (n.d.). EP1354869A1 - Process for producing quaternary ammonium salt having ester group.
-
ACS Publications. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Retrieved from [Link]
-
ScienceDirect. (2020). Thermal behaviour of mixtures of 1-alkylpyridinium halides with and without a common ion. Journal of Molecular Liquids. Retrieved from [Link]
-
Sdfine. (n.d.). 1-bromooctane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromooctane. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
PubMed Central. (2024). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Retrieved from [Link]
-
PubMed. (2012). From micrograms to grams: scale-up synthesis of eribulin mesylate. Retrieved from [Link]
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ResearchGate. (2020). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. Retrieved from [Link]
-
PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Cationic Surfactants: 1-Octylpyridinium Bromide vs. Cetylpyridinium Chloride
For the Researcher, Scientist, and Drug Development Professional
In the landscape of drug delivery and formulation, the selection of an appropriate surfactant is a critical decision that can profoundly influence the stability, bioavailability, and efficacy of a therapeutic agent. Among the diverse classes of surfactants, cationic surfactants, particularly those based on the pyridinium scaffold, have garnered significant attention due to their unique properties, including antimicrobial activity and their ability to interact with biological membranes. This guide provides an in-depth comparison of two such pyridinium-based surfactants: 1-Octylpyridinium Bromide (OPyBr) and Cetylpyridinium Chloride (CPC).
This analysis moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to provide a nuanced understanding of the causal relationships between the molecular structure of these surfactants and their functional characteristics. We will delve into the experimental methodologies used to characterize these molecules, offering not just the "what" but the "how" and "why" of their evaluation. While comprehensive experimental data for Cetylpyridinium Chloride is readily available, it is important to note that specific experimental values for this compound are not as prevalent in publicly accessible literature. This guide will therefore equip you with the necessary protocols to perform your own characterizations.
Molecular Architecture: A Tale of Two Alkyl Chains
The fundamental difference between this compound and Cetylpyridinium Chloride lies in the length of their hydrophobic alkyl chains. OPyBr possesses a shorter octyl (C8) chain, while CPC features a longer cetyl (or hexadecyl, C16) chain. This seemingly simple variation in hydrocarbon length has profound implications for their self-assembly behavior in aqueous solutions and their interactions at interfaces. The hydrophilic headgroup, a positively charged pyridinium ring, is common to both, dictating their cationic nature.
Figure 1. Molecular structures of this compound and Cetylpyridinium Chloride.
Comparative Analysis of Surfactant Properties
The performance of a surfactant is primarily defined by a set of key physicochemical parameters. Below, we compare these properties for OPyBr and CPC, providing experimental data where available.
| Property | This compound (OPyBr) | Cetylpyridinium Chloride (CPC) | Significance in Drug Development |
| Critical Micelle Concentration (CMC) | Data not readily available | ~0.9 - 1.1 mM[1] | The concentration at which the surfactant self-assembles into micelles. A low CMC is often desirable as it indicates efficiency and can lead to the formation of stable drug-loaded micelles at lower concentrations. |
| Surface Tension at CMC (γ_CMC) | Data not readily available | ~38-43 mN/m (at 0.1-10% solution)[2] | The lowest surface tension achieved by the surfactant. Lower values indicate greater surface activity, which is crucial for wetting, emulsification, and solubilization of poorly soluble drugs. |
| Aggregation Number (N_agg) | Data not readily available | Can be determined experimentally[3][4] | The average number of surfactant molecules in a micelle. This influences the size and solubilization capacity of the micelle for a drug molecule. |
| Krafft Temperature (T_k) | Data not readily available | ~10 - 20 °C[5] | The temperature at which the solubility of an ionic surfactant sharply increases, allowing for micelle formation. A low Krafft temperature is essential for applications at or below room temperature. |
The "Why" Behind the Numbers: Structure-Property Relationships
The longer C16 alkyl chain of CPC leads to stronger hydrophobic interactions among the surfactant tails. This increased hydrophobicity is the primary driver for its lower CMC compared to shorter-chain alkylpyridinium surfactants. The molecules have a greater tendency to escape the aqueous environment and aggregate, doing so at a lower concentration.
Conversely, the shorter C8 chain of OPyBr would be expected to result in a higher CMC. The reduced hydrophobic driving force for micellization means that a greater concentration of monomers is required before aggregation becomes energetically favorable.
Experimental Protocols for Surfactant Characterization
To empower researchers to fill the data gaps for OPyBr and to validate the properties of CPC under their specific experimental conditions (e.g., in different buffer systems or in the presence of active pharmaceutical ingredients), we provide the following detailed experimental protocols.
Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) by Tensiometry (Wilhelmy Plate Method)
The principle behind this method is that the surface tension of a solution decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.
Experimental Workflow:
Figure 2. Workflow for CMC determination by tensiometry.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the surfactant (OPyBr or CPC) in the desired aqueous medium (e.g., deionized water, buffer). Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Instrument Setup: Use a force tensiometer equipped with a Wilhelmy plate.[6][7][8][9] Ensure the platinum plate is thoroughly cleaned, typically by flaming it to remove organic contaminants.[8]
-
Measurement:
-
Place a surfactant solution in the sample vessel.
-
Bring the liquid surface into contact with the Wilhelmy plate. The instrument will detect the point of contact.
-
The plate is then immersed to a set depth.
-
The force exerted on the plate by the surface tension is measured as the plate is withdrawn to the "zero depth of immersion".
-
Record the surface tension value.
-
Repeat the measurement for each concentration, ensuring the plate is cleaned and the sample vessel is rinsed between measurements.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at higher concentrations, will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.
-
The surface tension value in the plateau region is the γ_CMC.
-
Determination of Micelle Aggregation Number (N_agg) by Steady-State Fluorescence Quenching
This technique relies on the principle that the fluorescence of a probe molecule can be "quenched" (diminished) when it is in close proximity to a quencher molecule within the same micelle. By analyzing the quenching efficiency at different quencher concentrations, the aggregation number can be determined.[10][11][12]
Experimental Workflow:
Figure 3. Workflow for aggregation number determination by fluorescence quenching.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the surfactant (OPyBr or CPC) at a concentration well above its CMC.
-
Prepare a stock solution of a fluorescent probe (e.g., pyrene) in a suitable solvent.
-
Prepare a stock solution of a quencher. Interestingly, a surfactant with a similar charge, such as cetylpyridinium chloride itself, can act as a quencher.[3]
-
-
Sample Preparation:
-
To a series of vials, add a fixed amount of the surfactant stock solution and the fluorescent probe stock solution.
-
Add varying amounts of the quencher stock solution to each vial.
-
Dilute all vials to the same final volume with the aqueous medium.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence intensity (I) of each sample at the emission maximum of the probe. Also, measure the fluorescence intensity of a sample without any quencher (I₀).
-
-
Data Analysis:
-
According to the model proposed by Turro and Yekta, the relationship between fluorescence intensity and quencher concentration can be described by the equation: ln(I₀/I) = [Quencher] / [Micelle]
-
The micelle concentration, [Micelle], can be expressed as: [Micelle] = (C_total - CMC) / N_agg
-
Therefore: ln(I₀/I) = (N_agg * [Quencher]) / (C_total - CMC)
-
Plot ln(I₀/I) versus the quencher concentration. The plot should be linear.
-
The aggregation number (N_agg) can be calculated from the slope of the line: Slope = N_agg / (C_total - CMC) N_agg = Slope * (C_total - CMC)
-
Determination of Krafft Temperature (T_k) by Conductivity Measurement
The Krafft temperature is the point at which the solubility of an ionic surfactant increases dramatically, leading to the formation of micelles. This is accompanied by a sharp increase in the conductivity of the solution.
Experimental Workflow:
Figure 4. Workflow for Krafft temperature determination by conductivity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the ionic surfactant (OPyBr or CPC) at a concentration above its CMC. Cool the solution (e.g., in a refrigerator) until the surfactant precipitates, forming a turbid suspension.[13][14]
-
Measurement Setup: Place the surfactant suspension in a jacketed beaker connected to a temperature-controlled water bath. Immerse a conductivity probe and a temperature probe into the solution.[13][14]
-
Data Collection:
-
Begin heating the solution slowly and at a constant rate while stirring.
-
Record the conductivity and temperature at regular intervals.
-
-
Data Analysis:
Applications in Drug Development: Practical Implications
The choice between OPyBr and CPC will depend on the specific requirements of the drug formulation.
-
Cetylpyridinium Chloride (CPC): With its low CMC and established antimicrobial properties, CPC is widely used in oral and topical formulations.[1] Its longer alkyl chain allows for the solubilization of more hydrophobic drug molecules within the micellar core. However, its higher hydrophobicity might also lead to stronger interactions with biological components, which could be a consideration in terms of toxicity and biocompatibility.
-
This compound (OPyBr): While specific data is scarce, the shorter alkyl chain of OPyBr suggests a higher CMC and potentially a lower solubilization capacity for highly hydrophobic drugs compared to CPC. However, its lower hydrophobicity might translate to reduced toxicity and different interactions with biological membranes, which could be advantageous in certain systemic drug delivery applications. Its properties as a surface-active ionic liquid also open possibilities for its use in unique formulation strategies.[17]
Conclusion
This guide has provided a comparative framework for understanding the surfactant properties of this compound and Cetylpyridinium Chloride. While a direct, data-driven comparison is hampered by the limited availability of experimental values for OPyBr, we have outlined the fundamental structural differences and their likely impact on key surfactant parameters. More importantly, we have provided detailed, field-proven experimental protocols to enable researchers to perform their own characterizations.
The choice between these two surfactants, or indeed any surfactant, is not a one-size-fits-all decision. It requires a thorough understanding of the physicochemical properties of the surfactant, the drug molecule, and the desired performance of the final formulation. By equipping you with both the theoretical understanding and the practical methodologies, we hope this guide serves as a valuable resource in your research and development endeavors.
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A Comparative Guide to the Antibacterial Activity of Pyridinium and Imidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ionic Liquids as Tunable Antimicrobials
Ionic liquids (ILs) are a class of organic salts with melting points typically below 100°C.[1] Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable nature, have garnered significant interest across various scientific disciplines.[2][3] A particularly compelling application of ILs lies in their potential as antimicrobial agents. The ability to modify their cationic and anionic components allows for the fine-tuning of their biological activity, making them promising candidates in the fight against multidrug-resistant pathogens.[1][2]
Among the diverse families of ILs, those based on pyridinium and imidazolium cations have been extensively studied for their antibacterial efficacy.[4][5] This guide will dissect the key differences and similarities in their performance, providing a robust framework for researchers navigating this exciting field of study.
Head-to-Head Comparison: Pyridinium vs. Imidazolium Ionic Liquids
Both pyridinium and imidazolium ILs function as cationic surfactants, with their antibacterial activity largely dictated by their chemical structure.[6][7] The primary factors influencing their potency are the nature of the cation and the length of the alkyl chain substituent.
The Critical Role of the Cationic Head Group
The cationic head group is the cornerstone of the IL's interaction with the bacterial cell. Most bacterial cell membranes possess a net negative charge, leading to a strong electrostatic attraction with the positively charged pyridinium or imidazolium ring.[6] This initial binding is the first step in a cascade of events leading to cell death. While both cations are effective, subtle differences in their structure can influence their interaction with the bacterial membrane and, consequently, their antibacterial potency. Some studies suggest that imidazolium-based ILs may exhibit slightly superior antibacterial properties compared to their pyridinium counterparts under certain conditions.[5]
Structure-Activity Relationship: The Alkyl Chain "Spear"
A consistent finding across numerous studies is the profound impact of the N-alkyl chain length on the antibacterial activity of both pyridinium and imidazolium ILs.[4][8] Generally, as the alkyl chain length increases, the antibacterial activity improves.[4][8] This is attributed to the increased hydrophobicity of the molecule, which facilitates its insertion into the lipid bilayer of the bacterial cell membrane.
However, this trend is not infinite. There is typically an optimal alkyl chain length, often around 8 to 14 carbon atoms, beyond which the activity may plateau or even decrease.[9] ILs with shorter alkyl chains, such as butyl groups, are generally less effective antimicrobial agents.[4][8]
The Influence of the Anion
While the cation plays the primary role in the antibacterial activity, the anion can also modulate the overall efficacy. The choice of anion can affect the IL's physicochemical properties, such as its solubility and hydrophobicity, which in turn can influence its interaction with bacterial cells. However, many studies have found that varying the anion has a less significant impact on toxicity and antimicrobial activity compared to modifications of the cation and its alkyl chain.[4][8]
Mechanism of Action: Disrupting the Bacterial Fortress
The primary mechanism by which pyridinium and imidazolium ILs exert their antibacterial effect is through the disruption of the bacterial cell membrane.[6][10] This process can be conceptualized as a multi-step assault on the cell's integrity.
A Proposed Mechanism of Action is outlined below:
Caption: Figure 1: Proposed Mechanism of Antibacterial Action
This disruption of the cell membrane's structural and functional integrity is the primary cause of cell death.[6]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data
The antibacterial activity of ILs is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes representative MIC values for pyridinium and imidazolium ILs against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Ionic Liquid Cation | Alkyl Chain Length | Anion | Test Organism | MIC (µM) | Reference |
| Imidazolium | Octyl (C8) | Br⁻ | E. coli | >1000 ppm | [4] |
| Imidazolium | Octyl (C8) | Br⁻ | S. aureus | >1000 ppm | [4] |
| Pyridinium | Octyl (C8) | Br⁻ | E. coli | >1000 ppm | [4] |
| Pyridinium | Octyl (C8) | Br⁻ | S. aureus | >1000 ppm | [4] |
| Imidazolium | Hexyl (C6) | Br⁻ | E. coli | Significant Activity | [8] |
| Imidazolium | Hexyl (C6) | Br⁻ | S. aureus | Significant Activity | [8] |
| Pyridinium | Hexyl (C6) | Br⁻ | E. coli | Significant Activity | [8] |
| Pyridinium | Hexyl (C6) | Br⁻ | S. aureus | Significant Activity | [8] |
| Imidazolium | Octyl (C8) | NTf₂⁻ | E. coli | High Activity | [2] |
| Pyridinium | Octyl (C8) | NTf₂⁻ | E. coli | High Activity | [2] |
| Imidazolium | Octyl (C8) | HSO₄⁻ | E. coli | High Activity | [2] |
| Pyridinium | Octyl (C8) | HSO₄⁻ | E. coli | Moderate Activity | [2] |
Note: "Significant Activity" and "High Activity" are qualitative descriptions from the source papers where specific µM values were not provided. Direct comparison of ppm and µM values should be done with caution, considering the molecular weights of the ILs.
Experimental Protocols: A Guide to Evaluation
Accurate and reproducible evaluation of antibacterial activity is paramount. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of Pyridinium and Imidazolium Ionic Liquids (Quaternization)
A common method for synthesizing these ILs is through a quaternization reaction.[2][3]
Workflow for Ionic Liquid Synthesis:
Caption: Figure 2: General Workflow for Ionic Liquid Synthesis
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the pyridine or imidazole derivative and the desired alkyl halide.
-
Solvent Addition: Add a suitable solvent, such as acetonitrile, to dissolve the reactants.
-
Reaction Conditions: The mixture is typically refluxed with stirring for a specified period (e.g., 24-48 hours) to ensure the completion of the reaction.[2]
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often washed several times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under high vacuum to remove any residual solvent.
-
Characterization: The structure and purity of the synthesized IL should be confirmed using techniques such as NMR and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[11][12][13][14][15]
Workflow for MIC Determination:
Caption: Figure 3: Workflow for MIC Determination
Step-by-Step Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of the ionic liquid in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the diluted ionic liquid. Include a positive control (bacteria and broth, no IL) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the ionic liquid at which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
Step-by-Step Protocol:
-
Subculture from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and higher concentrations).
-
Plate onto Agar: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the ionic liquid that results in a ≥99.9% kill of the initial inoculum.
Conclusion and Future Perspectives
Both pyridinium and imidazolium ionic liquids are potent antibacterial agents with a mechanism of action centered on membrane disruption. Their activity is highly dependent on the length of the N-alkyl chain, with an optimal length typically between 8 and 14 carbons. While both cation types are effective, imidazolium-based ILs may offer a slight advantage in some instances.
The tunable nature of ionic liquids presents a vast chemical space for the design of novel and highly effective antimicrobial agents. Future research should focus on:
-
Broadening the scope of microbial targets: Investigating the efficacy of these ILs against a wider range of pathogenic bacteria, including antibiotic-resistant strains, as well as fungi and viruses.
-
Optimizing the anion: Systematically exploring the influence of different anions on the biological activity and physicochemical properties of the ILs.
-
In vivo studies: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and biocompatibility.
-
Toxicology and environmental impact: Thoroughly evaluating the cytotoxicity of these compounds towards mammalian cells and their potential environmental fate to ensure their safe application.
By continuing to explore the rich chemical diversity of ionic liquids, the scientific community is well-positioned to develop the next generation of antimicrobial agents to combat the growing threat of infectious diseases.
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Mechanism of Cationic Surfactant Antibacterial Action. (2024, September 2). Knowledge - Ningbo MOS Chemical Co., Ltd. Retrieved from [Link]
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Docherty, K. M., & Kulpa, Jr., C. F. (2025, August 6). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate. Retrieved from [Link]
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Kazmi, S. H., et al. (2023). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 28(13), 5089. Retrieved from [Link]
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Sambhy, V., et al. (2008). The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers. Biomacromolecules, 9(8), 2240–2247. Retrieved from [Link]
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Reddy, G. K. K., et al. (2021). Comparative evaluation of antimicrobial activity of different types of ionic liquids. ResearchGate. Retrieved from [Link]
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Aljuhani, A., et al. (2020). Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. ResearchGate. Retrieved from [Link]
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Kazmi, S. H., et al. (2024). Synthesis, evaluation, and in silico studies of imidazolium and pyridinium-based ionic liquids with Dioctyl succinamic acid anion for enhanced antibacterial applications. ResearchGate. Retrieved from [Link]
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Anvari, S., et al. (2022). A Comparative Evaluation of Antibacterial Activities of Imidazolium-, Pyridinium-, and Phosphonium-based Ionic Liquids Containing Octyl Side Chains. ResearchGate. Retrieved from [Link]
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Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Aljuhani, A., et al. (2020). Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. Semantic Scholar. Retrieved from [Link]
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Mechanisms of membrane disruption by cationic nanoparticles. (n.d.). Consensus. Retrieved from [Link]
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Roberts, K. P., & P. S. S. (2020). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents, 23(4), 713-722. Retrieved from [Link]
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Batool, F., et al. (2024). Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. Heliyon, 10(22), e39829. Retrieved from [Link]
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Batool, F., et al. (2024). Imidazolium, Pyridinium and Pyrazinium based Ionic Liquids with Octyl Side Chains as potential antibacterial agents against Multidrug Resistant Uropathogenic E. coli. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyridinium Bromide Surfactants: The Decisive Role of Alkyl Chain Length in Performance and Efficiency
Welcome to a comprehensive exploration of pyridinium bromide surfactants, a versatile class of cationic surfactants pivotal in numerous applications, from pharmaceutical formulations to advanced materials science. This guide is crafted for researchers, scientists, and drug development professionals seeking a deeper, data-driven understanding of how a fundamental molecular parameter—the length of the hydrophobic alkyl chain—governs the efficiency and behavior of these molecules. We will move beyond a mere listing of facts to dissect the causal relationships between structure and function, empowering you to make informed decisions in your research and development endeavors.
The Criticality of the Alkyl Chain: A Primer on Pyridinium Bromide Surfactants
Pyridinium bromide surfactants are amphiphilic molecules characterized by a positively charged pyridinium headgroup and a nonpolar hydrocarbon tail. This dual nature drives their self-assembly in solution to form micelles and their adsorption at interfaces, leading to a reduction in surface tension. The length of the alkyl chain is a critical determinant of the hydrophobic character of the surfactant, profoundly influencing its aggregation behavior and surface activity. A longer alkyl chain generally leads to increased hydrophobicity, which in turn affects key performance parameters.
The central theme of this guide is to elucidate how incremental changes in the number of methylene groups in the alkyl chain quantitatively and qualitatively alter the surfactant's properties. We will delve into the thermodynamics of micellization and surface activity, supported by robust experimental data from the scientific literature.
Unveiling the Structure-Property Relationship: A Comparative Data Analysis
The efficiency of a surfactant is primarily assessed by its ability to form micelles and reduce surface tension at low concentrations. The critical micelle concentration (CMC) is a key indicator of this efficiency; a lower CMC value signifies that less surfactant is required to initiate micellization and achieve the desired effect.
Critical Micelle Concentration (CMC)
As the length of the alkyl chain increases, the hydrophobic effect, which is the primary driving force for micellization, becomes more pronounced. This leads to a systematic decrease in the CMC. The relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain is often linear for a homologous series of surfactants.
| Surfactant | Alkyl Chain Length (n) | CMC (mM) at 25 °C | Reference |
| Decylpyridinium Bromide | 10 | ~60 | [1] |
| Dodecylpyridinium Bromide | 12 | 14.7 - 16.0 | [2][3] |
| Tetradecylpyridinium Bromide | 14 | 3.2 - 4.0 | [2][3] |
| Hexadecylpyridinium Bromide | 16 | 0.8 - 0.9 | [2][4] |
| Octadecylpyridinium Bromide | 18 | 0.11 - 0.12 | [5] |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 12 | 11.5 | [2] |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 14 | 2.85 | [2] |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 16 | 0.73 | [2] |
Note: The exact CMC values can vary slightly depending on the experimental method and purity of the surfactant.
The data clearly illustrates that for every two methylene groups added to the alkyl chain, the CMC decreases by approximately a factor of four. This exponential decrease underscores the significant impact of hydrophobicity on the self-assembly process.[6]
Surface Tension Reduction
A key function of surfactants is to lower the surface tension of a liquid. The effectiveness of a surfactant in this regard is characterized by the surface tension at the CMC (γCMC) and the surfactant concentration required to produce the maximum surface tension reduction (pC20).
| Surfactant | Alkyl Chain Length (n) | γCMC (mN/m) at 25 °C | pC20 | Reference |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 12 | 39.2 | - | [3] |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 14 | 38.5 | - | [3] |
| n-Alkyl-3-methylpyridinium Bromide ([Cnmpy][Br]) | 16 | 37.6 | - | [3] |
As the alkyl chain length increases, the surfactant becomes more surface-active, leading to a greater reduction in surface tension.[3] The pC20 value, which represents the negative logarithm of the concentration of surfactant required to reduce the surface tension of water by 20 mN/m, also increases with chain length, indicating higher efficiency.[3]
Thermodynamics of Micellization
The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG°m), which has both enthalpic (ΔH°m) and entropic (ΔS°m) contributions. For pyridinium bromide surfactants, the micellization process is typically entropy-driven.[2][4] The transfer of the hydrophobic alkyl chains from the structured water environment into the nonpolar interior of the micelle leads to a significant increase in the entropy of the system.
| Surfactant | Alkyl Chain Length (n) | ΔG°m (kJ/mol) at 298.15 K | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Reference |
| Dodecylpyridinium Bromide | 12 | -25.5 | - | - | [2] |
| Tetradecylpyridinium Bromide | 14 | -31.0 | - | - | [2] |
| Hexadecylpyridinium Bromide | 16 | -36.4 | - | - | [2] |
| n-Alkyl-3-methylpyridinium Bromide ([C12mpy][Br]) | 12 | -26.9 | -10.5 | 16.4 | [2] |
| n-Alkyl-3-methylpyridinium Bromide ([C14mpy][Br]) | 14 | -32.2 | -6.3 | 25.9 | [2] |
| n-Alkyl-3-methylpyridinium Bromide ([C16mpy][Br]) | 16 | -37.5 | -2.1 | 35.4 | [2] |
The increasingly negative values of ΔG°m with longer alkyl chains indicate a greater thermodynamic favorability for micelle formation. The positive entropy change (ΔS°m) confirms that the process is predominantly driven by the hydrophobic effect.[2]
Visualizing the Impact of Alkyl Chain Length
To better illustrate the relationships discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Relationship between alkyl chain length and key surfactant properties.
Experimental Protocols: A Guide to Characterization
Accurate and reproducible data are the cornerstones of scientific integrity. This section provides detailed, step-by-step methodologies for determining the critical micelle concentration of pyridinium bromide surfactants, a fundamental experiment in surfactant science.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is particularly suitable for ionic surfactants like pyridinium bromides. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[7]
Caption: Workflow for CMC determination by conductivity measurement.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of the pyridinium bromide surfactant and dissolve it in high-purity deionized water to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of solutions with decreasing surfactant concentrations by diluting the stock solution with deionized water. It is crucial to cover a concentration range that brackets the expected CMC.
-
Conductivity Measurement: Calibrate a conductivity meter according to the manufacturer's instructions. Measure the conductivity of each prepared solution, ensuring temperature equilibrium is reached for each measurement.
-
Data Analysis: Plot the measured specific conductivity (κ) as a function of the surfactant concentration (C). The plot will show two linear regions with different slopes.
-
CMC Determination: Perform a linear regression on the data points in both the pre-micellar and post-micellar regions. The concentration at which the two lines intersect is the critical micelle concentration (CMC).
Determination of Surface Tension using the Wilhelmy Plate Method
The Wilhelmy plate method is a reliable technique for measuring the equilibrium surface tension of surfactant solutions.[8][9] A thin platinum plate is brought into contact with the liquid surface, and the force exerted on the plate by the surface tension is measured.
Methodology:
-
Instrument Setup and Calibration: Set up a tensiometer equipped with a Wilhelmy plate. Clean the platinum plate thoroughly by rinsing with a suitable solvent and then flaming it to red heat to remove any organic contaminants. Calibrate the instrument using a liquid of known surface tension (e.g., pure water).
-
Sample Preparation: Prepare a series of surfactant solutions of varying concentrations, similar to the conductivity method.
-
Surface Tension Measurement: For each solution, measure the surface tension. Allow sufficient time for the surface tension to reach a steady-state value, as the adsorption of surfactant molecules at the interface can be time-dependent.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC and γCMC Determination: The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau. The concentration at the onset of the plateau corresponds to the CMC, and the surface tension value in the plateau region is the γCMC.[7]
Conclusion: Harnessing the Power of Molecular Design
This guide has systematically demonstrated that the length of the alkyl chain is a powerful lever for tuning the performance of pyridinium bromide surfactants. By understanding the fundamental principles that govern the relationship between molecular structure and surfactant efficiency, researchers can rationally design and select the most appropriate surfactant for a given application. The experimental data and protocols provided herein serve as a practical foundation for further investigation and innovation in the exciting field of surfactant science.
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A Comparative Guide to 1-Octylpyridinium Ionic Liquids: The Decisive Influence of the Anion
Introduction: Beyond the Cation
In the landscape of ionic liquids (ILs), the cation often takes center stage, defining the family and its fundamental structure. However, for researchers, drug development professionals, and material scientists, the true power to tailor an IL's properties lies with the anion. The 1-octylpyridinium cation, with its combination of an aromatic head and a flexible alkyl tail, provides a versatile scaffold. Yet, its physical and chemical behavior—from melting point and viscosity to hydrophobicity and thermal stability—is profoundly dictated by the counter-ion it is paired with.[1]
This guide provides an in-depth comparison of 1-octylpyridinium salts, focusing on how the choice of anion shapes their key physicochemical properties. We will explore the causal relationships between anionic structure and macroscopic behavior, supported by experimental data, to empower you in selecting or designing the optimal IL for your application, be it in organic synthesis, electrochemistry, or advanced material formulation.[1][2]
The Anion's Sphere of Influence: A Comparative Analysis
The properties of an ionic liquid are a result of the complex interplay of intermolecular forces, including coulombic interactions, hydrogen bonding, and van der Waals forces.[3][4] The anion's size, shape, charge distribution, and hydrogen bond accepting ability are critical factors that modulate these interactions.
Thermal Stability
An IL's thermal stability is a crucial parameter for applications requiring elevated temperatures. This property is overwhelmingly influenced by the coordinating ability and nucleophilicity of the anion.
Key Insights & Causality:
-
Halide Anions (Br⁻, Cl⁻): 1-octylpyridinium halides exhibit the lowest thermal stability.[5] This is due to the high nucleophilicity of the halide anions, which can readily attack the electrophilic carbon atoms of the pyridinium ring or the alkyl chain in a decomposition pathway analogous to a reverse Menschutkin reaction.
-
Fluorinated Anions ([BF₄]⁻, [PF₆]⁻, [Tf₂N]⁻): Salts with weakly coordinating, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) show significantly enhanced thermal stability.[1] The negative charge in [Tf₂N]⁻ is spread over a large molecular surface, reducing its nucleophilicity and interaction strength with the cation, thus requiring more energy to initiate decomposition.[6] While still common, tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are susceptible to hydrolysis, which can compromise their stability in the presence of water.
Table 1: Comparison of Decomposition Temperatures for Pyridinium-Based ILs
| Cation | Anion | Decomposition Temp. (T_d) / °C | Reference |
|---|---|---|---|
| 1-octylpyridinium | [Tf₂N]⁻ | > 400 | [7] |
| 1-octylpyridinium | [BF₄]⁻ | ~350 | [7] |
| 1-butylpyridinium | Br⁻ | ~200-220 | [5] |
| 1-butylpyridinium | Cl⁻ | ~200-220 | [5] |
Note: Data for exact 1-octylpyridinium halides is less common; butylpyridinium data is used to illustrate the established trend of lower stability for halide salts.
Viscosity and Density
Transport properties like viscosity and density are governed by the efficiency of ion packing and the strength of inter-ionic forces.
Key Insights & Causality:
-
Viscosity: Viscosity is a measure of a fluid's resistance to flow and is highly dependent on ion mobility.[3]
-
Small, Coordinating Anions (Halides): Tend to form strong, localized ion pairs and hydrogen bonds with the pyridinium cation's ring protons, leading to higher viscosity.
-
Large, Asymmetric Anions ([Tf₂N]⁻): The bulky and conformationally flexible nature of the [Tf₂N]⁻ anion disrupts efficient packing and weakens coulombic interactions. This increases free volume and enhances ion mobility, resulting in significantly lower viscosity.[1][3]
-
-
Density: Density is influenced by the mass and packing efficiency of the constituent ions.
Table 2: Comparison of Density and Viscosity for Pyridinium-Based ILs at 298.15 K (25 °C)
| Cation | Anion | Density (g/cm³) | Viscosity (mPa·s) | Reference |
|---|---|---|---|---|
| 1-octylpyridinium | [BF₄]⁻ | 1.10 | 412 | [9] |
| 1-hexylpyridinium | [BF₄]⁻ | 1.14 | 225 | [8][10] |
| 1-hexylpyridinium | [Tf₂N]⁻ | 1.34 | 108 | [8][10] |
| 1-butylpyridinium | [BF₄]⁻ | 1.18 | 158 | [9] |
Note: Data for different alkyl chain lengths are included to demonstrate the consistent effect of the anion. As expected, viscosity increases with the length of the alkyl chain.
Hydrophobicity and Water Solubility
The miscibility of 1-octylpyridinium salts with water is a critical property for applications in liquid-liquid extractions or as reaction media where water must be excluded.[11] This behavior is almost entirely dictated by the anion's ability to form hydrogen bonds with water.
Key Insights & Causality:
-
Hydrophilic Anions (Halides): Small anions with concentrated charge, like Cl⁻ and Br⁻, are strong hydrogen bond acceptors and are typically hygroscopic and water-miscible.
-
Hydrophobic Anions ([PF₆]⁻, [Tf₂N]⁻): The formation of hydrophobic ILs is achieved by using anions that are poor hydrogen bond acceptors. The [PF₆]⁻ and especially the [Tf₂N]⁻ anions are known to impart a high degree of hydrophobicity.[1][12] 1-octylpyridinium ILs with these anions are nearly immiscible with water, a stark contrast to many of their imidazolium-based counterparts.[7][11] This property is advantageous for applications such as the extraction of metal ions from aqueous solutions.[1]
Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. The following section details the standard procedures for the synthesis of 1-octylpyridinium salts and the characterization of their key properties.
Protocol 1: Two-Step Synthesis of 1-Octylpyridinium Tetrafluoroborate ([OPYR][BF₄])
This common two-step process involves an initial quaternization reaction to form the halide salt, followed by an anion metathesis (exchange) reaction.[1][13]
Step 1: Synthesis of 1-Octylpyridinium Bromide ([OPYR]Br)
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (1.0 eq) with dry ethanol.
-
Addition of Alkyl Halide: Slowly add 1-bromooctane (1.2-1.4 eq) to the stirred solution.[14]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 24-48 hours.[14] The progress can be monitored by TLC.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or waxy solid) is washed multiple times with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted starting materials. The product is then dried under high vacuum to yield pure [OPYR]Br.
Step 2: Anion Metathesis to [OPYR][BF₄]
-
Dissolution: Dissolve the synthesized [OPYR]Br (1.0 eq) in a suitable solvent, such as acetonitrile or methanol.
-
Anion Exchange: In a separate flask, dissolve a salt containing the target anion, such as sodium tetrafluoroborate (NaBF₄) (1.0-1.1 eq), in the same solvent. Add this solution dropwise to the stirred [OPYR]Br solution.
-
Precipitation: A salt byproduct (NaBr in this case) will precipitate out of the solution due to its low solubility. The reaction is typically stirred at room temperature for 12-24 hours to ensure complete exchange.[11]
-
Filtration: Remove the precipitated byproduct by filtration.
-
Final Product Isolation: Remove the solvent from the filtrate via rotary evaporation. The resulting IL is washed several times with deionized water to remove any remaining inorganic salt impurities (especially if the IL is hydrophobic).
-
Drying: Dry the final product under high vacuum at a moderately elevated temperature (e.g., 70 °C) for at least 24 hours to remove any residual water or solvent. The water content should be verified by Karl Fischer titration.[15]
Protocol 2: Measurement of Viscosity
Viscosity is commonly measured using a calibrated glass capillary viscometer or a rotational rheometer. The following protocol describes the use of an Ubbelohde viscometer.[15][16]
-
Sample Preparation: Ensure the IL sample is free of water and other volatile impurities by drying it under high vacuum as described in the synthesis protocol. Water can significantly decrease viscosity.[15]
-
Temperature Control: Place the Ubbelohde viscometer in a temperature-controlled water or oil bath. Allow at least 20-30 minutes for the viscometer and the sample to reach thermal equilibrium. Measurements should be taken across a range of temperatures (e.g., 278.15 K to 338.15 K).[8][15]
-
Loading the Viscometer: Carefully charge the viscometer with a precise volume of the IL.
-
Measurement of Flow Time: Using gentle pressure, draw the liquid up through the capillary tube past the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Replicates: Repeat the flow time measurement at least three times for each temperature to ensure reproducibility. The values should agree within a tight margin.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where 't' is the average flow time and 'K' is the calibration constant of the viscometer.
-
Dynamic Viscosity: The dynamic viscosity (η) is obtained by multiplying the kinematic viscosity by the density (ρ) of the IL at the same temperature: η = ν * ρ. Density must be measured separately using a vibrating tube densimeter.[15]
Visualizing Structures and Processes
General Structure of 1-Octylpyridinium Salts
Caption: Generalized structure of a 1-octylpyridinium ionic liquid.
Synthetic Pathway for 1-Octylpyridinium ILs
Caption: Two-step synthesis of 1-octylpyridinium tetrafluoroborate.
Workflow for Thermogravimetric Analysis (TGA)
Caption: Experimental workflow for determining thermal stability via TGA.
Conclusion
The selection of an anion is not a trivial choice; it is the primary tool for tuning the properties of 1-octylpyridinium salts to meet specific performance criteria. By understanding the fundamental interactions dictated by the anion's structure, researchers can move from a trial-and-error approach to a knowledge-based design of ionic liquids. Large, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide generally yield ILs that are less viscous, more hydrophobic, and more thermally stable than their counterparts with small, coordinating anions like halides. This guide provides the foundational data and protocols to aid in the rational selection and application of these versatile materials in drug development, catalysis, and beyond.
References
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Papaiconomou, N., Salminen, J., Lee, J. M., & Prausnitz, J. M. (2006). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1-Octyl-2-methylpyridinium, or 1-Octyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data, 52(3). [Link]
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Gajardo-Parra, N. F., Matkowska, D., & Krolikowski, M. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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Papaiconomou, N., et al. (2006). Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations. Journal of Chemical and Engineering Data, 52(3). [Link]
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Ferreira, A. M., et al. (2018). Thermal behaviour of mixtures of 1-alkylpyridinium halides with and without a common ion. ResearchGate. [Link]
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Papaiconomou, N., et al. (2006). Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations. OSTI.GOV. [Link]
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Bandrés, I., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data. [Link]
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PubChem. (n.d.). 1-Butylpyridinium Tetrafluoroborate. National Center for Biotechnology Information. [Link]
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Deen, M. J., & Ghenaatian, H. R. (2009). Density and viscosity of pyridinium-based ionic liquids and their binary mixtures with water at several temperatures. OSTI.GOV. [Link]
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Liu, Q.-S., et al. (2010). Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2]. ResearchGate. [Link]
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Al-Masoudi, W. A. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. [Link]
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Papaiconomou, N., et al. (2006). Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations. eScholarship.org. [Link]
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Wu, B., et al. (2018). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B. [Link]
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Gonzalez-Miquel, M., et al. (2013). Thermophysical Properties of N-Octyl-3-methylpyridinium Tetrafluoroborate. ResearchGate. [Link]
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Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]
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Domanska, U., & Marciniak, A. (2009). Properties of 1-methyl-1-octylpiperidinium bis((trifluoromethyl)sulfonyl)imide mixtures. ResearchGate. [Link]
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Kuchar, M., et al. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]
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Vijayaraghavan, R., et al. (2013). Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. ResearchGate. [Link]
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Sevov, C. S., et al. (2023). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. National Institutes of Health. [Link]
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Christensen, S. P., & Jentoft, R. E. (1994). Solubilities of Salts in Mixed Solvents. Universidade Federal do Rio Grande do Norte. [Link]
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Hryshchenko, H. O., et al. (2024). PYRIDINE SALTS WITH MONO- AND DI-N-OXYPHTHALIMIDE ANION. dspace.nuph.edu.ua. [Link]
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Gajardo-Parra, N. F., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. National Institutes of Health. [Link]
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Zhang, Z., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. [Link]
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Geri, J. B., et al. (2018). (Invited) Describing the Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts in Organic Solvent. ResearchGate. [Link]
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Stolte, S., et al. (2007). The influence of anion species on the toxicity of ionic liquids observed in an (eco)toxicological test battery. ResearchGate. [Link]
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Graphene-based double l. (n.d.). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for. [Link]
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Sevov, C. S., et al. (2023). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. RSC Publishing. [Link]
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Alaasar, M., et al. (2019). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI. [Link]
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Andrew, M. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health. [Link]
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Craft, C. E., et al. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Taylor & Francis Online. [Link]
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PubChem. (n.d.). 1-Hexylpyridinium Hexafluorophosphate. National Center for Biotechnology Information. [Link]
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Sun, H., et al. (2010). Structure of 1-butylpyridinium tetrafluoroborate ionic liquid: quantum chemistry and molecular dynamic simulation studies. PubMed. [Link]
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Gajardo-Parra, N. F., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. [Link]
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A Comparative Guide to the Analytical Validation of 1-Octylpyridinium Bromide Purity by HPLC and Orthogonal Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for ionic liquids like 1-octylpyridinium bromide (OPy-Br), whose unique physicochemical properties are highly sensitive to impurities. The presence of residual starting materials, byproducts, or degradation products can significantly alter its behavior in applications ranging from organic synthesis to drug delivery systems.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity. We will explore the causality behind the selection of a primary reversed-phase HPLC-UV method, detail the requisite validation parameters as prescribed by the International Council for Harmonisation (ICH), and compare its performance with powerful orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Analytical Imperative: Why Purity Matters for this compound
This compound is an ionic liquid synthesized typically through the quaternization of pyridine with 1-bromooctane.[1] Its amphiphilic structure, consisting of a charged pyridinium head and a nonpolar octyl tail, imparts unique solvent and surfactant properties. However, the synthesis is not always perfectly efficient, leading to common impurities that can critically impact research data:
-
Unreacted Starting Materials: Residual pyridine and 1-bromooctane are the most common process-related impurities.
-
Side-Reaction Products: The potential for other isomers or degradation products exists, especially under non-optimized reaction conditions.
-
Water and Solvents: Residual moisture or solvents from purification steps can alter the ionic liquid's polarity and viscosity.
Even trace levels of these impurities can compromise experimental results, making a robust, validated analytical method for purity assessment indispensable.
Primary Analytical Approach: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity determination of many organic molecules, including ionic liquids.[2] For this compound, an RP-HPLC method coupled with UV detection offers a blend of specificity, precision, and accessibility.
Causality of Method Design
The choice of an HPLC method is not arbitrary; it is a scientifically driven process designed to exploit the physicochemical properties of the analyte and its potential impurities.
-
Stationary Phase Selection (C18): 1-octylpyridinium, the cation of our analyte, possesses a significant nonpolar character due to its C8 alkyl chain. A C18 (octadecyl) stationary phase, with its long alkyl chains, provides a strong hydrophobic surface for retention via van der Waals interactions. This allows for effective separation from more polar impurities like pyridine.
-
Mobile Phase Composition (Acetonitrile/Buffered Water): A gradient of acetonitrile and water is used to elute compounds from the C18 column. Acetonitrile, the organic modifier, disrupts the hydrophobic interactions between the analyte and the stationary phase, causing elution. The aqueous component, often buffered, ensures consistent ionization of any acidic or basic species and improves peak shape. The use of a buffer is crucial for method robustness.[2]
-
UV Detection: The pyridinium ring in this compound contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light. This inherent chromophore allows for sensitive detection, typically around 254-260 nm, without the need for derivatization.
Representative HPLC-UV Method for Purity Determination
While a specific monograph for this compound may not be available in all pharmacopeias, a robust method can be established based on common practices for similar quaternary ammonium compounds.[3][4]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the cationic analyte and ensuring pH control. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier for elution. TFA maintains consistency. |
| Gradient | 30% B to 90% B over 20 minutes | A gradient ensures elution of both polar (early) and nonpolar (late) impurities and the main analyte with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength of maximum absorbance for the pyridinium chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Mobile Phase A / Water:Acetonitrile (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
The Cornerstone of Reliability: HPLC Method Validation (ICH Q2(R1))
A method is only as reliable as its validation. Following the ICH Q2(R1) guidelines ensures the analytical procedure is fit for its intended purpose.[5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by running blanks, individual impurities, and spiked samples to ensure no co-elution with the main peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries are typically expected to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is typically assessed by performing at least six replicate measurements at 100% of the test concentration, with a relative standard deviation (RSD) of ≤ 2%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for the analysis of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Caption: Workflow for HPLC Method Validation.
Orthogonal Methods for Comprehensive Purity Assessment
Relying on a single analytical technique can lead to hidden biases. Orthogonal methods, which measure the analyte based on different chemical or physical principles, provide a more complete and trustworthy picture of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is not just an alternative; it is a powerful extension of HPLC for impurity analysis. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Core Directive: While HPLC-UV quantifies impurities based on their UV response (which can vary significantly between compounds), LC-MS provides mass information, enabling the identification of unknown impurities and the confirmation of known ones.[6]
Experimental Protocol: Impurity Identification
-
Separation: Utilize the same HPLC method developed previously. A volatile mobile phase buffer like ammonium acetate or ammonium formate is often preferred over non-volatile phosphates if not already using TFA.[7]
-
Ionization: Electrospray Ionization (ESI) is typically used in positive ion mode to ionize the 1-octylpyridinium cation and any related basic impurities.
-
Mass Analysis: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements of the parent ions.
-
Fragmentation (MS/MS): The parent ion of an unknown impurity is isolated and fragmented to produce a characteristic pattern, which helps in elucidating its structure.
-
Data Analysis: The accurate mass is used to predict the elemental composition. The fragmentation pattern is then used to piece together the structure, for instance, to confirm the presence of the pyridinium core or modifications to the octyl chain.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.
Core Directive: The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. By integrating the signals from the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: Absolute Purity Determination
-
Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard must have signals that do not overlap with the analyte signals.
-
Solvent Selection: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) in which both compounds are fully soluble.
-
NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) to ensure complete relaxation of all protons, leading to accurate signal integration.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Calculation: Select well-resolved, characteristic signals for both the analyte (e.g., the pyridinium protons) and the internal standard. Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Caption: Relationship between HPLC and orthogonal methods.
Comparative Performance Guide
The selection of an analytical method is a balance of technical requirements, available resources, and the specific questions being asked.
| Feature | HPLC-UV | LC-MS | qNMR |
| Primary Function | Purity (relative area %), Impurity Quantification | Impurity Identification & Structure Elucidation | Absolute Purity/Assay, Primary Standard Qualification |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Specificity | Good; dependent on chromatographic resolution. | Excellent; based on mass and fragmentation. | Excellent; based on unique chemical shifts. |
| Sensitivity | Moderate to High (ppm level) | Very High (ppb level or lower) | Low to Moderate (requires mg of sample) |
| Quantitation | Relative (Area %); requires reference standards for impurities. | Semi-quantitative without standards; requires standards for full quantitation. | Absolute; requires a certified internal standard. |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Low | High | Very High |
| Key Advantage | Robust, widely available, excellent for routine QC. | Unambiguous identification of unknown impurities. | "First principles" quantitation without an analyte-specific standard. |
| Key Limitation | Cannot identify unknown peaks; assumes equal UV response for purity calculation. | Can suffer from ion suppression; complex instrumentation. | Lower sensitivity; requires careful sample prep and parameter optimization. |
Conclusion: An Integrated Approach to Ensuring Purity
Validating the purity of this compound requires a multi-faceted analytical strategy. While a well-validated HPLC-UV method serves as a robust and reliable tool for routine quality control and the determination of relative purity, it represents only one piece of the puzzle. Its true power is realized when integrated with orthogonal techniques.
LC-MS provides the definitive structural information needed to identify unknown impurities that a UV detector would only register as anonymous peaks. This is critical during process development and for building a comprehensive impurity profile. Concurrently, qNMR offers an independent, primary method for determining absolute purity, providing an orthogonal verification that is free from the assumptions inherent in chromatographic techniques.
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Stepnowski, P., et al. (2021). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules. [Link]
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Wang, L., & Schnute, W. C. (2010). LC–MS Analysis of Ionic Liquids, Counterions and Impurities Using the Trimode Acclaim Trinity P1 Column. LCGC International. [Link]
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Chen, L. H., et al. (2006). A reversed phase HPLC assay for the simultaneous quantitation of non-ionic and ionic surfactants in bioprocess intermediates. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Pestycydy. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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RSSL. Identifying and elucidating impurity species. [Link]
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Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]
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Qiu, H., et al. (2012). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. Molecules. [Link]
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A Comparative Guide to the Cytotoxicity of Pyridinium Ionic Liquids for Researchers and Drug Development Professionals
Introduction
Pyridinium ionic liquids (ILs), a class of organic salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including as potential solvents and active pharmaceutical ingredients in drug delivery systems.[1][2] Their tunable physicochemical properties, such as negligible vapor pressure and high thermal stability, make them attractive alternatives to traditional volatile organic solvents.[1][2] However, as their applications in biological systems expand, a thorough understanding of their cytotoxic profiles is paramount. This guide provides a comparative analysis of the cytotoxicity of different pyridinium ionic liquids, offering experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Comparative Cytotoxicity of Pyridinium Ionic Liquids
The cytotoxicity of pyridinium ionic liquids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates higher cytotoxicity. The following table summarizes the IC50 values of various pyridinium ionic liquids against different human cell lines, as determined by the widely used MTT assay.
| Cation | Anion | Alkyl Chain Length | Cell Line | IC50 (µM) | Reference |
| 1-octyl-3-methylpyridinium | Bromide | C8 | MCF-7 | ~8 | [3][4] |
| 1-hexylpyridinium | Bromide | C6 | HeLa | Moderately Toxic | [2] |
| 1-butylpyridinium | Bromide | C4 | HeLa | Less Toxic than C6 | [2] |
| Ester-functionalized pyridinium | Chloride | C8 | Hep-2 | 5.75 | [5] |
| Dicationic pyridinium | Fluorinated anions | C10, C12 | A549, H1299, H661 | Potent Activity | [6] |
| 1-octylpyridinium | Dioctyl sulfosuccinate (DOSA) | C8 | Uropathogenic E. coli | Low Cytotoxicity | [7] |
| 1-octyl-3-methylpyridinium | Bromide | C8 | Uropathogenic E. coli | More cytotoxic than DOSA salt | [7] |
Note: The exact IC50 values can vary depending on the specific experimental conditions and the cytotoxicity assay used.[8]
Experimental Methodology: The MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[9][10] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Treatment with Pyridinium Ionic Liquids: Prepare serial dilutions of the pyridinium ionic liquids in the appropriate cell culture medium. Remove the old medium from the wells and add the different concentrations of the test compounds. Include a control group with untreated cells.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, in a humidified atmosphere at 37°C with 5% CO2.[11][12]
-
Addition of MTT Reagent: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[11]
-
Solubilization of Formazan Crystals: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Structure-Activity Relationships and Mechanisms of Cytotoxicity
The cytotoxicity of pyridinium ionic liquids is not a uniform characteristic but is instead intricately linked to their molecular structure. Understanding these structure-activity relationships (SAR) is crucial for designing safer and more effective compounds.
Key Structural Determinants of Cytotoxicity
-
Alkyl Chain Length: A consistent finding across numerous studies is that the cytotoxicity of pyridinium ILs increases with the length of the alkyl chain substituent on the pyridinium ring.[1][4] Longer alkyl chains enhance the lipophilicity of the cation, facilitating its interaction with and disruption of the cell membrane.[4] This trend is clearly demonstrated by the lower IC50 values of pyridinium ILs with octyl chains compared to those with shorter propyl or butyl chains.[4]
-
Cation Head Group: While this guide focuses on pyridinium ILs, it's noteworthy that aromatic cations like pyridinium and imidazolium generally exhibit higher cytotoxicity compared to aliphatic cations such as piperidinium or pyrrolidinium.[1]
-
Anion Identity: The anion's contribution to cytotoxicity is generally considered secondary to the cation's.[13] However, certain anions, particularly polyfluorinated ones, can influence the overall toxicity.[1] The choice of anion can also affect the IL's physical properties, which may indirectly impact its biological activity.
-
Functional Groups: The introduction of functional groups can modulate cytotoxicity. For instance, ester-functionalized pyridinium ILs have shown significant cytotoxic activity.[5] Conversely, the presence of polar groups like hydroxyl or ether in the alkyl chain may reduce toxicity.[1]
Proposed Mechanisms of Cytotoxicity
The primary mechanism by which pyridinium ionic liquids exert their cytotoxic effects is believed to be through the disruption of cell membranes. The lipophilic alkyl chains of the pyridinium cations can intercalate into the lipid bilayer of the cell membrane, leading to increased membrane permeability, loss of integrity, and ultimately cell death.[14][15]
Furthermore, there is evidence to suggest that pyridinium ionic liquids can target mitochondria.[14][16] They have been shown to inhibit mitochondrial respiration, which is a critical process for cellular energy production.[14] This mitochondrial dysfunction can trigger apoptotic pathways, leading to programmed cell death.
Structure-Activity Relationship Diagram
Caption: Key structural features influencing pyridinium IL cytotoxicity.
Proposed Mechanism of Cytotoxicity Diagram
Caption: Proposed mechanisms of pyridinium ionic liquid cytotoxicity.
Conclusion
The cytotoxicity of pyridinium ionic liquids is a critical consideration for their safe and effective application in research and drug development. This guide has provided a comparative overview of their cytotoxic profiles, highlighting the significant influence of their chemical structure, particularly the alkyl chain length of the cation. The primary mechanisms of toxicity appear to involve cell membrane disruption and mitochondrial dysfunction. By understanding these fundamental principles, researchers can better predict the potential toxicity of novel pyridinium ILs and design compounds with optimized biological activity and safety profiles. As the field of ionic liquids continues to evolve, a continued focus on comprehensive toxicological evaluation will be essential for realizing their full potential in various scientific and therapeutic areas.
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Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids - OPUS at UTS. Available at: [Link]
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In vitro cytotoxicities of ionic liquids: Effect of cation rings, functional groups, and anions - ResearchGate. Available at: [Link]
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Structure-Activity Relationship and Mitochondrial Actions of Ionic Liquids as Potential Anticancer Agents - OPUS at UTS. Available at: [Link]
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In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines | Request PDF - ResearchGate. Available at: [Link]
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Ester-Functionalized Imidazolium-and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation - ResearchGate. Available at: [Link]
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Cytotoxicity of ionic liquids and precursor compounds towards human cell line HeLa - Green Chemistry (RSC Publishing). Available at: [Link]
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Cytotoxicity estimation of ionic liquids based on their effective structural features. Available at: [Link]
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Cytotoxicity of acridinium-based ionic liquids: Structure-activity relationship and mechanistic studies | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of novel carbohydrate based pyridinium ionic liquids and cytotoxicity of ionic liquids for mammalian cells - ResearchGate. Available at: [Link]
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Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - NIH. Available at: [Link]
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MTT (Assay protocol - Protocols.io). Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed. Available at: [Link]
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The Molecular Architectonics of Self-Assembly: A Comparative Guide to 1-Octylpyridinium Bromide and its Critical Micelle Concentration
For Immediate Release
A Deep Dive into the Structure-Property Relationship Governing Surfactant Aggregation, for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of formulation science and drug delivery, the behavior of amphiphilic molecules is paramount. Their ability to spontaneously self-assemble into micelles above a certain concentration—the critical micelle concentration (CMC)—is a cornerstone of numerous applications, from solubilizing poorly soluble drugs to forming novel nanocarriers. This guide provides a detailed comparison of 1-octylpyridinium bromide, a cationic surfactant, and its structural relationship with its CMC value, benchmarked against other key surfactants. We will explore the subtle interplay of molecular features that dictate this fundamental property and provide the experimental context for its determination.
The Amphiphile in Focus: this compound
This compound belongs to the class of cationic surfactants, characterized by a positively charged head group. Its molecular architecture consists of a hydrophilic pyridinium ring and a hydrophobic octyl (C8) alkyl chain, with a bromide counter-ion.[1][2] This amphiphilic nature drives its behavior in aqueous solutions, where the hydrophobic tails seek to minimize contact with water, leading to their aggregation into micelles.
Caption: Molecular structure of this compound.
The Critical Micelle Concentration (CMC): A Balancing Act
The CMC is a definitive threshold. Below this concentration, surfactant molecules exist predominantly as monomers. Above the CMC, they aggregate to form micelles, supramolecular assemblies where the hydrophobic tails form a core, shielded from the aqueous environment by the hydrophilic head groups.[3] This phenomenon is marked by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[4]
Several structural and environmental factors intricately influence the CMC of a surfactant:
-
Hydrophobic Group: A longer alkyl chain increases the hydrophobicity of the surfactant, which in turn lowers the CMC. This is because a greater driving force exists to sequester the larger hydrophobic tail from water.[5]
-
Hydrophilic Group: The nature of the hydrophilic head group also plays a crucial role. Bulkier or more strongly hydrated head groups can hinder micellization, leading to a higher CMC.[6]
-
Counter-ion: For ionic surfactants, the counter-ion can affect the electrostatic repulsion between the charged head groups at the micelle surface. Tightly bound counter-ions can shield these repulsions more effectively, promoting micelle formation at a lower concentration.
-
Additives: The presence of electrolytes in the solution can decrease the CMC of ionic surfactants by reducing the repulsion between head groups.[5] Conversely, the addition of organic solvents can increase the CMC by improving the solubility of the monomeric surfactant.[7][8]
-
Temperature: The effect of temperature on CMC is complex and depends on the surfactant type. For many ionic surfactants, the CMC may show a minimum at a certain temperature.[7]
Caption: Key factors influencing the Critical Micelle Concentration.
A Comparative Analysis of CMC Values
To understand the correlation between the structure of this compound and its CMC, it is instructive to compare it with other surfactants. The following table summarizes the experimentally determined CMC values for this compound and a selection of other cationic and anionic surfactants.
| Surfactant | Type | Alkyl Chain Length | Head Group | CMC (mM in water at 25°C) |
| This compound | Cationic | C8 | Pyridinium | ~60-70 (estimated) |
| 1-Dodecylpyridinium Bromide | Cationic | C12 | Pyridinium | ~15 |
| 1-Tetradecylpyridinium Bromide | Cationic | C14 | Pyridinium | ~2.8[9] |
| 1-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide) | Cationic | C16 | Pyridinium | ~0.9 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C16 | Trimethylammonium | ~0.93[5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | ~8.2[10] |
Note: The CMC value for this compound is an estimation based on the trend observed in the homologous series of n-alkylpyridinium bromides and data for similar C8 cationic surfactants.
From this data, a clear trend emerges for the n-alkylpyridinium bromide series: as the alkyl chain length increases, the CMC decreases significantly. This logarithmic relationship is a classic example of the dominant role of the hydrophobic effect in micellization. The longer the hydrophobic tail, the greater the thermodynamic favorability of its removal from the aqueous environment, thus promoting aggregation at lower concentrations.
When comparing 1-hexadecylpyridinium bromide (C16) with cetyltrimethylammonium bromide (CTAB), another C16 cationic surfactant, their CMC values are remarkably similar. This suggests that for the same alkyl chain length, the difference between a pyridinium and a trimethylammonium head group has a less pronounced effect on the CMC compared to the hydrophobic chain length.
The comparison with sodium dodecyl sulfate (SDS), an anionic surfactant with a C12 alkyl chain, is also insightful. 1-Dodecylpyridinium bromide (C12) has a significantly higher CMC than SDS. This difference can be attributed to the different head group and counter-ion interactions.
Experimental Determination of CMC: Methodologies
The determination of the CMC is a critical experimental procedure in surfactant science. Several techniques are commonly employed, each relying on the detection of the sharp change in a specific physicochemical property of the solution at the CMC.
Conductometry
Principle: This method is suitable for ionic surfactants. The conductivity of a surfactant solution increases linearly with concentration as the surfactant exists as monomers. Upon micelle formation, the mobility of the aggregated ions is lower than that of the free monomers, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.
Protocol:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity as a function of the surfactant concentration.
-
Determine the CMC from the breakpoint in the plot.
Surface Tensiometry
Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then remains relatively constant. The point at which the surface tension plot shows a distinct change in slope is the CMC.
Protocol:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension versus the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at the intersection of the two linear regions of the plot.
Fluorescence Spectroscopy
Principle: This highly sensitive method often employs a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum. A plot of a ratio of the intensities of two specific vibronic peaks against the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.[11]
Protocol:
-
Prepare a series of surfactant solutions and add a small, constant amount of a pyrene stock solution to each.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio as a function of the surfactant concentration. The midpoint of the transition in the resulting sigmoidal plot is taken as the CMC.
Caption: General workflow for experimental CMC determination.
Conclusion
The critical micelle concentration is a fundamental parameter that is intrinsically linked to the molecular structure of a surfactant. For this compound, its CMC is primarily governed by the length of its C8 alkyl chain, with a shorter chain leading to a higher CMC compared to its longer-chain homologues. This relationship underscores the delicate balance between the hydrophobic and hydrophilic forces that drive the self-assembly of these fascinating molecules. A thorough understanding of these structure-property relationships, supported by robust experimental data, is essential for the rational design and application of surfactants in advanced scientific and pharmaceutical formulations.
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Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]
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Yin, H., et al. (2018). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PMC. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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PubMed Central. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. Retrieved from [Link]
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RSC Publishing. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. Retrieved from [Link]
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RSC Publishing. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. Retrieved from [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). Langmuir. Retrieved from [Link]
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Safety Operating Guide
Pre-Disposal Chemical Profile: Understanding the Risks
An Expert Guide to the Safe Disposal of 1-Octylpyridinium Bromide
In the landscape of modern research and development, the use of novel chemical entities like ionic liquids is accelerating discovery. Among these, this compound is a versatile compound finding application in various scientific domains. However, its utility in the lab is matched by the critical importance of its responsible management as a chemical waste product. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a direct, step-by-step protocol for the safe and compliant disposal of this compound. Our directive is to empower you not just with procedure, but with the scientific rationale that underpins a robust culture of laboratory safety and environmental stewardship.
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound, a member of the quaternary ammonium compound (QAC) family, possesses a distinct profile that dictates the necessary safety precautions.[1]
| Property | Data | Significance for Disposal & Safety |
| Chemical Name | This compound | Use the full, correct name on all hazardous waste labels. |
| CAS Number | 2534-66-9 | Ensures accurate identification for waste manifests and regulatory compliance.[2] |
| Appearance | White to yellowish solid/powder | Poses an inhalation risk; handling procedures must minimize dust generation.[2] |
| Solubility | High water solubility | Indicates a high potential for entering aqueous environments if improperly discarded.[1] |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5] | Dictates the mandatory use of Personal Protective Equipment (PPE) and containment procedures. |
| Environmental Hazards | Toxic to aquatic life.[6][7][8] | Prohibits disposal via sink or general trash to prevent environmental contamination. |
The Core Protocol: Segregation, Containment, and Disposal
The guiding principle for managing this compound waste is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.
Step 1: Assemble Personal Protective Equipment (PPE)
Given its hazardous properties, the following PPE is mandatory before handling this compound in any form, including its waste products:
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9]
-
Hand Protection: Use nitrile rubber gloves. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with laboratory procedures.[10][11]
-
Body Protection: A properly fastened lab coat is required to prevent skin contact.
Step 2: Prepare a Designated Hazardous Waste Container
Proper containment is crucial to prevent accidental exposure and environmental release.
-
Select an Appropriate Container: Use a sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, sealable lid.[12]
-
Label Correctly and Completely: Before any waste is added, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, toxic).
-
-
Maintain Segregation: This container is for this compound waste only. Do not mix it with other waste streams, particularly strong oxidizing agents, to avoid potentially hazardous reactions.[13] Keep the container closed at all times except when adding waste.[12]
Step 3: Waste Transfer and Storage
-
Solid Waste: Carefully transfer solid waste (e.g., contaminated weigh boats, paper towels, absorbent pads) into the designated container, minimizing the creation of dust.
-
Liquid Waste (Solutions): Use a funnel to slowly pour aqueous or solvent solutions containing this compound into the designated container. The first rinse of any emptied container that held the pure compound must also be collected as hazardous waste.[14]
-
Secure and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[12]
Step 4: Arrange for Final Disposal
The final step is to transfer the waste to the appropriate authorities.
-
Contact EHS: When the waste container is nearly full (no more than 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[12]
-
Regulatory Compliance: Your EHS department will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations.[15][16]
Visualizing the Disposal Workflow
This diagram outlines the logical flow from waste generation to its final, safe disposal.
Caption: Standard operating procedure for this compound waste management.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Caption: Decision-making workflow for responding to a this compound spill.
Scientific Rationale: The "Why" Behind the Protocol
-
Human Health Protection: The designation as a skin, eye, and respiratory irritant necessitates the stringent PPE and handling protocols. Direct contact can cause immediate harm, while inhalation of fine powders can damage the respiratory tract.[5][9] The procedures are designed to create multiple barriers—PPE, containment, and careful handling—to prevent any route of exposure.
-
Environmental Stewardship: Quaternary ammonium compounds, including this compound, are recognized as being toxic to aquatic organisms.[6][7][8] Their high solubility in water means that improper disposal down a drain would lead to their direct entry into wastewater systems. While wastewater treatment plants can degrade some QACs, high concentrations can be toxic to the microbial biomass essential for treatment processes and can pass through into the wider ecosystem.[17] Therefore, classifying this compound as hazardous waste for contained disposal is essential for protecting aquatic life.
-
Regulatory & Institutional Compliance: The procedures outlined align with the mandates of national regulatory bodies like the U.S. Environmental Protection Agency (EPA).[18] Adherence is not just a best practice; it is a legal requirement to ensure that hazardous waste is tracked from its point of generation to its final, safe destruction or disposal.[15]
By integrating these safety protocols into your standard laboratory operations, you contribute to a safer research environment and uphold the scientific community's commitment to environmental responsibility. Always consult your institution-specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
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A Senior Application Scientist's Guide to Handling 1-Octylpyridinium Bromide: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 1-Octylpyridinium bromide is foundational to innovation. This compound, a member of the ionic liquid family, presents unique properties as a surfactant and is explored for various applications, including as a potential antimicrobial agent and a stabilizer for biological samples.[1][2] However, its utility in the lab is matched by the critical need for rigorous safety protocols. Understanding the 'why' behind each safety step is not just about compliance; it is about cultivating a culture of intrinsic safety that protects you, your colleagues, and the integrity of your research.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to offer procedural, step-by-step guidance that moves beyond a simple checklist to explain the causality behind each operational choice.
Hazard Assessment: Understanding the Risks
This compound is classified with specific hazards that dictate our handling procedures. The primary risks are associated with direct contact and inhalation.[3][4] A thorough understanding of these hazards is the first step in mitigating risk.
Signal Word: Warning
| Hazard Class | Hazard Statement | GHS Classification | Rationale for Precaution |
| Skin Irritation | H315: Causes skin irritation | Category 2 | The compound can cause redness, itching, and inflammation upon contact with the skin. Prolonged exposure should be avoided. |
| Eye Irritation | H319: Causes serious eye irritation | Category 2A | Direct contact with the eyes can cause significant irritation, pain, and potential damage. This necessitates robust eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | STOT SE, Cat 3 | Inhalation of the powder or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Category 4 | Ingestion of the compound can be harmful, requiring immediate medical attention.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the hazards outlined above. The following recommendations are based on a risk-assessed approach to handling this compound in a standard laboratory setting.
Eye and Face Protection: The Non-Negotiable Barrier
Given the serious eye irritation risk (H319), robust eye protection is mandatory at all times.
-
Standard Operations: At a minimum, wear safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6]
-
High-Risk Operations: When handling larger quantities of the solid where dust generation is likely, or when there is a risk of splashing, upgrade to chemical safety goggles.[7] For maximum protection during these tasks, a face shield should be worn in conjunction with goggles.[8][9]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation (H315), chemical-resistant gloves are essential.
-
Glove Type: Nitrile or neoprene gloves provide an effective barrier.[10] Always inspect gloves for tears or punctures before use.[11]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of as chemical waste. After removal, wash your hands thoroughly with soap and water.[6][11]
Skin and Body Protection: Minimizing Contact
Protecting exposed skin is a fundamental aspect of laboratory safety.
-
Required Attire: A long-sleeved lab coat should be worn and kept fastened to protect your street clothes and skin.[12]
-
Additional Protection: For tasks with a higher risk of spills, such as handling large volumes, consider a chemical-resistant apron.[9]
Respiratory Protection: Controlling Inhalation Risks
Respiratory protection is not typically required for handling small quantities in a well-ventilated area. However, it becomes critical under specific conditions to mitigate respiratory tract irritation (H335).
-
When to Use: A respirator is necessary when handling the solid compound outside of a fume hood where dust can be generated, or if working in an area with insufficient ventilation.[7][12]
-
Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a particulate filter if exposure limits are exceeded or irritation is experienced.[7]
Operational Plan: A Step-by-Step Workflow
Adhering to a structured workflow minimizes exposure and ensures a safe, reproducible process. The following diagram and protocol outline the critical steps for safely handling solid this compound.
Caption: Safe Handling Workflow for Solid this compound.
Experimental Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare your work surface by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.
-
-
Donning PPE:
-
Put on your lab coat and fasten it completely.
-
Don chemical safety goggles.
-
Put on nitrile gloves, ensuring they fit properly and have no defects.
-
-
Handling the Chemical:
-
Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of powder onto a weigh boat. Avoid creating dust clouds by moving slowly and deliberately.
-
Once weighed, gently tap the weigh boat to transfer the solid into your reaction or storage vessel.
-
Securely close the primary container of this compound.
-
-
Cleanup and Decontamination:
-
Dispose of the contaminated weigh boat, bench paper, and any other disposable items in a designated, sealed waste container.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and paper towels. Dispose of the towels in the designated waste container.
-
-
Doffing PPE:
-
Remove gloves first using the proper technique to avoid self-contamination.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Dispose of gloves in the appropriate waste stream.
-
-
Final Step:
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency Response and Disposal Plan
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and correct first aid is critical. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding personnel.[11]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Continue rinsing. Seek immediate medical attention.[14][15] |
| Skin Contact | Take off contaminated clothing immediately.[16] Wash off the affected area with plenty of soap and water for at least 15 minutes.[11][13] If skin irritation occurs, get medical advice/attention.[4][16] |
| Inhalation | Move the exposed person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration.[14][17] Keep the person warm and at rest. Get medical attention as soon as possible.[14] |
| Ingestion | Do NOT induce vomiting.[12] Clean the mouth with water and drink plenty of water afterwards.[13] Never give anything by mouth to an unconscious person.[11][12] Call a poison control center or doctor immediately for treatment advice.[18][19] |
Spill Response
-
Small Spills: For a small spill of the solid, ensure proper PPE is worn. Gently sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[11] Clean the spill area with soap and water.
-
Large Spills: Evacuate the area. Prevent the material from entering drains.[11] Contact your institution's environmental health and safety (EHS) department for cleanup.
Waste Disposal
-
Chemical Waste: Dispose of surplus this compound and any solutions containing it as hazardous chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[11][13] Do not dispose of it down the sanitary sewer.[20]
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a sealed, labeled container and disposed of as hazardous waste.[11][20]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. This comprehensive approach ensures that the pursuit of discovery is conducted with the utmost care for personal safety and environmental responsibility.
References
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Health Resources and Services Administration. (n.d.). What You Can Do - Poison Help. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
